Tetrathionic acid

Catalog No.
S571748
CAS No.
13760-29-7
M.F
H2O6S4
M. Wt
226.3 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrathionic acid

CAS Number

13760-29-7

Product Name

Tetrathionic acid

Molecular Formula

H2O6S4

Molecular Weight

226.3 g/mol

InChI

InChI=1S/H2O6S4/c1-9(2,3)7-8-10(4,5)6/h(H,1,2,3)(H,4,5,6)

InChI Key

HPQYKCJIWQFJMS-UHFFFAOYSA-N

SMILES

OS(=O)(=O)SSS(=O)(=O)O

Synonyms

Potassium Tetrathionate, Sodium Tetrathionate, Tetrathionate, Potassium, Tetrathionate, Sodium, Tetrathionic Acid, Tetrathionic Acid, Calcium Salt (1:1), Tetrathionic Acid, Dipotassium Salt, Tetrathionic Acid, Disodium Salt, Tetrathionic Acid, Disodium Salt, Dihydrate

Canonical SMILES

OS(=O)(=O)SSS(=O)(=O)O

The exact mass of the compound Tetrathionic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfur Acids - Sulfuric Acids. It belongs to the ontological category of sulfur oxoacid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

polythionic acid definition and properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Definition and Core Properties

Polythionic acids belong to a group of sulfur oxoacids. Their key distinguishing feature is an unbranched chain of sulfur atoms, which can vary in length, with each end of the chain capped by a sulfonic acid group, resulting in a general structure of HO₃S-Sₙ-SO₃H [1] [2].

The most common and well-characterized members of this family, along with their key characteristics, are summarized in the table below.

Acid Name Chemical Formula Number of S Atoms (n) Stability & Key Properties
Trithionic Acid H₂S₃O₆ 3 Least stable of the series; its aqueous solution decomposes slowly at room temperature to form elemental sulfur and sulfates [1].
Tetrathionic Acid H₂S₄O₆ 4 The most stable polythionic acid; considered a fairly strong acid, comparable to dithionic acid (H₂S₂O₆) [3] [1].
Pentathionic Acid H₂S₅O₆ 5 Stable in acidic solutions but decomposes in nearly neutral or alkaline conditions, yielding sulfur and tetrathionate [1].
Hexathionic Acid H₂S₆O₆ 6 Similar stability profile to pentathionic acid; decomposes in alkaline solutions to form sulfur and pentathionate [1].

A critical general property is their instability in concentrated form. They rapidly decompose, releasing sulfur dioxide (SO₂), elemental sulfur (S), and sometimes sulfuric acid (H₂SO₄) [3] [2]. However, their corresponding salts, the polythionates, are significantly more stable, which makes them more practical for study and use [3] [1]. Notably, long-chain polythionates can form micelles in water, with hydrophobic sulfur chains at the core and hydrophilic sulfonate groups on the surface, creating hydrophilic sulfur sols [1].

Synthesis and Experimental Protocols

Several laboratory methods exist for synthesizing polythionic acids and polythionates, often resulting in complex mixtures that are challenging to characterize.

Classical Wackenroder Reaction

This is the historical route, involving the reaction of hydrogen sulfide (H₂S) with sulfur dioxide (SO₂) in aqueous solution [3] [1]. The global reaction can be summarized as: (2x-5)H₂S + (x+5)SO₂ → 3SₓO₆²⁻ + 6H⁺ + (2x-8)H₂O [2]

  • Key Parameters: Ambient temperature and pressure, with a pH typically between 2 and 3 [1] [2].
  • Product Distribution: The ratio of H₂S to SO₂ influences the chain length of the polythionates formed. An excess of H₂S favors shorter chains (especially tetrathionate), while an excess of SO₂ leads to longer chains (n=4 to 8) [2]. Higher pH also favors the formation of shorter polythionates and thiosulfate [2].
Organic Base Polythionate Synthesis (Smolyaninov Reaction)

This method, more relevant for producing stable reagents, involves acidifying a thiosulfate solution in the presence of specific organic base salts (e.g., certain ammonium, sulfonium, or phosphonium ions) [4]. The general reaction is: Na₂S₂O₃ + 2 HCl + (n-2)S + 2 R₁R₂R₃NH⁺Cl⁻ → (R₁R₂R₃NH⁺)₂SₙO₆ + 2 NaCl + H₂O + (n-3)S where R are hydrocarbon radicals, with at least one being a chain of C₆ or longer [4].

  • Procedure:
    • Prepare an aqueous solution of sodium thiosulfate (Na₂S₂O₃) and the selected organic base salt.
    • Acidify the solution, which leads to the formation of polythionate salts of the organic base.
    • The structure of the organic base (e.g., primary, tertiary, or quaternary ammonium) influences whether tetrathionate or pentathionate is the primary product [4].
  • Application: The resulting organic base polythionates are less toxic and have been investigated as environmentally friendly agents for gold leaching [4].

The workflow for these synthesis methods and their primary outcomes can be visualized as follows:

G cluster_1 Wackenroder Route cluster_2 Organic Base Route Start Start Synthesis A1 React H₂S and SO₂ in aqueous solution Start->A1 B1 Acidify thiosulfate solution in presence of organic base salt Start->B1 A2 Parameters: Ambient T & P, pH 2-3 A1->A2 A3 H₂S excess → Shorter chains (S₄O₆²⁻) SO₂ excess → Longer chains (n=4-8) A2->A3 A4 Output: Complex mixture of polythionate ions (SₓO₆²⁻) A3->A4 B2 Base structure dictates primary product B1->B2 B3 Output: Stable organic base polythionate salts (e.g., for gold leaching) B2->B3

Key Industrial Implications and Applications

Polythionic Acid Stress Corrosion Cracking (PTA SCC)

This is a major concern in the oil, gas, and refining industries [5] [6]. PTA SCC is an intergranular cracking that affects sensitized austenitic stainless steels.

  • Mechanism of Formation: During operation, equipment exposed to sulfur-containing streams at high temperatures (e.g., >300°C) forms a sulfide scale (e.g., iron sulfide) on the metal surface [5] [6]. During shutdowns, when air and moisture ingress, this sulfide scale reacts to form polythionic acids [5] [6].
  • Mechanism of Cracking: Sensitization occurs when austenitic stainless steels are heated in the range of ~370-815°C, causing chromium carbides to precipitate at grain boundaries. This depletes chromium in adjacent areas, making them susceptible to corrosion [5] [6]. Polythionic acids preferentially attack these chromium-depleted zones, leading to intergranular cracking under tensile stress [5] [6].
  • Prevention Strategies:
    • Materials Selection: Use low-carbon grades (e.g., 304L, 316L) or stabilized grades containing titanium or niobium (e.g., 321, 347) [7] [6].
    • Shutdown Procedures: Neutralize any formed acids by flushing with an alkaline solution (e.g., soda ash) or prevent air exposure by purging with dry nitrogen [5] [6].

The corrosion mechanism and its prerequisites are illustrated below:

G A High-Temp Operation (S-containing environment) B Sulfide Scale Formation on steel surface A->B C Shutdown Period Air + Moisture Ingress B->C D Polythionic Acid (PTA) Formation C->D G Polythionic Acid Stress Corrosion Cracking (PTA SCC) D->G E Sensitized Steel (Chromium-depleted grain boundaries) E->G F Tensile Stress (Residual or applied) F->G

Other Technical Applications
  • Copper Sulfide Thin Film Synthesis: Polythionic acids serve as an excellent sulfur source for synthesizing copper sulfide thin films on polymers like polyethylene [8]. The polymer absorbs elemental sulfur from decomposing polythionic acid (e.g., H₂S₃₃O₆), which then reacts with copper salt solutions to form various crystalline copper sulfide phases (e.g., Cu₁.₇₅S) at low temperatures [8]. These films have potential applications in solar cells and optoelectronics [8].
  • Gold Leaching: Organic base polythionates, produced via the Smolyaninov reaction, are being researched as non-toxic alternatives to cyanide for leaching gold from ores [4].
  • Agriculture: Mixtures of sulfur and polythionates, resulting from the bioconversion of H₂S, can be used as fertilizers and soil improvers, providing a hydrophilic form of sulfur [1].

Analysis and Characterization Techniques

Analyzing polythionic mixtures is challenging due to the similarity and instability of the individual species [1].

  • Historical Methods: Involved wet chemistry techniques like reaction with cyanide to form thiocyanate, or decomposition with sulfite to form thiosulfate, followed by photometric determination [1].
  • Modern Techniques: Ion-pair chromatography coupled with UV detection is now the standard method for determining the concentration of different polythionic acids (e.g., H₂SₓO₆, x=3–5) in solution [1].

References

Enzyme Structure and Active Site Architecture

Author: Smolecule Technical Support Team. Date: February 2026

Tetrathionate hydrolase (TTH) is a key enzyme in the dissimilatory sulfur oxidation pathway (the S4I pathway) of acidophilic microorganisms like Acidithiobacillus ferrooxidans [1] [2]. Its structure is critical for its function under highly acidic conditions.

Feature Description
Protein Structure Homodimer [3]
Monomer Fold Eight-bladed β-propeller motif [3]
Active Site Location Cavity formed by the β-propeller region and an insertion loop [3]
Key Catalytic Residue Asp325: Highly conserved; acts as an acid for hydrolysis; its mutation (D325N) completely abolishes activity [3]
Cofactors Does not require PQQ (pyrroloquinoline quinone) or other cofactors for activity [1]

Catalytic Mechanism of Tetrathionate Hydrolysis

The hydrolysis of tetrathionate (S₄O₆²⁻) by TTH is an acid-catalyzed process. The following diagram illustrates the proposed multi-step mechanism based on structural evidence.

mechanism S4O6 Tetrathionate (S₄O₆²⁻) Substrate ES_Complex Enzyme-Substrate Complex S4O6->ES_Complex Binds in Active Site H2O Water (H₂O) H2O->ES_Complex Enters Active Site DSMSA Disulfane Monosulfonic Acid (DSMSA, HS₂SO₃⁻) ES_Complex->DSMSA HSO4 Hydrogen Sulfate (HSO₄⁻) ES_Complex->HSO4 Asp325 Protonated Asp325 Asp325->ES_Complex Acid Catalysis S8 Elemental Sulfur (S₈) DSMSA->S8 Abiotic Polymerization S2O3 Thiosulfate (S₂O₃²⁻) DSMSA->S2O3 Abiotic Reaction

Diagram of the proposed TTH catalytic mechanism and subsequent abiotic reactions.

The mechanism begins with tetrathionate and water binding in the active site cavity [3]. Asp325 donates a proton (acid catalysis) to the substrate, initiating the hydrolysis reaction [3]. This first step cleaves tetrathionate into disulfane monosulfonic acid (DSMSA, HS₂SO₃⁻) and hydrogen sulfate (HSO₄⁻) [3]. The highly reactive DSMSA can then undergo spontaneous (abiotic) reactions, ultimately leading to the final observed products: thiosulfate, elemental sulfur (S₈), and sulfate [3] [1].

Key Experimental Methods and Protocols

The structural and mechanistic insights for TTH were primarily obtained through the following experimental approaches:

Method Key Application in TTH Research Technical Insight
X-ray Crystallography Determine 3D protein structure; identify active site and bound intermediates [3]. Resolution: 1.95 Å. Space group: P32. Structure solved by Se-SAD [3].
Site-Directed Mutagenesis Probe function of specific amino acids in catalysis [3]. Asp325 mutated to asparagine (D325N) led to complete loss of enzyme activity, confirming its essential role [3].
Heterologous Expression & Refolding Produce sufficient quantities of functional enzyme for study [3] [1]. Expressed in E. coli as inclusion bodies. Active enzyme recovered via acid refolding treatment at pH 4.0 [3] [1].
Anomalous Diffraction Identify the chemical nature of electron density in the active site [3]. Data collected at 1.9 Å wavelength confirmed the presence of polymerized sulfur atoms, suggesting a reaction intermediate [3].

Conclusion and Key Insights

References

Production of Tetrathionic Acid from SO₂: A Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

The synthesis of tetrathionic acid from sulfur dioxide is part of a broader network of reactions that generate a mixture of sulfur-containing oxyacids, often referred to as polythionic acids [1]. The process is intricate because SO₂ and H₂S react to form various intermediates, and this compound is one of several products in this equilibrium-driven system [2] [1].

Chemical Pathways and Reaction Mechanisms

The core method for generating this compound from SO₂ involves its reaction with hydrogen sulfide (H₂S) in an aqueous solution. The following diagram maps the key pathways and intermediates involved in this process.

G SO2 SO₂ H2SO3 H₂SO₃ SO2->H2SO3  Dissolves in  Water H2S H₂S Wackenroder_Solution Wackenroder Solution (Complex Mixture) H2S->Wackenroder_Solution H2SO3->Wackenroder_Solution  Reacts with H2S2O2 H₂S₂O₂ Wackenroder_Solution->H2S2O2 H2S4O6 H₂S₄O₆ (this compound) H2S2O2->H2S4O6  + 2 H₂SO₃ H2S3O6 H₂S₃O₆ (Trithionic Acid) H2S4O6->H2S3O6  + H₂SO₃ H2S2O3 H₂S₂O₃ (Thiosulfuric Acid) H2S3O6->H2S2O3  (decomposition)

Key reaction pathways from SO₂ and H₂S to this compound.

The primary synthesis occurs through the Wackenroder reaction, where SO₂ and H₂S react in aqueous solution to form a complex mixture including this compound [1]. The key steps are:

  • Initial Reaction: SO₂ hydrates to sulfurous acid (H₂SO₃), which then reacts with H₂S. An intermediate, likely with the formula H₂S₂O₂, is formed [1].
  • Formation of this compound: This intermediate then reacts with two additional molecules of H₂SO₃ to yield this compound (H₂S₄O₆) [1].
  • Subsequent Equilibria: this compound can further react with H₂SO₃ to form other polythionic acids, such as trithionic acid (H₂S₃O₆), which decomposes to thiosulfate [1].

These reactions can be represented as:

  • H₂S + H₂SO₃ → H₂S₂O₂ + H₂O
  • H₂S₂O₂ + 2 H₂SO₃ → H₂S₄O₆ + 2 H₂O [1]
  • H₂S₄O₆ + H₂SO₃ → H₂S₃O₆ + H₂S₂O₃ [1]

It is critical to note that these reactions do not occur in isolation. The Wackenroder solution is a dynamic system where multiple reactions proceed simultaneously, leading to a mixture of various polythionates [2] [1].

Experimental Protocol and System Chemistry

Beyond the fundamental Wackenroder reaction, more complex, buffered systems have been developed for industrial applications like flue gas desulfurization. These systems provide insight into the behavior of tetrathionate under controlled conditions.

Industrial Absorption-Reaction System

One investigated process involves using a sodium citrate solution to absorb SO₂ from gas streams, with subsequent reaction involving H₂S to recover elemental sulfur [2]. In this system, tetrathionate is a key intermediate.

1. SO₂ Absorption

  • Procedure: A gas stream containing 0.5% to 2% SO₂ is bubbled through a packed absorption column containing a 1 M sodium citrate solution buffered to a pH between 3.0 and 3.7 [2].
  • Chemistry: The SO₂ is absorbed, forming sodium bisulfite and liberating citric acid, which causes a drop in pH [2].
    • (NaO)₃Ct + 3SO₂ + 3H₂O 3NaHSO₃ + (HO)₃Ct [2]

2. Reaction with H₂S and Tetrathionate Pathways

  • Procedure: The SO₂-loaded solution is then pumped to a stirred reactor vessel, where H₂S gas is introduced. The system operates continuously, with the solution circulating between the absorber and reactor [2].
  • Key Reactions:
    • Direct Sulfur Formation: Most of the absorbed SO₂ reacts with H₂S to precipitate elemental sulfur, regenerating the citrate buffer [2].
      • 3NaHSO₃ + 6H₂S + (HO)₃Ct 9S + (NaO)₃Ct + 9H₂O [2]
    • Tetrathionate Formation: Some bisulfite can react with elemental sulfur to form thiosulfate. Thiosulfate can then be oxidized by SO₂ to form polythionates, including tetrathionate [2].
      • 2NaHSO₃ + S → Na₂S₂O₃ + H₂O + SO₂ [2]
      • 6Na₂S₂O₃ + 9SO₂ → 4Na₂S₃O₆ + Na₂S₄O₆ + Na₂S₅O₆ [2]
    • Tetrathionate Decomposition: this compound, when formed, is efficiently broken down by H₂S to produce more sulfur [2].
      • H₂S₄O₆ + 5H₂S → 9S + 6H₂O [2]

Control Mechanism: The system is controlled to maintain a pH of 3.0-3.7. A lower pH favors the formation of higher polythionates, while the introduction of H₂S breaks them down, precipitates sulfur, and raises the pH [2].

Quantitative Data and Process Parameters

The table below summarizes key operational data from a continuous SO₂ absorption system using a sodium citrate solution.

Parameter Value / Range Context / Conditions
SO₂ in Feed Gas 0.3% to 2.1% Simulated smelter gas [2]
Liquid Flow Rate 1.8 gal/(ft²·min) Flow through the scrubbing tower [2]
SO₂ Absorption Capacity 5 to 20 g/L Capacity of a 1 M sodium citrate solution at 30–60°C [2]
Operational pH Range 3.0 to 3.7 Buffered range for controlled sulfur production [2]

Key Considerations for Researchers

  • Instability of the Free Acid: this compound is stable only in aqueous solution. Concentrated solutions decompose readily, releasing sulfur, SO₂, and sometimes sulfuric acid [1]. Its salts (tetrathionates) are significantly more stable and are typically the form handled in the laboratory [1] [3].
  • Complex Reaction Network: It is difficult to produce this compound in high yield and purity from SO₂ alone due to the multitude of competing parallel and sequential reactions [2] [1]. The product is always part of a mixture.
  • Alternative Synthetic Routes: Tetrathionate salts are more commonly prepared by the oxidation of thiosulfate, for example, with iodine, a reliable and straightforward method: 2S₂O₃²⁻ + I₂ → S₄O₆²⁻ + 2I⁻ [3].

References

tetrathionic acid in reduced inorganic sulfur compounds

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Tetrathionic Acid

This compound (H₂S₄O₆) and its tetrathionate anion (S₄O₂⁻₆) are inorganic sulfur compounds where sulfur atoms exist in mixed oxidation states (0 and +5) [1]. Its core structure features a chain of four sulfur atoms, with the two terminal atoms bonded to oxyanion groups [2].

The table below summarizes its key chemical data:

Property Description
IUPAC Name 2-(Dithioperoxy)disulfuric acid [1]
Chemical Formula H₂S₄O₆ [2]
Average Mass 226.278 Da [2]
CAS Number 15536-54-6 (tetrathionate anion) [1] / 13760-29-7 (this compound) [2]
SMILES O=S(=O)(O)SSS(=O)(=O)O [2]
Key Structural Feature Linear chain of four sulfur atoms (-S-S-S-S-), with terminal sulfurs each bonded to three oxygen atoms [1] [2].

Biological Roles and Significance

Tetrathionate plays dynamic roles in both environmental microbial processes and mammalian pathophysiology, making it a compound of significant interest.

  • Microbial Sulfur Metabolism: In acidophilic sulfur-oxidizing bacteria like Acidithiobacillus ferrooxidans, tetrathionate is a key intermediate. The enzyme tetrathionate hydrolase (4THase) catalyzes its hydrolysis. Structural studies show this enzyme uses an aspartic acid residue (Asp325) for a novel cysteine-independent acid hydrolysis mechanism, producing sulfur, thiosulfate, and sulfate [3] [4].
  • Pathogen Respiration in the Host: For bacterial pathogens like Salmonella enterica, tetrathionate serves as a crucial terminal electron acceptor during anaerobic growth in the inflamed gut. The host's inflammatory response generates reactive oxygen species that oxidize endogenous thiosulfate to tetrathionate, which Salmonella then exploits to outcompete the resident microbiota [5].
  • Therapeutic Potential as an Antidote: Recent preclinical research has developed sodium tetrathionate as a promising antidote for cyanide and methanethiol poisoning [6]. Unlike traditional cyanide antidotes, tetrathionate can react directly with cyanide under physiological conditions. Intramuscular injection was effective in rescuing mice and rabbits from lethal cyanide exposure and was also effective against methanethiol gas, with a therapeutic index of approximately 5 in young adult mice [6].

The diagram below illustrates the primary biological pathways and applications of tetrathionate:

G A Inflammatory Response (ROS) C Tetrathionate (S₄O₆²⁻) A->C B Thiosulfate (S₂O₃²⁻) B->C D Microbial & Pathological Pathways C->D E Hydrolysis by 4THase (A. ferrooxidans) D->E F Anaerobic Respiration (S. enterica) D->F G Direct Chemical Antidote (Cyanide/Methanethiol) D->G H S⁰, S₂O₃²⁻, SO₄²⁻ E->H I Growth Advantage in Gut F->I J Detoxification G->J

Key Experimental Insights

For the cited research on tetrathionate hydrolase and the cyanide antidote, here are the core methodological approaches:

Study Focus Key Experimental Models & Methods

| Tetrathionate Hydrolase Mechanism [3] [4] | - Protein Crystallography: Solved structure of recombinant Af-Tth at 1.95 Å resolution.

  • Site-Directed Mutagenesis: Created D325N variant to confirm Asp325's crucial role.
  • Activity Assay: Used cyanolysis to measure hydrolysis activity, showing complete loss in D325N mutant. | | Sodium Tetrathionate as an Antidote [6] | - In Vitro Reaction: Confirmed direct reaction with cyanide under physiological conditions.
  • In Vivo Efficacy: Used murine and rabbit models; administered tetrathionate via intramuscular injection after lethal cyanide/methanethiol exposure.
  • Toxicology: Assessed tolerance in mice/rats, mutagenicity (Ames test), and calculated therapeutic index. |

Emerging Applications and Future Directions

The role of tetrathionate is expanding beyond fundamental chemistry into applied fields:

  • Inflammation-Driven Infection: The understanding of how Salmonella uses host-derived tetrathionate opens avenues for novel anti-infective strategies, potentially through dietary control or immunomodulation to disrupt this respiratory pathway [5].
  • Advanced Antidote Development: Sodium tetrathionate's efficacy via intramuscular injection makes it a strong candidate for field-treatment of cyanide poisoning, such as in smoke inhalation or industrial accidents. Its ability to also neutralize methanethiol broadens its potential application [6].

References

polythionic acids in sulfur oxidation pathways

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Fundamentals of Polythionic Acids

Polythionic acids consist of an unbranched chain of sulfur atoms terminated at both ends by sulfonate groups (-SO₃H) [1] [2]. The general structure is often represented as HO₃S-Sₙ-SO₃H.

The table below summarizes the common polythionic acids and their key characteristics:

Acid Name Formula Number of Sulfur Atoms (x) Relative Stability & Notes
Trithionic Acid H₂S₃O₆ 3 Least stable; decomposes at ordinary temperatures to sulfur and sulfate [1].
Tetrathionic Acid H₂S₄O₆ 4 The most stable of the polythionic acids; a fairly strong acid [1].
Pentathionic Acid H₂S₅O₆ 5 Stable in acid solution, decomposes in neutral/alkaline solutions [1].
Hexathionic Acid H₂S₆O₆ 6 Stable in acid solution, decomposes in neutral/alkaline solutions [1].

In polythionic acids where x = 3 to 5, the sulfur atoms exhibit two distinct oxidation states [3]. The terminal sulfur atoms bonded to the oxygen atoms have an oxidation state of +5, while the central sulfur atoms in the chain have an oxidation state of 0 [3].

Formation Pathways in Sulfur Oxidation

Polythionic acids are primarily formed through the oxidation of reduced sulfur compounds. Key pathways include:

  • The Wackenroder Reaction: This is a classic route where hydrogen sulfide (H₂S) reacts with sulfur dioxide (SO₂) in an aqueous solution [1] [2]. The general reaction is: [(2x-5)\text{H}_2\text{S} + (x+5)\text{SO}_2 \rightarrow 3\text{S}_x\text{O}_6^{2-} + 6\text{H}^+ + (2x-8)\text{H}_2\text{O}] The product distribution depends on the reactant ratio; an excess of H₂S favors shorter chains (like tetrathionate), while an excess of SO₂ leads to longer chains (x = 4 to 8) [2].
  • Thiosulfate Oxidation: Thiosulfate (S₂O₃²⁻) is a key intermediate in the oxidation of sulfide minerals like pyrite (FeS₂). It can be oxidized to tetrathionate (S₄O₆²⁻) by oxidants such as Fe³⁺ [4]: [2\text{S}_2\text{O}_3^{2-} + 2\text{Fe}^{3+} \rightarrow \text{S}_4\text{O}_6^{2-} + 2\text{Fe}^{2+}]
  • Disproportionation and Rearrangement: Polythionates can interconvert through rearrangement reactions, such as [4]: [2\text{S}_4\text{O}_6^{2-} \rightarrow \text{S}_3\text{O}_6^{2-} + \text{S}_5\text{O}_6^{2-}]

The following diagram illustrates the core pathways of polythionate formation and interconversion in sulfur oxidation:

G H2S H2S S4O6 S4O6 H2S->S4O6 Wackenroder Reaction SO2 SO2 SO2->S4O6 Wackenroder Reaction S2O3 S2O3 S2O3->S4O6 Fe³⁺ Oxidation Pyrite Pyrite Pyrite->S2O3 Oxidation S3O6 S3O6 S4O6->S3O6 Rearrangement S5O6 S5O6 S4O6->S5O6 Rearrangement

Polythionate formation and interconversion pathways.

Oxidation to Sulfate: Kinetics and Mechanism

The oxidation of polythionates to sulfate is a critical step in closing the sulfur cycle. The kinetics and mechanism have been studied particularly for trithionate and tetrathionate in low-pH environments relevant to acid mine drainage [4].

  • Oxidizing Agents: The reaction proceeds with both molecular oxygen (O₂) and ferric iron (Fe³⁺) [4].
  • Proposed Mechanism: The oxidation is proposed to begin with the formation of a complex between Fe³⁺ and the polythionate. This leads to the breakage of a terminal S-S bond, producing SO₃ and polysulfane monosulfonic acids, which are further oxidized to sulfate [4].
  • Overall Reaction: With both Fe³⁺ and O₂ present, the overall reaction for tetrathionate oxidation can be represented as [4]: [\text{S}_4\text{O}_6^{2-} + 3\text{Fe}^{3+} + 2.75\text{O}_2 + 4.5\text{H}_2\text{O} \rightarrow 4\text{SO}_4^{2-} + 3\text{Fe}^{2+} + 9\text{H}^+]
  • Key Finding: Fe³⁺ acts as a catalyst. It is consumed in the initial oxidation step but is regenerated when the resulting Fe²⁺ is re-oxidized by O₂, which is the rate-determining step. Thus, the presence of Fe³⁺ significantly accelerates the oxidation of polythionates by O₂ [4].

Experimental Protocols for Studying Polythionate Oxidation

The following methodology is adapted from kinetic studies of polythionate oxidation [4].

  • 1. Reaction Setup (Batch Experiments):
    • Prepare acidic solutions (e.g., pH 0.4 to 2.0) with a known initial concentration of a polythionate salt (e.g., potassium tetrathionate).
    • Add the oxidant, such as Fe³⁺ (from ferric perchlorate or chloride).
    • Conduct experiments in sealed, stirred bottles to control atmospheric oxygen.
  • 2. Monitoring the Reaction:
    • Ion Chromatography (IC): The primary method for tracking the disappearance of polythionates (SₓO₆²⁻) and the production of sulfate (SO₄²⁻) over time.
    • Spectrophotometry: Can be used to monitor the concentration of Fe²⁺ when it is a product, using specific complexing agents.
  • 3. Determining Kinetics:
    • Plot the concentration of reactants and products versus time.
    • Determine the reaction order and rate constants by fitting the data to appropriate kinetic models.

The experimental workflow for studying polythionate oxidation kinetics is summarized below:

G A Prepare Reactants: Polythionate salt, Fe³⁺, Acidic Buffer B Setup Batch Reactor (Control T, O₂) A->B C Initiate Reaction & Sample at Intervals B->C D Analyze Samples: Ion Chromatography (IC) Spectrophotometry C->D E Data Analysis: Plot Conc. vs. Time Determine Rate Constants D->E

Workflow for polythionate oxidation kinetics experiments.

Significance and Applications

Understanding polythionate chemistry is vital in several fields:

  • Environmental Geochemistry: Polythionates are key intermediates in the oxidation of sulfide minerals (e.g., pyrite), a process that generates acid mine drainage (AMD). Their reactivity influences the overall rate of acid generation and sulfur cycling in these environments [4].
  • Industrial Corrosion: Polythionic Acid Stress Corrosion Cracking (PASCC) is a severe problem in the oil and gas industry. PTAs form in refinery equipment from the interaction of H₂S, O₂, and water, leading to the catastrophic failure of susceptible stainless steels and nickel-based alloys [2].
  • Planetary Science: Recent analysis of samples from the asteroid Ryugu revealed the presence of soluble Sn-polythionic acids (n < 6), indicating that these compounds may have played a role in prebiotic molecular evolution in the early solar system [5].
  • Industrial Applications: Mixtures of polythionates and sulfur form hydrophilic sols used as fertilizers and soil improvers in agriculture. They are also used in solutions for metal machining and in gold leaching processes [1].

Summary of Quantitative Data

The table below consolidates key quantitative information from experimental studies:

Parameter Experimental Value / Condition Context / Notes
pH Range for Fe³⁺ Oxidation 0.4 - 2.0 Optimal for studying polythionate (S₃O₆²⁻, S₄O₆²⁻) oxidation in acid mine drainage systems [4].
Fe³⁺ Role Catalyst Dramatically increases oxidation rate by O₂; consumed and regenerated in cycle [4].
Tetrathionate Stability High Most stable polythionic acid; strong acid comparable to dithionic acid [1].
Wackenroder Reaction pH 2 - 3 Typical pH for formation of polythionates from H₂S and SO₂ [2].

References

tetrathionic acid reaction with hydrogen sulfide

Author: Smolecule Technical Support Team. Date: February 2026

Key Reaction Contexts and Pathways

The table below summarizes the main contexts in which tetrathionate and hydrogen sulfide are involved in interconnected reactions.

Context Reaction Participants Products / Outcome Key Findings
Bacterial Sulfur Oxidation [1] [2] Tetrathionate (S₄O₆²⁻) + Water Thiosulfate (S₂O₃²⁻), Elemental Sulfur (S⁰), Sulfate (SO₄²⁻) Hydrolysis is catalyzed by Tetrathionate Hydrolase (TTH); enzyme's active site uses aspartic acid (Asp325) [1].
Inflammation-Driven Respiration [3] Hydrogen Sulfide (H₂S) → Thiosulfate (S₂O₃²⁻) → Tetrathionate (S₄O₆²⁻) Salmonella uses tetrathionate as a respiratory electron acceptor [3]. Inflamed gut; reactive oxygen species oxidize host-derived thiosulfate to tetrathionate [3].
Biochemical Sulfhydryl Modification [3] Tetrathionate + Protein Sulfhydryl Groups (R-SH) Sulfenylthiosulfate Intermediate → Disulfide Bond (R-S-S-R) Tetrathionate mediates disulfide formation; reaction is reversible with reducing agents like DTT [3].

The relationship between these compounds in bacterial sulfur metabolism can be visualized as a cycle. The key enzyme is Tetrathionate Hydrolase (TTH), which catalyzes the hydrolysis of tetrathionate [1] [2].

f Sulfur Metabolism in Acidophilic Bacteria H₂S / Sulfide H₂S / Sulfide Thiosulfate (S₂O₃²⁻) Thiosulfate (S₂O₃²⁻) H₂S / Sulfide->Thiosulfate (S₂O₃²⁻) Oxidation Tetrathionate (S₄O₆²⁻) Tetrathionate (S₄O₆²⁻) Thiosulfate (S₂O₃²⁻)->Tetrathionate (S₄O₆²⁻) Oxidation (via TQO/TSD) Hydrolysis\n(via Tetrathionate Hydrolase) Hydrolysis (via Tetrathionate Hydrolase) Tetrathionate (S₄O₆²⁻)->Hydrolysis\n(via Tetrathionate Hydrolase) Hydrolysis\n(via Tetrathionate Hydrolase)->H₂S / Sulfide (From other sources) Thiosulfate (S₂O₃²⁻)\n+ S⁰ + SO₄²⁻ Thiosulfate (S₂O₃²⁻) + S⁰ + SO₄²⁻ Hydrolysis\n(via Tetrathionate Hydrolase)->Thiosulfate (S₂O₃²⁻)\n+ S⁰ + SO₄²⁻

Figure 1: The S4I pathway in sulfur-oxidizing bacteria like *Acidithiobacillus ferrooxidans. Tetrathionate hydrolase plays a central role in cleaving tetrathionate [2].*

Proposed Experimental Approach

While a direct abiotic reaction protocol is not documented, you can investigate this interaction based on known chemistry.

  • Prepare Solutions: Use sodium tetrathionate (Na₂S₄O₆) for stability [3]. Generate H₂S aqueous solution from sodium sulfide (Na₂S) or ferrous sulfide (FeS) with acid [4] [5].
  • Reaction Conditions: Conduct experiments in an anaerobic chamber to prevent H₂S oxidation by air [4] [5]. Use a range of acidic pH buffers, as TTH operates at pH 2.5-4.0 [2].
  • Monitor Reaction: Trace H₂S consumption and product formation. Analytical methods include:
    • Lead Acetate Paper: Qualitative H₂S detection (turns black from PbS formation) [4] [5].
    • Ion-Pair HPLC: Quantify changes in thiosulfate, tetrathionate, and sulfate [1].
    • Gas Chromatography: Precisely measure H₂S concentration [5].

The available evidence points towards their interaction being primarily mediated by biological enzymes or specific redox environments rather than a simple, direct abiotic reaction.

References

Tetrathionate Hydrolase (4THase) and Its Catalyzed Reaction

Author: Smolecule Technical Support Team. Date: February 2026

Tetrathionate hydrolase (4THase) is a key enzyme in the dissimilatory sulfur oxidation pathway of acidophilic bacteria, such as Acidithiobacillus ferrooxidans [1]. It catalyzes the hydrolysis of tetrathionate (S₄O₆²⁻). The specific reaction products have been debated, but crystallographic studies have shed light on the mechanism [1].

The table below summarizes the main reported reaction equations and the evidence supporting them:

Proposed Reaction Equation Key Products Experimental Evidence & Notes
S₄O₆²⁻ + H₂O → HS₂SO₃⁻ + HSO₄⁻ [1] Disulfane monosulfonic acid (DSMSA), Sulfate Initially proposed; DSMSA is a highly reactive key intermediate [1].
S₄O₆²⁻ + H₂O → S₂O₃²⁻ + S⁰ + SO₄²⁻ + 2H⁺ [1] Thiosulfate, Elemental Sulfur, Sulfate Supported by detection of thiosulfate and turbidity from S₈ formation in reaction mixtures [1].
8S₄O₆²⁻ + 8H₂O → 8S₂O₃²⁻ + S₈ + 8SO₄²⁻ + 16H⁺ [1] Thiosulfate, Elemental Sulfur (S₈), Sulfate Overall stoichiometry for producing stable elemental sulfur (S₈) from multiple hydrolysis cycles [1].

A central finding is that the enzyme operates via a cysteine-independent mechanism [1]. Instead, the highly conserved residue Asp325 is critical for catalysis. Site-specific mutation (D325N) completely abolishes enzyme activity, indicating that Asp325 acts as an acid to protonate the substrate in the first step of hydrolysis, which is essential under acidic pH conditions [1] [2] [3].

Experimental Protocol: 4THase Structure and Mechanism Analysis

The following methodology outlines the key steps taken to determine the structure and propose the reaction mechanism of 4THase [1].

1. Protein Expression, Refolding, and Purification

  • Expression: The Af-tth gene from A. ferrooxidans is cloned and heterologously expressed in E. coli. The recombinant Af-Tth protein forms inclusion bodies (insoluble aggregates) in an inactive form [1].
  • Refolding: The inclusion bodies are solubilized and refolded under acidic conditions (pH 4.0) to obtain the active enzyme. This step is crucial as the enzyme is only active in an acidic pH environment [1].
  • Purification: The refolded enzyme is purified to homogeneity using techniques like gel-permeation chromatography (GPC) at pH 4.0, confirming it exists as a homodimer in its active state [1].

2. Site-Directed Mutagenesis

  • A site-specific variant, Af-Tth D325N, is created using molecular biology techniques. This replaces the aspartic acid at position 325 with asparagine to test its role in catalysis [1] [3].

3. Crystallization and Data Collection

  • Crystals of the wild-type Af-Tth, the D325N variant, and selenomethionyl-labeled (for phasing) proteins are grown [1].
  • X-ray Crystallography: The structure of wild-type Af-Tth is determined at a high resolution of 1.95 Å. The monomer exhibits an eight-bladed β-propeller fold [1] [2].
  • Substrate Soaking: Crystals are soaked in a tetrathionate solution to obtain the enzyme-substrate complex structure [1].
  • Anomalous Diffraction: Data collected at a specific X-ray wavelength (1.9 Å) is used to generate an anomalous difference map, which identified the presence of polymerized sulfur atoms in the active site cavity [1].

4. Activity Assay

  • Enzymatic activity of both the wild-type and D325N variant is measured. A common method is the cyanolysis assay, which detects sulfur products [3]. The study confirmed the D325N variant had no activity, unlike the wild-type [1].

5. Data Analysis and Model Building

  • Electron density maps are calculated and analyzed to build and refine the atomic model of the protein. The unexplained electron density and the anomalous map in the substrate-soaked structure are interpreted as reaction intermediates [1].

This experimental workflow is summarized in the following diagram:

G Start Gene Cloning and Expression in E. coli A Formation of Inclusion Bodies (Inactive Protein) Start->A B Acidic Refolding and Purification (pH 4.0) A->B C Site-Directed Mutagenesis (D325N Variant) B->C D Protein Crystallization B->D C->D G Enzyme Activity Assay (e.g., Cyanolysis) C->G E X-ray Data Collection (1.95 Å resolution) D->E F Substrate Soaking & Anomalous Diffraction E->F H Structure Solution & Mechanism Proposal F->H G->H

Experimental workflow for determining the 4THase structure and mechanism.

Reaction Mechanism and Intermediate Visualization

Based on the crystallographic data, the reaction mechanism involves the following key stages [1]:

  • Protonation: The tetrathionate ion (S₄O₆²⁻) enters the enzyme's active site, a cavity formed by the β-propeller region and a dimerization loop. The conserved Asp325 residue protonates the substrate under the acidic conditions essential for the reaction [1].
  • Cleavage and Intermediate Formation: The hydrolysis reaction cleaves the tetrathionate. The polymerized sulfur atoms observed in the electron density map of the substrate-soaked crystal are interpreted as an intermediate product in the subsequent step of the reaction, likely representing a sulfur chain before its release [1] [2].
  • Product Release: The final products, which include thiosulfate (S₂O₃²⁻), elemental sulfur (S⁰), and sulfate (SO₄²⁻), are released. The elemental sulfur eventually polymerizes into the stable S₈ ring, causing the characteristic turbidity in the reaction mixture [1].

This mechanism is illustrated below:

G Substrate S₄O₆²⁻ (Tetrathionate) Intermediate Polymerized Sulfur (Intermediate) Substrate->Intermediate 1. Protonation by Asp325 2. Hydrolytic Cleavage Products S₂O₃²⁻ + S⁰ + SO₄²⁻ (Thiosulfate, Sulfur, Sulfate) Intermediate->Products 3. Product Release & S₈ Formation

Proposed catalytic mechanism of 4THase, highlighting the key role of Asp325.

References

Tetrathionate Hydrolase (4THase) from A. ferrooxidans

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of this enzyme based on the crystallography study.

Characteristic Description
Source Organism Acidithiobacillus ferrooxidans [1]
Biological Role Dissimilatory sulfur oxidation in acidophilic bacteria; part of the S4I pathway [1]
Protein Structure Homodimer; each monomer has an eight-bladed β-propeller motif [1]
Critical Residue Aspartate 325 (Asp325); essential for catalytic activity [1]
Reaction Mechanism Acid-dependent, cysteine-independent hydrolysis [1]
Key Experimental Evidence Electron density in the active site cavity suggests presence of polymerized sulfur atoms as an intermediate [1]

Experimental Protocol: 4THase Activity Assay

The following methodology for assessing tetrathionate hydrolase activity is adapted from the research paper [1]. This can serve as a template for related experimental work.

  • 1. Protein Expression & Purification

    • Expression Vector: The gene encoding 4THase (Af-tth) was cloned into a pET vector system.
    • Host Organism: The vector was introduced into E. coli for expression.
    • Outcome: Recombinant Af-Tth was produced as inclusion bodies.
    • Refolding: The protein was refolded and purified to obtain active enzyme [1].
  • 2. Site-Directed Mutagenesis

    • A point mutation was introduced to create a variant where Asp325 was replaced with Asparagine (D325N variant) to test the residue's function [1].
  • 3. Crystallization and Structural Analysis

    • Crystals: Crystals of the wild-type Af-Tth, the D325N variant, and selenomethionine-labeled (SeMet) Af-Tth were grown.
    • Data Collection: X-ray diffraction data were collected at a resolution of 1.95 Å. For the substrate-soaked structure, data was also collected at a wavelength of 1.9 Å to generate an anomalous difference map [1].
  • 4. Activity Measurement (Cyanolysis Assay)

    • Af-Tth activity was measured using a cyanolysis assay [1]. This method detects sulfur compounds that react with cyanide to form thiocyanate, which can be measured spectrophotometrically.

Sulfur Cycle Context

Tetrathionate hydrolase plays a specific role in the broader biogeochemical sulfur cycle. The diagram below illustrates the position of tetrathionate metabolism within the sulfur oxidation pathways performed by microorganisms like Acidithiobacillus [1] [2].

G Hydrogen_Sulfide Hydrogen_Sulfide Elemental_Sulfur Elemental_Sulfur Hydrogen_Sulfide->Elemental_Sulfur Oxidation Tetrathionate Tetrathionate Elemental_Sulfur->Tetrathionate e.g., by Sox system Sulfite Sulfite Tetrathionate->Sulfite Hydrolysis via 4THase Sulfate Sulfate Sulfite->Sulfate Oxidation Sulfate->Hydrogen_Sulfide Assimilatory Reduction

Microbial sulfur oxidation pathway highlighting the role of tetrathionate hydrolase.

References

Comprehensive Application Notes and Protocols for Tetrathionate Hydrolase Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tetrathionate Hydrolase

Tetrathionate hydrolase (TTH) is a key enzyme in the dissimilatory sulfur oxidation pathway of acidophilic sulfur-oxidizing microorganisms, including bacteria and archaea. This enzyme catalyzes the hydrolysis of tetrathionate (S₄O₆²⁻), which plays a crucial role in the S4-intermediate (S4I) pathway for reduced inorganic sulfur compound (RISC) metabolism. TTH is primarily found in acidophilic autotrophic sulfur-oxidizing microorganisms such as Acidithiobacillus ferrooxidans, Acidithiobacillus caldus, and the thermoacidophilic archaeon Metallosphaera cuprina [1] [2]. The enzyme exhibits a unique cysteine-independent reaction mechanism and belongs to the pyrroloquinoline quinone (PQQ) family of proteins, though it typically functions without the PQQ cofactor [2] [3].

The biological significance of TTH extends to biogeochemical cycling of sulfur in acidic environments such as hot springs, volcanic craters, and acid mine drainage systems. In these environments, TTH enables microorganisms to utilize tetrathionate as an energy source, contributing to sulfur oxidation processes and acidification of the surrounding environment [2] [1]. Recent studies have characterized TTH from the acidothermophilic archaeon Metallosphaera cuprina Ar-4, revealing that this enzyme is distributed in multiple cellular compartments—approximately 72.3% in cytoplasm, 24.0% in periplasmic space, and 3.7% in membrane fractions [2] [4]. This compartmentalization suggests complex regulatory mechanisms for tetrathionate metabolism in archaea.

Principles of Tetrathionate Hydrolase Assay

Biochemical Reaction

Tetrathionate hydrolase catalyzes the hydrolysis of tetrathionate, though the specific products vary among different microorganisms. The generally accepted reaction equations include:

  • Primary hydrolysis: S₄O₆²⁻ + H₂O → S₂O₃²⁻ + S⁰ + SO₄²⁻ + 2H⁺ [3]
  • Alternative pathway: S₄O₆²⁻ + H₂O → HS₂SO₃⁻ + HSO₄⁻ [3]
  • Archaeal specificity: S₄O₆²⁻ + H₂O → S₂O₃²⁻ + S₅O₆²⁻ + S₆O₆²⁻ (observed in M. cuprina) [2] [4]

The enzyme operates via a novel cysteine-independent mechanism, with Asp325 identified as a critical residue for the first step of tetrathionate hydrolysis in A. ferrooxidans [3] [5]. This catalytic aspartate residue acts as an acid catalyst under acidic pH conditions, facilitating the cleavage of the tetrathionate molecule [3].

Detection Method

The continuous spectrophotometric assay is the most widely used method for measuring TTH activity. This method monitors the increase in absorbance at 290 nm (A₂₉₀) resulting from the formation of sulfur-containing products during tetrathionate hydrolysis [2] [4]. The assay typically employs potassium tetrathionate as substrate dissolved in appropriate buffer systems, with activity calculated using the molar extinction coefficient of the products.

One unit of TTH activity (U) is defined as the amount of enzyme that produces a 1.0 absorbance increase per minute at 290 nm under specified assay conditions [4]. The continuous nature of this assay allows for real-time monitoring of enzyme kinetics and facilitates the calculation of kinetic parameters such as Vₘₐₓ and Kₘ.

Detailed Assay Protocol

Reagent Preparation
  • Substrate Solution: Prepare 10 mM potassium tetrathionate (K₂S₄O₆) in appropriate assay buffer. For acidophilic enzymes, use 50 mM potassium phosphate buffer (pH 3.0), while for M. cuprina TTH, use pH 6.0 buffer [2] [1]. Filter through 0.22 μm membrane and store on ice.

  • Enzyme Extraction Buffer: 50 mM potassium phosphate buffer (pH as required) containing 1 mM EDTA and 10% glycerol. For archaeal enzymes, consider adding 0.01 M Mg²⁺ as it enhances TTH activity in M. cuprina [2].

  • Cell Fractionation Buffers:

    • Periplasmic fraction: 50 mM Tris-HCl (pH 8.0) with 20% sucrose and 1 mM EDTA
    • Cytoplasmic fraction: 50 mM potassium phosphate (pH 7.0) with 1 mM PMSF
    • Membrane fraction: Add 1% Triton X-100 to cytoplasmic buffer [2]
Enzyme Preparation
  • Cultivation: Grow TTH-producing microorganisms (e.g., M. cuprina Ar-4) in basic salts medium with 5 mmol/L K₂S₄O₆ or 5 g/L S⁰ as energy source at optimal growth temperature (55-75°C for M. cuprina) [2] [4].

  • Cell Harvesting: Collect cells by centrifugation at 10,000 × g for 15 min at 4°C. Wash twice with appropriate buffer.

  • Cell Disruption: Suspend cells in extraction buffer and disrupt using sonication (5 cycles of 30s pulse, 30s rest on ice) or French press at 1,200 psi.

  • Fractionation (for localization studies):

    • Centrifuge homogenate at 12,000 × g for 30 min to remove unbroken cells
    • Ultracentrifugation at 100,000 × g for 60 min to separate membrane (pellet) and cytoplasmic (supernatant) fractions
    • For periplasmic extraction, use osmotic shock method [2]
  • Protein Determination: Measure protein concentration using Bradford or BCA method, with bovine serum albumin as standard.

Standard Activity Assay
  • Assemble reaction mixture in a quartz cuvette:

    • 850 μL appropriate buffer (pH optimized for specific TTH)
    • 100 μL substrate solution (final concentration 1 mM)
    • Optional: metal ions (0.01 M Mg²⁺ for M. cuprina enhancement)
  • Pre-incubate the reaction mixture at assay temperature (typically 60°C for bacterial TTH, 95°C for archaeal TTH) for 5 min

  • Initiate reaction by adding 50 μL enzyme extract (diluted to appropriate concentration)

  • Monitor absorbance at 290 nm continuously for 5-10 min using a spectrophotometer equipped with temperature control

  • Calculate activity using the formula:

    Where:

    • ΔA₂₉₀/min = change in absorbance per minute
    • V_total = total reaction volume (mL)
    • ε = molar extinction coefficient of products (M⁻¹cm⁻¹)
    • d = pathlength (cm)
    • V_enzyme = volume of enzyme used (mL)

Table 1: Optimal Assay Conditions for Tetrathionate Hydrolases from Different Microorganisms

Species Optimal pH Optimal Temperature (°C) Key Activators Key Inhibitors
A. ferrooxidans 3.0 60 - -
A. caldus 2.5-4.0 40 - -
Acidianus ambivalens 1.0 >95 - -
Metallosphaera cuprina 6.0 >95 Mg²⁺ Ca²⁺
Kinetic Analysis

For determination of Kₘ and Vₘₐₓ:

  • Perform standard assay with varying tetrathionate concentrations (0.1-5.0 mM)

  • Measure initial velocity at each substrate concentration

  • Plot reaction rate vs. substrate concentration and fit to Michaelis-Menten equation

  • Alternatively, use Lineweaver-Burk double reciprocal plot for linearization

Table 2: Kinetic Parameters of Tetrathionate Hydrolases

Enzyme Source Kₘ (mmol/L) Vₘₐₓ (μmol/min/mg) Molecular Mass (kDa) Structure
A. ferrooxidans - - 50 × 2 Homodimer
M. cuprina 0.35 86.3 57 Monomer

Enzyme Characterization Data

Biochemical Properties

Tetrathionate hydrolases from different microorganisms exhibit distinct biochemical properties. The molecular mass of the single subunit of TTH from M. cuprina was determined to be 57 kDa, while the enzyme from A. ferrooxidans exists as a homodimer with subunits of 50 kDa [2] [1]. Structural analysis reveals that TTH exhibits an eight-bladed β-propeller motif with each blade consisting of an average of four antiparallel β-strands [2] [3]. Five α-helices are located outside the β-propeller region, with two of these (α2-α3) participating in dimerization [2].

The cellular localization of TTH varies among species. In A. ferrooxidans and A. caldus, TTH is primarily located in the periplasmic space, while in A. ambivalens, it is found in the pseudo-periplasmic space connected to the outer membrane [2] [1]. Interestingly, TTH from M. cuprina is distributed in multiple compartments: 72.3% in cytoplasm, 24.0% in periplasmic space, and 3.7% in membrane fractions [2]. This distribution pattern provides insights into the diverse evolutionary adaptations of TTH in different acidophilic microorganisms.

Expression Regulation

TTH expression is strongly regulated by the sulfur source in growth medium. Studies across multiple species demonstrate that TTH expression is significantly higher when cells are cultured with tetrathionate as substrate compared to elemental sulfur (S⁰) or thiosulfate (S₂O₃²⁻) [2]. In A. caldus, the expression level of TTH with S₄O₆²⁻ as substrate was about 200 times higher than with S⁰ as substrate [2]. Similar regulation was observed in A. ferrooxidans, which expressed the tth gene when cultured with S₄O₆²⁻ but not when iron was used as the substrate [2]. This regulatory pattern highlights the specialized role of TTH in tetrathionate metabolism in sulfur-oxidizing microorganisms.

Structural Insights and Reaction Mechanism

Active Site Architecture

The crystal structure of TTH from A. ferrooxidans (PDB: 6L8A) reveals a homodimeric organization with each monomer exhibiting the characteristic eight-bladed β-propeller structure [3] [5]. The active site is located in a cavity formed between the β-propeller region and an insertion loop that participates in dimerization [3]. Analysis of substrate-soaked crystals showed unexplained electron densities in this cavity, which were identified as polymerized sulfur atoms based on anomalous difference maps generated using diffraction data collected at a wavelength of 1.9 Å [3].

A highly conserved Asp325 residue is positioned near the polymerized sulfur atoms in the active site. Site-directed mutagenesis studies demonstrated that the D325N variant completely abolishes enzyme activity, confirming the crucial role of this residue in the first step of tetrathionate hydrolysis [3] [5]. This aspartate residue acts as an acid catalyst under acidic pH conditions, facilitating the cleavage of the tetrathionate molecule [3]. The unique active site architecture and the identification of key catalytic residues provide valuable insights for understanding the novel cysteine-independent reaction mechanism of TTH.

Catalytic Mechanism

Based on structural and biochemical evidence, the proposed reaction mechanism for TTH involves:

  • Substrate binding in the active site cavity near Asp325
  • Acid-catalyzed hydrolysis initiated by proton donation from Asp325
  • Cleavage of tetrathionate into intermediate products
  • Rearrangement of intermediates to form final products (thiosulfate, sulfur, and sulfate for A. ferrooxidans; thiosulfate, pentathionate, and hexathionate for M. cuprina)

The mechanism is notable for its cysteine-independent nature, as demonstrated by studies showing that the sole cysteine residue (Cys301) in A. ferrooxidans TTH is not involved in catalysis or subunit assembly [6]. This distinguishes TTH from many other enzymes involved in dissimilatory sulfur oxidation, which typically rely on cysteine residues for catalytic activity [3].

The following diagram illustrates the sulfur oxidation pathway in acidophilic microorganisms, highlighting the role of tetrathionate hydrolase:

G Sulfur Oxidation Pathway in Acidophiles S0 Elemental Sulfur (S⁰) S2O3 Thiosulfate (S₂O₃²⁻) S0->S2O3 Oxidation S4O6 Tetrathionate (S₄O₆²⁻) S2O3->S4O6 TQO Products Products: S₂O₃²⁻, S⁰, SO₄²⁻ S4O6->Products TTH TQO Thiosulfate: Quinone Oxidoreductase (TQO) TQO->S4O6 TTH Tetrathionate Hydrolase (TTH) TTH->Products

Troubleshooting and Optimization

Common Issues and Solutions
  • Low enzyme activity: Ensure proper pH conditions (pH 3.0 for bacterial TTH, pH 6.0 for M. cuprina TTH) and check substrate freshness. Tetrathionate solutions degrade over time and should be prepared fresh daily.

  • No activity in recombinant enzyme: Recombinant TTH from A. ferrooxidans expressed in E. coli forms inclusion bodies and requires acid refolding treatment for activation [1] [3]. Refold in acidic buffer (pH 4.0) for proper enzyme folding.

  • High background absorbance: Clarify enzyme extracts by high-speed centrifugation (100,000 × g, 30 min) to remove particulate matter that scatters light.

  • Non-linear kinetics: Dilute enzyme extract to ensure substrate concentration is not limiting and reaction velocity is proportional to enzyme concentration.

Assay Validation
  • Positive control: Use purified TTH from known source when available
  • Negative control: Heat-inactivated enzyme (boiled for 10 min)
  • Blank correction: Include substrate-only and enzyme-only controls
  • Linearity check: Verify that reaction rate is linear with time and enzyme concentration
Special Considerations for Archaeal TTH
  • Thermostability: Archaeal TTH from M. cuprina and Acidianus species exhibits optimal activity at temperatures above 95°C [2] [4]. Use temperature-controlled spectrophotometer with heated lid to prevent condensation.

  • Metal effects: For M. cuprina TTH, include 0.01 M Mg²⁺ in assay buffer to enhance activity, while avoiding Ca²⁺ which inhibits enzyme activity [2].

  • Multiple products: Note that M. cuprina TTH produces thiosulfate, pentathionate, and hexathionate rather than elemental sulfur, which may affect product detection methods [2] [4].

The following workflow diagram summarizes the key steps in the tetrathionate hydrolase assay protocol:

G Tetrathionate Hydrolase Assay Workflow Culture Culture Microorganism with S₄O₆²⁻ as Substrate Harvest Harvest Cells (10,000 × g, 15 min, 4°C) Culture->Harvest Disrupt Cell Disruption (Sonication or French Press) Harvest->Disrupt Fractionate Fractionation (Optional) Disrupt->Fractionate Assay Assemble Reaction Monitor A₂₉₀ for 5-10 min Fractionate->Assay Analyze Calculate Activity ΔA₂₉₀/min × V_total / (ε × d × V_enzyme) Assay->Analyze

References

Comprehensive Application Notes and Protocols for Polythionic Acid Stress Corrosion Cracking Testing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Polythionic Acid Stress Corrosion Cracking

Polythionic Acid Stress Corrosion Cracking (PTA-SCC) represents a significant materials degradation phenomenon that primarily affects austenitic stainless steels and nickel-based alloys in refinery, petrochemical, and other industrial environments handling sulfur-containing compounds. PTA-SCC is characterized by intergranular cracking that occurs when three critical factors converge: a sensitized microstructure in the alloy, tensile stress (either applied or residual), and the presence of polythionic acids formed from sulfide scales when exposed to oxygen and moisture [1] [2]. This form of environmentally assisted cracking typically manifests during unit shutdowns, startups, or maintenance operations when equipment is exposed to air and moisture, creating the necessary conditions for polythionic acid formation [1].

The fundamental mechanism of PTA-SCC initiation begins with the formation of sulfide scales on metal surfaces during normal operation when sulfur species in process streams react with the metal surface [1]. These scales, when subsequently exposed to oxygen and moisture during shutdowns, undergo chemical reactions that form polythionic acids (H₂SₓO₆), with tetrathionic acid (H₂S₄O₆) considered the most significant species in promoting cracking [1] [3]. The cracking susceptibility is greatly enhanced by sensitization of the alloy microstructure, which occurs when materials are exposed to temperatures in the range of 400°C to 800°C (752°F to 1472°F), leading to precipitation of chromium carbides at grain boundaries and consequent depletion of chromium in adjacent regions [1]. These chromium-depleted zones become preferentially attacked by the polythionic acids, resulting in intergranular crack propagation that can lead to catastrophic equipment failures if undetected.

Standard Testing Methods for PTA-SCC

Overview of Testing Standards

A comprehensive approach to evaluating materials susceptibility to PTA-SCC involves both standardized testing methods and specialized techniques designed to simulate service conditions. The table below summarizes key international standards applicable to PTA-SCC and general stress corrosion cracking testing:

Table 1: Standard Test Methods for Stress Corrosion Cracking Including PTA-SCC

Standard Number Standard Title Scope & Application Key Parameters
ASTM G35 Determining Susceptibility to SCC in Polythionic Acids Specifically assesses stainless steels and nickel alloys susceptibility to PTA-SCC Solution concentration, pH, exposure time, specimen stress level
ASTM G36 Evaluating SCC Resistance in Boiling Magnesium Chloride General SCC susceptibility screening for various metals and alloys Solution concentration: 45%, temperature: 155°C, time to failure measurement
ASTM G129 Slow Strain Rate Testing for Environmentally Assisted Cracking Screening metallic materials susceptibility using slow, constant strain rate Strain rate: 10⁻⁶ to 10⁻⁷ s⁻¹, environmental conditions, measurement of time to failure
NACE TM0177 Laboratory Testing for Sulfide Stress Cracking in H₂S Environments Evaluates resistance to SSC in petroleum production environments H₂S concentration, chloride content, pH, temperature, applied stress
NACE TM0198 Slow Strain Rate Test for Screening CRA in Sour Service Specifically for corrosion-resistant alloys in oilfield sour service Strain rate control, environmental simulation, susceptibility index calculation
ISO 7539-7 Corrosion of Metals - Stress Corrosion Testing - Part 7: Slow Strain Rate International standard for slow strain rate testing Standardized strain rates, environmental control, evaluation criteria

These standardized methods provide quantifiable metrics for comparing material performance, establishing design criteria, and qualifying materials for specific service environments [4]. The selection of appropriate test methods depends on the specific application, with ASTM G35 being particularly relevant for direct assessment of PTA susceptibility, while other methods evaluate broader SCC susceptibility [4].

Specialized Testing Methodologies

Beyond the standardized tests, several specialized methodologies have been developed to address specific aspects of PTA-SCC evaluation:

  • Constant Load Tests: These tests maintain a constant stress on specimens while exposed to simulated service environments, measuring time to failure as the primary output. The applied stresses are typically expressed as percentages of the material's yield strength.

  • Four-Point Bend Tests: Employing the NACE TM0316 standard, this method subjects specimens to known stress states through bending fixtures, allowing evaluation of multiple stress levels simultaneously using a single fixture [4].

  • U-Bend and C-Ring Tests: These tests utilize specially configured specimens that incorporate residual stresses similar to those found in fabricated components, providing practical assessment of real-world susceptibility.

Each testing methodology offers distinct advantages for specific applications, with the choice dependent on the particular information required, available equipment, and the nature of the service environment being simulated.

Detailed Experimental Protocol for ASTM G35

Principle and Scope

ASTM G35 provides a standardized procedure specifically designed for determining the susceptibility of stainless steels and related nickel-chromium-iron alloys to stress corrosion cracking in environments containing polythionic acids [4]. The test method exposes stressed specimens to a simulated polythionic acid environment under controlled conditions to evaluate their resistance to cracking. This test is particularly relevant for materials used in refinery equipment, petrochemical processing units, and other industrial applications where exposure to sulfur compounds and subsequent formation of polythionic acids during shutdowns presents a significant risk [1] [2].

Reagents and Solution Preparation

The test environment for ASTM G35 consists of a synthetic polythionic acid solution formulated to simulate the aggressive conditions that lead to PTA-SCC in industrial settings. The preparation involves the following steps:

  • Solution Formulation: Prepare a test solution containing This compound or a mixture of polythionic acids at specified concentrations. The solution pH is typically maintained in the acidic range (pH 1-3) to represent worst-case conditions.

  • Deaeration: Deaerate the test solution by purging with inert gas (nitrogen or argon) for a minimum of 30 minutes prior to testing to control the dissolved oxygen content, which can influence cracking behavior.

  • Solution Verification: Confirm the solution composition using analytical methods such as titration or spectrophotometry to ensure consistency between test batches.

  • Temperature Control: Maintain the test solution at a constant temperature, typically ambient conditions (22±3°C) unless specific service conditions warrant elevated temperatures.

Specimen Preparation and Stressing

Proper specimen preparation is critical for obtaining reproducible and meaningful results:

  • Specimen Configuration: Prepare specimens according to standardized dimensions, with common configurations including U-bend, C-ring, or tensile specimens depending on the specific testing objectives.

  • Material Condition: Ensure test specimens represent the actual metallurgical condition of the material in service, including identical heat treatment, cold work, and sensitization history.

  • Sensitization Treatment: When evaluating susceptibility to PTA-SCC, specimens typically undergo a controlled sensitization heat treatment at temperatures between 400-800°C for specified durations to simulate service-induced sensitization [1].

  • Application of Stress: Apply stress to specimens using appropriate fixtures:

    • U-bend specimens: Bent to a predetermined radius and maintained in the stressed condition using locking bolts.
    • C-ring specimens: Stressed by tightening a bolt to achieve a calculated deflection corresponding to the desired stress level.
    • Tensile specimens: Stressed using constant load or constant strain fixtures at predetermined percentages of yield strength.
  • Stress Level Documentation: Record the magnitude of applied stress and the method of calculation for future reference and comparison.

Test Procedure and Exposure

The exposure phase follows a systematic protocol:

  • Initial Inspection: Examine all specimens at 20-30× magnification prior to testing to ensure they are free from pre-existing cracks or surface defects that could influence results.

  • Test Chamber Setup: Place stressed specimens in the test vessel, ensuring they are completely immersed in the test solution without physical contact with other specimens or the container walls.

  • Exposure Duration: Maintain specimens in the test solution for a predetermined period, typically 20-720 hours, depending on material resistance and test objectives.

  • Solution Maintenance: Monitor and control solution chemistry, pH, and temperature throughout the exposure period, replacing the solution at regular intervals if testing extends beyond solution stability.

  • Intermediate Inspection: Periodically remove specimens for examination at intervals such as 24, 48, 96, 168, 336, and 504 hours to monitor crack initiation and progression.

Post-Exposure Analysis and Evaluation

Following the exposure period, conduct a comprehensive evaluation:

  • Visual Examination: Inspect specimens for obvious cracks, corrosion products, or surface irregularities at 10-20× magnification.

  • Metallographic Sectioning: For confirmed or suspected cracking, prepare metallographic cross-sections to examine crack morphology, depth, and path (intergranular vs. transgranular) [1].

  • Fractography: For completely fractured specimens, examine fracture surfaces using scanning electron microscopy (SEM) to characterize cracking mode and identify features typical of PTA-SCC [1].

  • Susceptibility Rating: Classify materials based on time to failure and crack characteristics:

    • Immune: No cracking after 720 hours exposure
    • Resistant: Surface cracks <0.1 mm depth after 720 hours
    • Susceptible: Through-thickness cracking or failure before 720 hours

Table 2: Acceptance Criteria for PTA-SCC Resistance Based on ASTM G35

Material Classification Time to Failure (hours) Crack Depth (mm) Typical Applications
Highly Resistant >720 No cracking or <0.05 New equipment in severe service
Moderately Resistant 336-720 0.05-0.25 Replacement components
Susceptible 168-336 0.25-0.50 Limited to mild services
Highly Susceptible <168 >0.50 or through-wall Not recommended for S-containing environments

Slow Strain Rate Testing Protocol (ASTM G129)

Test Principle and Applications

Slow Strain Rate Testing (SSRT) according to ASTM G129 provides an accelerated method for evaluating the susceptibility of metallic materials to environmentally assisted cracking, including PTA-SCC [4]. The test applies a continuously increasing strain to a specimen immersed in the environment of interest until fracture occurs. By comparing the behavior in the aggressive environment to that in an inert environment, the susceptibility index can be quantified, providing a relative measure of resistance to cracking. The method is particularly valuable for screening alloys for specific applications and for investigating the effects of environmental variables on cracking susceptibility [4].

Detailed Test Methodology

The SSRT procedure involves the following key steps:

  • Specimen Preparation: Machine tensile specimens according to standardized dimensions, with careful attention to surface finish to eliminate machining artifacts.

  • Environmental Control: Mount the specimen in an environmental chamber and immerse in the test solution (polythionic acid solution for PTA-SCC evaluation). Maintain continuous monitoring and control of temperature, pH, and solution chemistry throughout the test.

  • Strain Application: Apply a constant, slow strain rate typically within the range of 10⁻⁶ to 10⁻⁷ s⁻¹ using a precision-controlled testing machine.

  • Data Collection: Continuously record load versus time (or extension) throughout the test until specimen fracture occurs.

  • Post-Test Analysis: Examine fractured specimens to determine time to failure, elongation, reduction in area, and fracture energy.

Data Interpretation and Susceptibility Indexing

The key parameters derived from SSRT include:

  • Time to Failure (TTF): The total duration from test initiation to final fracture.
  • Percent Elongation: The plastic strain at fracture.
  • Reduction in Area (RA): The change in cross-sectional area at the fracture location.
  • Maximum Stress: The highest engineering stress achieved during the test.

From these parameters, calculate the environmental susceptibility indices:

[ I_{TTF} = \left(1 - \frac{TTF_{\text{environment}}}{TTF_{\text{inert}}}\right) \times 100% ]

[ I_{RA} = \left(1 - \frac{RA_{\text{environment}}}{RA_{\text{inert}}}\right) \times 100% ]

[ I_{\text{Elongation}} = \left(1 - \frac{\varepsilon_{\text{environment}}}{\varepsilon_{\text{inert}}}\right) \times 100% ]

Materials with susceptibility indices exceeding 30% are generally considered highly susceptible to cracking in the test environment, while values below 15% indicate good resistance [4].

Failure Analysis and Characterization Protocol

Macroscopic and Microscopic Examination

When investigating suspected PTA-SCC failures in field components or laboratory test specimens, a systematic failure analysis protocol is essential for accurate diagnosis:

  • Visual Examination: Document the general appearance of the failure, including crack location, orientation, and relationship to structural features. PTA-SCC typically exhibits multiple fine cracks often originating from areas with sulfide scales.

  • Dye Penetrant Inspection: Apply fluorescent or visible dye penetrants to identify and map the full extent of cracking, including fine microcracks not visible to the unaided eye.

  • Metallographic Sectioning: Section through cracked areas using careful cutting and mounting procedures to preserve crack morphology and surface features.

  • Microstructural Analysis: Examine polished and etched cross-sections using optical microscopy to characterize crack path (intergranular for PTA-SCC), assess the extent of cracking, and evaluate the material's sensitization status [1].

Sensitization Assessment

A critical aspect of PTA-SCC failure analysis is confirming the presence of a sensitized microstructure:

  • ASTM A262 Practice A: Perform oxalic acid etching to screen for sensitization. A structure showing "ditching" at grain boundaries (complete surrounded by grooves) indicates sensitization [1].

  • Electrochemical Potentiodynamic Reactivation (EPR): Use standardized EPR tests to quantify the degree of sensitization through measurement of reactivation charge.

  • Analytical Electron Microscopy: Employ scanning electron microscopy (SEM) with energy dispersive spectroscopy (EDS) to analyze grain boundary chemistry and confirm chromium depletion adjacent to carbides [1].

Fracture Surface Analysis

Examination of fracture surfaces provides critical information for failure mechanism identification:

  • Fracture Preservation: Protect fracture surfaces from damage and contamination during specimen handling and sectioning.

  • SEM Examination: Image fracture surfaces at various magnifications to characterize morphology. PTA-SCC typically exhibits intergranular fracture with what is often described as a "rock candy" appearance due to exposed grain facets [1].

  • Surface Deposit Analysis: Use EDS to identify sulfur-containing compounds on fracture surfaces, which supports the PTA-SCC mechanism.

  • Cross-Section Analysis: Prepare transverse sections through fracture tips to examine crack propagation path and relationship to microstructure.

Prevention and Mitigation Strategies

Operational Controls

Based on the understanding gained from testing and failure analysis, several prevention strategies can be implemented to mitigate PTA-SCC risk in industrial equipment:

  • Alkaline Washing: Implement soda ash (sodium carbonate) washes as recommended by NACE RP0170 prior to opening equipment to atmosphere during shutdowns. This neutralizes any polythionic acids that may form and leaves a protective alkaline film [1] [2].

  • Environmental Control: Use inert gas purging (dry nitrogen) or dehumidified air to exclude moisture and oxygen during shutdowns, preventing the formation of polythionic acids from sulfide scales [1] [2].

  • Materials Selection: Specify low carbon grades (L-grades such as 304L, 316L) or stabilized grades (321, 347) for new equipment when service conditions suggest PTA-SCC risk, recognizing that even these may eventually sensitize after extended service [1] [3].

Design and Fabrication Considerations
  • Heat Treatment: Apply stabilization heat treatments for Types 321 and 347 alloys after welding to diffuse carbon back into solution and reform stable carbides [1].

  • Welding Procedures: Optimize welding parameters and sequences to minimize sensitization in heat-affected zones (HAZ).

  • Stress Reduction: Incorporate design features that minimize stress concentrations and consider post-weld stress relief where practical, though this must be balanced against potential sensitization concerns.

The experimental workflow below illustrates the comprehensive approach to PTA-SCC testing and evaluation:

PTA_SCC_Testing_Workflow cluster_testing Testing Phase cluster_evaluation Evaluation Phase start Start PTA-SCC Assessment material_select Material Selection & Characterization start->material_select specimen_prep Specimen Preparation (Machining, Sensitization) material_select->specimen_prep test_select Test Method Selection (ASTM G35, G129, etc.) specimen_prep->test_select astm_g35 ASTM G35 Protocol (Polythionic Acid Exposure) test_select->astm_g35 PTA-SCC Specific astm_g129 ASTM G129 Protocol (Slow Strain Rate Testing) test_select->astm_g129 Accelerated Screening exposure Controlled Exposure (Time, Temperature, Environment) astm_g35->exposure astm_g129->exposure post_test Post-Test Analysis (Visual, Metallo-graphic, SEM) exposure->post_test susceptibility Susceptibility Rating (Immune, Resistant, Susceptible) post_test->susceptibility prevention Prevention Strategies (Material, Operational, Design) susceptibility->prevention Based on Results report Final Report & Recommendations susceptibility->report Assessment Complete prevention->report

Diagram 1: Comprehensive Workflow for PTA-SCC Testing and Evaluation. This diagram illustrates the systematic approach from material selection through final recommendations, highlighting key decision points and testing pathways.

Conclusion

The comprehensive application notes and protocols presented herein provide researchers and materials engineers with standardized methodologies for evaluating polythionic acid stress corrosion cracking susceptibility. Through implementation of ASTM G35 for specific PTA-SCC assessment, ASTM G129 for accelerated screening, and complementary failure analysis techniques, materials can be effectively qualified for service in sulfur-containing environments prevalent in refinery and petrochemical operations. The integration of prevention strategies based on test outcomes enables the design and maintenance of equipment with reduced risk of unexpected failures, ultimately contributing to enhanced operational safety and reliability.

References

Comprehensive Application Notes and Protocols: Detection of Salmonella spp. Using ttr Gene Primers in Real-Time PCR

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

The accurate and timely detection of Salmonella species remains a critical challenge in both clinical diagnostics and food safety monitoring. Traditional culture-based methods, while considered the gold standard, require 4-5 days for completion, creating significant delays in diagnosis and intervention. [1] Molecular detection methods, particularly real-time PCR (qPCR), have emerged as powerful alternatives that offer rapid results, high sensitivity, and excellent specificity. Among various genetic targets evaluated for Salmonella detection, the tetrathionate respiration (ttr) gene locus has proven to be one of the most reliable markers.

The ttrRSBCA locus is located near the Salmonella Pathogenicity Island 2 at centisome 30.5 and encodes proteins essential for tetrathionate respiration. [2] This biochemical pathway provides Salmonella with a competitive advantage in the inflamed gut environment, making the ttr gene cluster highly specific to Salmonella species. [2] The ttr gene offers several advantages as a detection target: it is present in all subspecies of Salmonella enterica and Salmonella bongori, [2] exhibits minimal polymorphism across serovars, and has no homologs in closely related non-Salmonella species, ensuring high specificity. [3] This protocol describes comprehensive methods for detecting Salmonella using ttr gene primers across various sample matrices, including food, clinical specimens, and environmental samples.

Primer Design and Optimization

ttr Gene Primer and Probe Sequences

The ttr gene primers target a conserved region within the ttrRSBCA locus, which has demonstrated perfect inclusivity (100% of Salmonella strains tested) and exclusivity (no amplification from non-Salmonella strains) in validation studies. [2] The following sequences have been extensively validated:

Core Primer Sequences: [4] [2]

  • Forward Primer: 5'-CTC ACC AGG AGA TTA CAA CAT GG-3'
  • Reverse Primer: 5'-AGC TCA GAC CAA AAG TGA CCA TC-3'
  • Amplicon Size: 94 base pairs

TaqMan Probe Options: For enhanced sensitivity, consider locked nucleic acid (LNA) probes:

  • LNA Probe: FAM-CAC CGC AAG ACC G-BHQ1 [5]
Primer Design Considerations

The ttr gene primers exhibit comprehensive inclusivity, successfully identifying all 110 Salmonella strains tested representing all known S. enterica subspecies and S. bongori. [2] These primers also demonstrate exceptional exclusivity, showing no amplification with 87 non-Salmonella strains including Citrobacter, Escherichia, Klebsiella, Proteus, and other closely related enteric bacteria. [2] The amplicon size of 94 bp is optimal for real-time PCR applications, enabling efficient amplification even in complex sample matrices that may contain PCR inhibitors. When designing probes, the combination of FAM with BHQ1 quencher or Cy5 with BHQ3 has been shown to provide the best results, with LNA probes offering enhanced sensitivity and lower cycle threshold (Ct) values compared to conventional DNA probes. [5]

Sample Processing Methods

Food Samples

Table 1: Pre-enrichment Conditions for Different Food Matrices

Food Matrix Pre-enrichment Medium Sample:Medium Ratio Incubation Conditions
Raw chicken, meat Buffered Peptone Water (BPW) 1:10 37°C for 18-20 hours
Processed foods BPW + 1% Tween 80 1:10 37°C for 18-20 hours
Dairy products BPW 1:10 37°C for 18-20 hours
Fruits/Vegetables BPW 1:10 37°C for 18-20 hours

The pre-enrichment step is critical for successful detection of Salmonella in food samples. This step serves to revive stressed or injured cells, increase the bacterial population to detectable levels, and dilute potential PCR inhibitors present in the food matrix. [2] For artificial contamination studies, even low inoculum levels of 100 CFU/mL S. Typhimurium in both raw foods (raw egg and frozen chicken) and cooked foods can be detected following a 6-hour enrichment period. [6]

Clinical Samples

Table 2: Processing Methods for Clinical Specimens

Sample Type Processing Method Enrichment DNA Extraction Method
Stool Pre-culture in selenite broth 37°C for 18-24 hours Commercial kit (QIAamp DNA extraction kit)
Blood BacT/Alert culture system 37°C for up to 7 days Commercial kit (QIAamp DNA extraction kit)
Blood (alternative) TSB with 5% bile pre-enrichment 37°C for 5 hours Commercial kit (QIAamp DNA extraction kit)

For clinical specimens, the choice of processing method significantly impacts detection sensitivity. Stool samples require selective enrichment in selenite broth for 18-24 hours to increase detection sensitivity. [4] [3] For blood samples, pre-enrichment in Tryptic Soy Broth (TSB) containing 5% bile for 5 hours at 37°C before DNA extraction has been shown to significantly improve detection rates compared to direct blood testing. [4] A recent study demonstrated that enriched blood-based ttr qPCR detected 90% of clinically diagnosed typhoid fever cases, compared to 48% with blood culture methods. [4]

DNA Extraction Methods

Several DNA extraction methods have been successfully employed for ttr-based Salmonella detection:

  • Chelex Resin Method: 300 μL of enriched culture mixed with 300 μL of 6% Chelex 100 suspension, vortexed, and centrifuged. [2]
  • Boiling Method: Pelleted bacteria resuspended in 300 μL sterile distilled water, boiled at 100°C for 15 minutes, centrifuged to remove debris. [6]
  • Commercial Kits: QIAamp DNA extraction kits or similar silica-membrane based methods provide high-quality DNA with minimal inhibitors. [4]

The Chelex resin method typically yields the lowest Ct values, indicating highest detection sensitivity, while the boiling method provides a rapid, cost-effective alternative suitable for high-throughput screening. [1]

qPCR Setup and Analysis

Reaction Composition

Table 3: qPCR Master Mix Formulation

Component Volume (μL) Final Concentration
SYBR Green or TaqMan Master Mix (2X) 12.5 1X
Forward Primer (20 μM) 1.0 0.8 μM
Reverse Primer (20 μM) 1.0 0.8 μM
TaqMan Probe (10 μM) [if using] 0.5 0.2 μM
DNA Template 5.0 -
Nuclease-free Water 5.0 -
Total Volume 25.0
Cycling Conditions

The following cycling parameters have been optimized for ttr gene amplification:

  • Initial Denaturation: 95°C for 10 minutes (1 cycle)
  • Amplification (40-60 cycles):
    • Denaturation: 95°C for 15 seconds
    • Annealing/Extension: 60°C for 30-60 seconds (with fluorescence acquisition)
  • Melting Curve Analysis (for SYBR Green): 65°C to 95°C with continuous fluorescence measurement
Data Interpretation
  • Positive Control: Should amplify with Ct ≤ 30
  • Negative Control: No amplification (Ct ≥ 40 or undetermined)
  • Internal Amplification Control: If included, should amplify within expected Ct range
  • Sample Ct Threshold: Samples with Ct values < 37 are considered positive [4]

The following workflow diagram illustrates the complete ttr-based Salmonella detection process:

G cluster_1 Sample Processing cluster_2 Molecular Detection Start Sample Collection PreEnrich Pre-enrichment in BPW or Selenite Broth Start->PreEnrich 18-24h, 37°C DNAExt DNA Extraction PreEnrich->DNAExt Chelex/Kit/Boiling PCRSetup qPCR Master Mix Preparation DNAExt->PCRSetup 5μL template PCRRun Real-time PCR Amplification PCRSetup->PCRRun 40-60 cycles DataInterp Data Analysis & Interpretation PCRRun->DataInterp Ct value analysis Result Result Reporting DataInterp->Result Positive: Ct<37

Performance Characteristics

Sensitivity and Specificity

Table 4: Performance Metrics of ttr-based Salmonella Detection

Sample Type Sensitivity Specificity Limit of Detection Reference Method
Food samples 100% 100% 10³ CFU/mL (pre-enrichment) ISO 6579-1:2017 [2] [1]
Stool samples 99.53% (monoplex) 95.46% (monoplex) Significantly better than culture Stool culture [3]
Blood samples 90% (enriched blood) >99% 82% positivity (direct blood) Blood culture [4]
Various food categories 100% relative sensitivity 100% relative specificity 100 CFU/mL after 6h enrichment ISO 6579-1:2017 [6]

The ttr gene assay demonstrates exceptional analytical sensitivity, with a detection probability of 70% at 5 CFU per reaction and 100% at 50 CFU per reaction. [2] The assay correctly identified all 110 Salmonella strains tested, representing all known subspecies, and showed no cross-reactivity with 87 non-Salmonella strains, confirming its excellent specificity. [2]

Comparative Performance

When compared to other molecular targets, the ttr gene consistently outperforms or matches alternative genes:

  • Compared to invA-based detection, ttr shows superior sensitivity in both monoplex and multiplex formats. [3]
  • In clinical settings, enriched blood-based ttr qPCR detected 90% of typhoid fever cases compared to 85% with invA-based testing. [4]
  • For stool samples, monoplex ttr PCR demonstrated higher sensitivity (99.53%) compared to multiplex ttr PCR (90.30%) or stool culture (62.88%). [3]

The overall analysis time for the ttr-based PCR method is approximately 20-24 hours, compared to 4-5 days required for traditional culture methods, providing significant time savings for critical decision-making. [1]

Troubleshooting and Technical Considerations

Common Issues and Solutions
  • Inhibition Issues: If samples show inhibition (delayed or absent internal control amplification), dilute the DNA template 1:10 or use a more rigorous DNA purification method. The inclusion of an Internal Amplification Control (IAC) is strongly recommended to detect inhibition. [2] [7]

  • High Background Fluorescence: Ensure proper probe design and concentration optimization. For SYBR Green applications, always include melting curve analysis to confirm specific amplification. [5]

  • Poor Sensitivity: Verify pre-enrichment success by plating on selective media. Ensure DNA extraction efficiency by including a positive control. Consider using LNA probes for enhanced sensitivity. [5]

  • Inconsistent Replicates: Homogenize samples thoroughly before DNA extraction. Ensure consistent pipetting and master mix preparation.

Validation Requirements

For laboratory implementation, the following validation procedures are recommended:

  • Inclusivity Testing: Test with a panel of Salmonella strains representing different serovars.
  • Exclusivity Testing: Verify no cross-reactivity with non-Salmonella species common to the sample matrix.
  • Limit of Detection: Determine the minimum detectable number of CFU per reaction using serial dilutions.
  • Robustness Testing: Evaluate performance across different instruments, operators, and reagent lots.

Conclusion

The ttr gene-based real-time PCR assay provides a robust, sensitive, and specific method for detecting Salmonella species across diverse sample matrices. Its performance surpasses traditional culture methods in speed while maintaining excellent diagnostic accuracy. The comprehensive protocol outlined in this document enables laboratories to implement this powerful detection method for enhanced Salmonella surveillance in clinical, food safety, and environmental monitoring applications.

References

Comprehensive Application Notes and Protocols: SO₂ Removal from Smelter Gases Using Tetrathionate Chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Background and Significance

Sulfur dioxide (SO₂) emissions from industrial processes, particularly non-ferrous metal smelting, represent a significant environmental challenge worldwide. The base-metal smelting industry in the United States alone discharges approximately 3.5 million tons of SO₂ annually, with SO₂ concentrations in smelter gases typically ranging from 0.5% to over 3%. This represents a potential recovery of 1.75 million tons of sulfur annually if captured effectively [1]. Traditional approaches to SO₂ management have relied primarily on conversion to sulfuric acid, but this solution faces limitations due to transportation costs and market saturation in remote smelting locations [2]. The tetrathionate-based process offers an alternative pathway that enables direct production of elemental sulfur, which has significant advantages in storage, transport, and market flexibility compared to sulfuric acid.

Environmental regulations have progressively tightened restrictions on SO₂ emissions, with several states implementing standards that limit sulfur emissions to 5-10% of total sulfur charged to smelters [2]. These regulatory pressures have accelerated the development of alternative capture technologies that can achieve higher removal efficiencies than conventional methods. The tetrathionate process represents an innovative approach that converts SO₂ directly to elemental sulfur through reaction with hydrogen sulfide (H₂S), potentially offering economic advantages in situations where sulfuric acid markets are inaccessible or saturated. This application note provides detailed protocols and technical background for researchers and engineers implementing tetrathionate chemistry for SO₂ removal from smelter gases.

Process Chemistry and Fundamentals

Core Chemical Principles

The tetrathionate process for SO₂ removal is based on the fundamental reaction between sulfur dioxide and hydrogen sulfide to produce elemental sulfur and water. The overall stoichiometry of this process follows the equation:

SO₂ + 2H₂S → 3S + 2H₂O

This overall transformation occurs through a complex reaction pathway involving multiple intermediate sulfur species with oxidation states between -2 and +6. The process utilizes a circulating scrubbing solution that absorbs SO₂ from smelter gases and subsequently reacts it with H₂S in a separate reactor vessel. The chemistry involves formation and decomposition of various polythionate compounds, particularly tetrathionate (S₄O₆²⁻), which serves as a key intermediate in the process [1]. The tetrathionate ion consists of four sulfur atoms with an interesting electronic structure where two sulfur atoms are in oxidation state 0 and two sulfur atoms are in oxidation state +5 [3].

The absorption of SO₂ into the scrubbing solution generates bisulfite ions, which subsequently react to form various sulfur intermediate compounds:

(NaO)₃Ct + 3SO₂ + 3H₂O 3NaHSO₃ + (HO)₃Ct

The heart of the process involves the regeneration of the scrubbing solution through reaction with H₂S, which decomposes the polythionate intermediates and precipitates elemental sulfur:

3NaHSO₃ + 6H₂S + (HO)₃Ct 9S + (NaO)₃Ct + 9H₂O

Additional side reactions lead to the formation of thiosulfate and higher polythionates:

2NaHSO₃ + S Na₂S₂O₃ + H₂O + SO₂

H₂S + 3SO₂ H₂S₄O₆ (Tetrathionic acid formation)

H₂S₄O₆ + 5H₂S 9S + 6H₂O (Tetrathionate decomposition)

Process Mechanism and Pathways

The following diagram illustrates the complete reaction pathway for SO₂ conversion to elemental sulfur via tetrathionate chemistry:

G SO2 SO₂ Feed Gas Absorption Absorption Tower SO₂ → Bisulfite SO2->Absorption Gas Stream Bisulfite Bisulfite (HSO₃⁻) Absorption->Bisulfite Polythionates Polythionates (S₄O₆²⁻, etc.) Bisulfite->Polythionates Complexation Reaction Reaction with H₂S Sulfur Precipitation Polythionates->Reaction Sulfur Elemental Sulfur (S) Reaction->Sulfur Precipitates Regenerated Regenerated Solution Reaction->Regenerated H2S H₂S Feed H2S->Reaction Recycle Solution Recycle Regenerated->Recycle Recycle->Absorption Continuous Process

Figure 1: Reaction pathway for SO₂ conversion to elemental sulfur via tetrathionate chemistry

Experimental Protocols

Laboratory-Scale SO₂ Absorption System
3.1.1 Materials and Equipment
  • Absorption column: Glass tube, 2 inches diameter × 24 inches height, packed with 6-mm ceramic saddles or 3/8-inch Raschig rings
  • Reaction vessel: 2-L capacity, equipped with mechanical stirrer
  • Pumping system: Variable-speed roller pumps for solution circulation
  • Filtration system: Glass or Buchner funnel for sulfur separation
  • Gas mixing system: Calibrated flowmeters for air, SO₂, and H₂S
  • Solution reservoirs: Level-controlled hold tanks for SO₂-loaded and regenerated solutions
  • Analytical equipment: pH meter, UV-Vis spectrophotometer, ion chromatography system
3.1.2 Reagent Preparation
  • Sodium citrate scrubbing solution (1.0 M): Dissolve 294.1 g of trisodium citrate dihydrate in approximately 800 mL deionized water. Add citric acid to adjust pH to 3.5. Dilute to final volume of 1 L with deionized water. Filter through 0.45 μm membrane before use.
  • Alternative organic absorbents: Tributyl phosphate (TBP) or tributoxy ethyl phosphate (TBEP) may be used without dilution.
  • SO₂ standard gas: 1-3% SO₂ in nitrogen or air, calibrated with iodometric titration.
  • H₂S generation: Commercial gas cylinder or generated by reaction of sodium sulfide with hydrochloric acid.
3.1.3 Assembly and Operation
  • System assembly: Connect the absorption column, reaction vessel, and solution reservoirs as shown in Figure 2. Ensure all connections are gas-tight.

  • Packing the column: Fill the absorption column with ceramic saddles, providing approximately 80% void volume. Ensure uniform packing to prevent channeling.

  • Solution circulation: Fill the system with scrubbing solution and begin circulation at a rate of 1.8 gallons per square foot per minute (equivalent to 4.4 L/min·m² in metric units).

  • Gas introduction: Introduce the SO₂-containing gas mixture at the bottom of the absorption column with typical SO₂ concentrations of 0.3-2.0% and gas flow rates of 1-5 L/min.

  • H₂S addition: Introduce H₂S directly into the reaction vessel at the stoichiometric ratio of approximately 2 moles H₂S per mole of SO₂ absorbed.

  • Process monitoring: Monitor pH continuously in the reaction vessel and maintain between 3.0-3.7 using citric acid or sodium citrate additions as needed.

  • Sulfur recovery: Filter the sulfur slurry continuously or batch-wise. Wash the sulfur product with water to remove absorbed salts.

G GasIn SO₂ Feed Gas (0.3-2.0%) Absorber Absorption Column Packed Bed 50-60°C GasIn->Absorber LoadedSoln SO₂-Loaded Solution Absorber->LoadedSoln TreatedGas Treated Gas (SO₂ < 100 ppm) Absorber->TreatedGas HoldTank1 Hold Tank Level Control LoadedSoln->HoldTank1 Pump2 Circulation Pump HoldTank1->Pump2 Reactor Reaction Vessel Stirred H₂S Addition SulfurSlurry Sulfur Slurry Reactor->SulfurSlurry H2SFeed H₂S Gas H2SFeed->Reactor Filtration Filtration System SulfurSlurry->Filtration Sulfur Elemental Sulfur Product Filtration->Sulfur Regenerated Regenerated Solution Filtration->Regenerated HoldTank2 Hold Tank Regenerated->HoldTank2 Pump1 Circulation Pump HoldTank2->Pump1 Pump1->Absorber Solution Recycle Pump2->Reactor

Figure 2: Laboratory-scale experimental setup for tetrathionate process

Analytical Methods
3.2.1 Sulfur Species Quantification
  • Tetrathionate analysis: Ion chromatography with conductivity detection using AS14 column, 3.5 mM Na₂CO₃/1.0 mM NaHCO₃ eluent at 1.2 mL/min.
  • Thiosulfate determination: Iodometric titration with starch indicator or HPLC with UV detection at 215 nm.
  • Elemental sulfur: Extraction with toluene and analysis by HPLC with UV detection at 265 nm.
  • Sulfate and sulfite: Ion chromatography with suppressed conductivity detection.
3.2.2 Process Monitoring
  • SO₂ removal efficiency: Calculate from inlet and outlet gas concentrations using iodometric titration or continuous IR analysis.
  • Solution capacity: Determine as grams SO₂ absorbed per liter of solution at saturation.
  • Sulfur mass balance: Track all sulfur species throughout the system to identify accumulation or losses.

Performance Data and System Parameters

Quantitative Process Performance

Table 1: Laboratory-Scale SO₂ Removal Performance with Sodium Citrate Scrubbing Solution

SO₂ in Feed Gas (%) Gas Flow Rate (L/min) SO₂ Removal Efficiency (%) Solution Capacity (g SO₂/L) Sulfur Purity (%) Operation Stability
2.1 1.5 94.2 18.5 99.5 Stable, >40 hours
1.4 2.0 89.7 15.2 99.2 Stable, >40 hours
0.8 2.5 82.3 11.8 98.7 Moderate thiosulfate buildup
0.3 3.0 74.6 6.4 97.5 Significant thiosulfate formation

Table 2: Comparison of Scrubbing Solutions for SO₂ Absorption

Parameter Sodium Citrate Sodium Acetate Tributyl Phosphate (TBP) Tributoxy Ethyl Phosphate (TBEP)
SO₂ Capacity (g/L) 5-20 10-25 10-20 10-20
Operating pH Range 3.0-3.7 3.5-4.2 Not applicable Not applicable
Vapor Pressure Low Moderate Very low (0.03 mm at 50°C) Very low (0.03 mm at 50°C)
Absorbent Losses Moderate High (acetic acid) Low Low
Complexity of Chemistry High Moderate Low Low
Sulfur Product Quality High (pale yellow crystals) Variable High High
Optimal Operating Parameters

Based on experimental results, the following operating parameters are recommended for the tetrathionate process:

  • Temperature range: 30-60°C (optimal 50°C)
  • Solution pH: 3.0-3.7 (critical for controlling polythionate decomposition pathways)
  • Gas-to-liquid ratio: Optimize based on SO₂ concentration (typically 5-20 L gas/L liquid·min)
  • H₂S:SO₂ molar ratio: 2.0-2.2:1 (slight excess H₂S to ensure complete SO₂ reduction)
  • Solution circulation rate: 1.8 gal/ft²·min (4.4 L/m²·min)
  • Absorbent concentration: 1.0 M sodium citrate for aqueous systems, neat for organic absorbents

Advanced and Alternative Systems

Comparison with Modern SO₂ Capture Technologies

Table 3: Comparison of SO₂ Capture Technologies for Smelter Applications

Technology SO₂ Removal Efficiency Byproduct Capital Cost Operating Cost Market Limitations
Tetrathionate Process 75-95% Elemental Sulfur Moderate Moderate H₂S supply requirement
Wet Limestone Scrubbing 90-98% Gypsum (CaSO₄) High Low-Moderate Gypsum market saturation
Sulfuric Acid Production 80-95% Sulfuric Acid High Low Acid market limitations [2]
Ammonia Scrubbing 90-98% Ammonium Sulfate Moderate Moderate Fertilizer market dependent
HOF-NKU-1 Adsorption >95% (estimated) Concentrated SO₂ Unknown Low (estimated) Early development stage [4]
Emerging Materials and Approaches

Recent advances in porous materials have demonstrated alternative pathways for SO₂ capture. A flexible hydrogen-bonded organic framework (HOF-NKU-1) has shown exceptional selectivity for SO₂ capture with a SO₂/CO₂ selectivity of 7,331 and SO₂ storage density of 3.27 g cm⁻³ at ambient conditions [4]. This material exhibits a guest-adaptive response and shape-memory effect that enables molecular sieving of SO₂ from complex gas mixtures. The hydrophobic nature of HOF-NKU-1 maintains performance even at 95% relative humidity, addressing a significant limitation of many adsorbent materials. While still in development, such advanced materials represent promising alternatives to liquid-phase absorption systems.

Advanced Oxidation Processes (AOPs) have also been investigated for simultaneous removal of multiple pollutants including SO₂, NOx, and elemental mercury (Hg⁰) from flue gases [5]. These processes utilize highly reactive radicals (OH, O₂, SO₄⁻) to oxidize pollutants into more readily removable forms. The wet/dry oxidation coupled with efficient absorption shows promise as a multi-pollutant control strategy, though challenges remain in reducing oxidant costs and improving catalyst stability.

Applications and Outlook

Industrial Implementation Considerations

The implementation of tetrathionate technology at industrial scale requires careful consideration of several factors. The modular nature of the process enables deployment in various smelter configurations, particularly for handling weaker SO₂ streams (0.5-3% SO₂) that are uneconomical for sulfuric acid production [1]. The elemental sulfur product offers significant advantages in storage and transportation compared to sulfuric acid, with established global markets and less hazardous handling requirements.

For comprehensive smelter gas management, a hybrid approach may be optimal, using sulfuric acid production for strong SO₂ streams (>5% SO₂) from converters and tetrathionate process for weaker streams from reverberatory furnaces and fugitive emissions [2]. This strategy could potentially achieve the 90% sulfur recovery required by increasingly stringent environmental regulations while mitigating the market limitations of sulfuric acid production.

The tetrathionate process faces challenges in chemical management, particularly control of thiosulfate and polythionate buildup in the scrubbing solution, which can reduce efficiency over time. Future development should focus on solution regeneration protocols and catalysts to improve reaction kinetics and suppress side reactions. Integration with hydrogen production facilities could provide economical H₂S supply through the reaction of sulfur with methane and steam [1].

Environmental and Economic Impact

The capital investment required for smelter emission controls is substantial, with estimates of $600 million for the copper industry alone to achieve compliance with 10% sulfur emission standards [2]. The tetrathionate process offers potential cost advantages in operating flexibility and byproduct value compared to limestone scrubbing, which produces lower-value gypsum, particularly in regions without accessible gypsum markets.

From an environmental perspective, the tetrathionate process provides a closed-loop solution for sulfur management, converting a harmful emission into a stable, storable product. The high-purity sulfur produced can be used in various industrial applications, including sulfuric acid production when markets become available, providing operational flexibility for smelter operators facing fluctuating acid demand.

References

Comprehensive Application Notes and Protocols: Tetrathionate Respiration in Bacterial Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tetrathionate Respiration

Biological Context and Significance

Tetrathionate respiration represents a specialized anaerobic respiratory pathway utilized by certain bacteria, particularly within the Enterobacteriaceae family, including important pathogens such as Salmonella enterica serovar Typhimurium and Citrobacter species. This metabolic capability allows these microorganisms to utilize tetrathionate (S₄O₆²⁻) as a terminal electron acceptor during anaerobic growth, providing a significant competitive advantage in specific environmental niches, particularly the inflamed mammalian gut [1] [2]. The ecological relevance of this pathway extends beyond pathogen physiology to encompass broader aspects of host-microbe interactions, microbiota composition, and disease progression.

The biological significance of tetrathionate respiration was elucidated through seminal research demonstrating that host-derived reactive oxygen species generated during intestinal inflammation convert endogenous thiosulfate (S₂O₃²⁻) to tetrathionate [3] [4]. This transformation creates a previously unrecognized respiratory electron acceptor that enables pathogens such as Salmonella to outcompete the fermenting gut microbiota, thereby facilitating colonization and transmission [2] [3]. This discovery resolved the long-standing question of why Salmonella triggers inflammation despite the associated host defense mechanisms—the inflammatory response itself generates a respiratory substrate that the pathogen is uniquely equipped to exploit.

Technical Applications and Research Utility

From a technical perspective, the tetrathionate respiration pathway has been leveraged in several research and diagnostic contexts:

  • Selective bacterial enrichment: Tetrathionate broth has been used since the 1920s as a selective enrichment medium for Salmonella species from complex biological samples, exploiting their unique ability to utilize tetrathionate as an electron acceptor [1] [3].

  • Bacterial biosensors: Engineered tetrathionate-sensitive bacterial strains serve as diagnostic tools for detecting intestinal inflammation, leveraging synthetic biology approaches to create reporter systems controlled by tetrathionate-responsive genetic elements [5].

  • Host-pathogen interactions: Investigation of tetrathionate respiration provides insights into how pathogens exploit host inflammatory responses, enabling development of novel therapeutic strategies targeting bacterial metabolism during infection [1] [6].

Genetic and Molecular Basis of Tetrathionate Respiration

The Tetrathionate Respiration Gene Cluster

The genetic determinants for tetrathionate respiration in Salmonella are encoded within the ttrRSBCA operon, which consists of five genes organized into two transcriptional units: ttrSR and ttrBCA [7]. The molecular functions of these gene products are as follows:

  • ttrS and ttrR: Encode a two-component regulatory system in which TtrS is a membrane-bound sensor histidine kinase that detects tetrathionate in the periplasm, and TtrR is a cytoplasmic response regulator that activates transcription of the ttrBCA operon upon phosphorylation [5] [7].

  • ttrB, ttrC, and ttrA: Encode the structural components of the tetrathionate reductase enzyme complex. TtrA contains the molybdopterin cofactor essential for catalytic activity, while TtrB and TtrC form an electron transport chain that shuttles electrons from the quinone pool to the active site [7].

This operon is tightly regulated by both specific and global regulatory factors. Transcription is induced under anoxic conditions by the global regulator FNR and is specifically activated by the TtrS/TtrR system in the presence of tetrathionate [1] [7]. Additionally, expression is repressed by oxygen and nitrate, reflecting environmental conditions that influence the physiological relevance of this respiratory pathway [1] [5].

Molecular Mechanism of Tetrathionate Reduction

The tetrathionate reductase complex catalyzes the two-electron reduction of tetrathionate to thiosulfate, coupling this exergonic reaction to proton motive force generation and ATP synthesis via anaerobic respiration. The enzyme complex is localized to the bacterial periplasm and receives electrons from the membrane quinone pool through an intricate electron transport chain [7]. The catalytic mechanism involves reductive cleavage of the disulfide bond within tetrathionate, with the molybdopterin cofactor in TtrA playing an essential role in this process [7].

Table 1: Key Enzymes and Genetic Elements in Bacterial Tetrathionate Metabolism

Component Type Function Localization
TtrS Sensor histidine kinase Tetrathionate sensing and signal transduction Inner membrane/periplasm
TtrR Response regulator Transcriptional activation of ttrBCA operon Cytoplasm
TtrA Catalytic subunit Tetrathionate reduction (contains molybdopterin) Periplasm
TtrB Electron transfer subunit Quinone oxidation/electron transfer Inner membrane
TtrC Electron transfer subunit Electron shuttle to TtrA Periplasm
TTH Tetrathionate hydrolase Hydrolyzes tetrathionate to thiosulfate, sulfur, and sulfate Periplasm/outer membrane

Detection and Measurement Protocols

Tetrathionate Quantification in Biological Samples

Principle: This protocol describes the extraction and quantification of tetrathionate from intestinal contents or bacterial cultures using reverse-phase high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) detection, based on the methodology employed by Winter et al. (2010) in their seminal investigation of tetrathionate production during gut inflammation [3] [4].

Materials:

  • Cecal contents or bacterial culture samples
  • Acetonitrile (HPLC grade)
  • Ammonium acetate buffer (10 mM, pH 6.8)
  • Tetrathionate standard (sodium salt, high purity)
  • Centrifuge and microcentrifuge tubes
  • HPLC system with UV detector and mass spectrometer
  • C18 reverse-phase column (e.g., 250 × 4.6 mm, 5 μm particle size)

Procedure:

  • Sample Preparation:

    • Weigh 100 mg of cecal contents or bacterial culture pellets.
    • Add 1 mL of ice-cold acetonitrile and vortex vigorously for 1 minute.
    • Centrifuge at 14,000 × g for 10 minutes at 4°C.
    • Transfer supernatant to a new tube and evaporate acetonitrile under nitrogen stream.
    • Reconstitute residue in 200 μL of ammonium acetate buffer.
    • Filter through 0.22 μm syringe filter prior to HPLC analysis.
  • HPLC-MS Analysis:

    • Column: C18 reverse-phase column maintained at 25°C
    • Mobile Phase: Isocratic elution with 10 mM ammonium acetate buffer (pH 6.8)
    • Flow Rate: 0.8 mL/min
    • Injection Volume: 20 μL
    • Detection: MS detection in negative ion mode (m/z 223 for tetrathionate)
    • Run Time: 15 minutes per sample
  • Quantification:

    • Prepare tetrathionate standard solutions in concentration range of 0.1-100 μM.
    • Construct calibration curve by plotting peak area against concentration.
    • Calculate tetrathionate concentration in samples from calibration curve.

Technical Notes:

  • Sample processing should be performed quickly to prevent tetrathionate degradation.
  • The limit of detection for this method is approximately 0.5 μM tetrathionate.
  • For inflamed mouse ceca, expected tetrathionate concentrations range from 10-50 μM [3].
Engineering Tetrathionate Sensor Strains

Principle: This protocol describes the construction of engineered bacterial strains capable of sensing and reporting tetrathionate availability, based on the work of Daeffler et al. (2017) who developed tetrathionate-responsive bacterial sensors using two-component systems from marine Shewanella species [5].

Materials:

  • E. coli Nissle 1917 or other suitable host strain
  • Plasmid vectors with inducible promoters
  • Synthetic genes encoding TtrS/TtrR homologs from Shewanella baltica OS195
  • Reporter genes (GFP, mCherry, or luciferase)
  • Restriction enzymes and Gibson assembly reagents
  • Antibiotics for selection
  • Flow cytometer or plate reader for reporter detection

Procedure:

  • Genetic Circuit Construction:

    • Amplify ttrSR homologs from S. baltica OS195 genomic DNA using PCR.
    • Clone the sensor genes into a medium-copy plasmid under constitutive promoter.
    • Clone the ttrB promoter (PttrB) or equivalent tetrathionate-responsive promoter upstream of reporter gene in a separate plasmid.
    • Transform both plasmids into E. coli Nissle 1917.
  • Sensor Validation:

    • Grow engineered strains overnight in LB medium with appropriate antibiotics.
    • Subculture 1:100 into fresh medium containing 0-5 mM tetrathionate.
    • Incubate anaerobically for 6-8 hours at 37°C.
    • Measure reporter expression using flow cytometry or fluorescence plate reader.
  • In Vivo Application:

    • Administer sensor strains to mice via oral gavage.
    • Monitor reporter expression in fecal samples or colon contents over time.
    • Use flow cytometry to distinguish sensor strains from native microbiota.

Technical Notes:

  • The S. baltica TtrSR homolog shows reduced repression by oxygen and nitrate compared to the Salmonella system, making it more suitable for gut environments [5].
  • Sensor strains can detect tetrathionate concentrations as low as 10 μM in vitro.
  • For in vivo applications, use germ-free or antibiotic-treated mice initially before progressing to conventional microbiota models [5].

Cultivation and Competition Assays

Tetrathionate Broth Cultivation

Principle: Tetrathionate broth serves as a selective enrichment medium that exploits the ability of certain bacteria like Salmonella to utilize tetrathionate as an electron acceptor for anaerobic respiration, thereby outgrowing competing microorganisms [1] [3]. The original formulation developed by Mueller and Kauffman has been modified through addition of brilliant green, novobiocin, or other selective agents to enhance specificity.

Materials:

  • Tetrathionate broth base
  • Iodine solution (0.1 N)
  • Iodide solution (0.1 N)
  • Selective additives (brilliant green, novobiocin, etc.)
  • Anaerobic chamber or sealed cultivation systems

Procedure:

  • Medium Preparation:

    • Prepare tetrathionate broth base according to manufacturer instructions.
    • Autoclave and cool to room temperature.
    • Aseptically add 1 mL of iodine solution and 1 mL of iodide solution per 100 mL of broth.
    • Mix thoroughly – the solution will initially appear brown due to iodine.
    • Add selective agents as required for specific application.
  • Inoculation and Cultivation:

    • Inoculate broth with sample (fecal material, food sample, or bacterial culture).
    • Incubate at 37°C or 42°C under anaerobic conditions for 18-24 hours.
    • Subculture to selective solid media for isolation of target organisms.
  • Modifications:

    • Tetrathionate Brilliant Green Broth: Add 1:100,000 dilution of brilliant green.
    • Tetrathionate Hajna Broth: Modified formulation with different buffer capacity.
    • Novobiocin Supplement: Add 20-40 μg/mL novobiocin to inhibit competing gram-positive bacteria.

Technical Notes:

  • The iodine/iodide mixture oxidizes endogenous thiosulfate in the medium to tetrathionate.
  • Incubation at 42°C enhances selectivity for Salmonella over other enteric bacteria.
  • For maximal recovery, use in combination with pre-enrichment in non-selective media like buffered peptone water [1].
In Vitro Competition Assays

Principle: This protocol measures the competitive fitness advantage conferred by tetrathionate respiration through co-cultivation of wild-type and tetrathionate respiration-deficient (ΔttrA) strains in the presence and absence of tetrathionate [3].

Materials:

  • Wild-type Salmonella Typhimurium (e.g., SL1344)
  • Isogenic ΔttrA mutant strain
  • Mucin broth or other physiologically relevant media
  • Tetrathionate (sodium salt, sterile solution)
  • Anaerobic chamber with mixed gas (5% H₂, 10% CO₂, 85% N₂)
  • Selective antibiotics for strain differentiation

Procedure:

  • Strain Preparation:

    • Grow wild-type and mutant strains separately overnight in LB broth.
    • Wash cells twice with anaerobic PBS to remove residual nutrients.
    • Resuspend in anaerobic mucin broth to OD₆₀₀ of 1.0.
  • Competition Setup:

    • Mix wild-type and mutant strains in 1:1 ratio in anaerobic mucin broth.
    • Add tetrathionate to experimental tubes (final concentration 2.5 mM).
    • Incubate anaerobically at 37°C for 24 hours.
  • Quantification:

    • Serially dilute cultures at 0, 12, and 24 hours in anaerobic PBS.
    • Plate on selective media with antibiotics to distinguish strains.
    • Count colonies after 18-24 hours incubation.
    • Calculate competitive index (CI) as (mutant output/wild-type output) ÷ (mutant input/wild-type input).

Technical Notes:

  • The wild-type strain typically achieves a 100-fold competitive advantage over the ΔttrA mutant in the presence of 2.5 mM tetrathionate under anaerobic conditions [3].
  • Mucin broth more closely mimics the intestinal environment than standard laboratory media.
  • For physiologically relevant results, include both anaerobic and microaerobic conditions.

Table 2: Experimental Parameters for Tetrathionate Respiration Studies

Parameter In Vitro Conditions In Vivo Models Detection Methods
Tetrathionate Concentration 0.1-5.0 mM ~10-50 μM in inflamed gut HPLC-MS, bacterial sensors
Oxygen Conditions Anaerobic or microaerobic (≤1% O₂) Physiological hypoxia in gut lumen Anaerobic chamber, gas-controlled incubator
Key Growth Substrates Ethanolamine, 1,2-propanediol, formate Host-derived nutrients, mucus components Defined media with specific carbon sources
Competitive Advantage 10-100 fold increase vs. Δttr mutants ~80-100 fold increase in colonization Competitive index calculations, colony counts
Genetic Controls ΔttrA, ΔttrS, ΔttrR mutants Double mutants with virulence factors (ΔinvA ΔspiB) Complementation with plasmid-borne genes

Data Presentation and Analysis

Pathway Diagrams and Mechanisms

The following diagrams illustrate the molecular and physiological mechanisms of tetrathionate respiration in bacterial pathogens, particularly in the context of host-pathogen interactions in the inflamed gut.

G cluster_legend Pathway Components H2S H2S S2O3 S2O3 H2S->S2O3 Host detoxification S4O6 S4O6 S2O3->S4O6 ROS oxidation ROS ROS TtrSR TtrSR S4O6->TtrSR Sensing TtrBCA TtrBCA TtrSR->TtrBCA Activation Respiration Respiration TtrBCA->Respiration Electron acceptor GrowthAdvantage GrowthAdvantage Respiration->GrowthAdvantage Energy conservation Substrates Substrates/Metabolites HostFactors Host Factors BacterialFactors Bacterial Factors Outcomes Outcomes

Diagram 1: Tetrathionate Generation and Utilization Pathway in the Inflamed Gut. This diagram illustrates how host-derived reactive oxygen species (ROS) during inflammation convert thiosulfate to tetrathionate, which is subsequently sensed and utilized by Salmonella for anaerobic respiration, conferring a growth advantage.

Genetic Organization and Regulation

G cluster_legend Genetic Elements Tetrathionate Tetrathionate TtrS TtrS Tetrathionate->TtrS Sensing TtrR TtrR TtrS->TtrR Phosphorylation P_ttrB P_ttrB TtrR->P_ttrB Activation ttrB ttrB P_ttrB->ttrB Transcription ttrC ttrC ttrB->ttrC Assembly ttrA ttrA ttrC->ttrA Assembly Reductase Reductase ttrA->Reductase Maturation O2 O2 O2->P_ttrB Repression Nitrate Nitrate Nitrate->P_ttrB Repression FNR FNR FNR->P_ttrB Activation RegulatoryProteins Regulatory Proteins StructuralGenes Structural Genes Promoter Promoter/Regulatory Element EnvironmentalFactors Environmental Factors

Diagram 2: Genetic Regulation of the ttrRSBCA Operon. This diagram shows the organization and regulation of the tetrathionate respiration genes, including activation by the TtrS/TtrR two-component system and FNR, with repression by oxygen and nitrate.

Applications and Therapeutic Implications

Diagnostic and Therapeutic Applications

The unique role of tetrathionate respiration in bacterial pathogenesis presents several potential applications in clinical diagnostics and therapeutic development:

  • Bacterial Diagnostics: Engineered tetrathionate-sensing strains based on Shewanella two-component systems can detect intestinal inflammation in conventional mice without antibiotic pretreatment, serving as non-invasive diagnostic tools for inflammatory bowel diseases [5]. These biosensors respond specifically to thiosulfate and tetrathionate, which serve as biomarkers for gut inflammation.

  • Anti-Infective Strategies: Targeted inhibition of tetrathionate reductase represents a promising pathogen-specific therapeutic approach that would selectively disadvantage Salmonella and other tetrathionate-respiring pathogens during intestinal inflammation without broadly disrupting the commensal microbiota [1] [6]. This approach could potentially reduce antibiotic usage and minimize collateral damage to beneficial gut bacteria.

  • Microbiome Modulation: Understanding the role of tetrathionate in shaping microbial community structure during inflammation provides insights for developing microbiome-based interventions for conditions such as inflammatory bowel disease, where overgrowth of Enterobacteriaceae is a hallmark feature [2] [6]. Dietary interventions that modulate sulfur compound availability or pharmacological approaches that inhibit tetrathionate generation could potentially help maintain microbial balance during inflammation.

Concluding Remarks

Tetrathionate respiration represents a fascinating example of how bacterial pathogens exploit host inflammatory responses to gain a metabolic advantage. The protocols and application notes presented here provide researchers with comprehensive methodologies to investigate this physiologically relevant respiratory pathway in both laboratory and clinical contexts. Future research directions should focus on developing specific inhibitors of tetrathionate reductase, optimizing bacterial sensors for clinical diagnostic applications, and exploring the role of this pathway in other inflammatory conditions beyond enteric infections.

References

Comprehensive Application Notes and Protocols for Polythionic Acid Stress Corrosion Cracking Evaluation According to ASTM G35

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Polythionic Acid Stress Corrosion Cracking (PASCC)

Polythionic Acid Stress Corrosion Cracking (PASCC) represents a significant material degradation mechanism that affects stainless steels and nickel-chromium-iron alloys in environments containing sulfur compounds. This form of intergranular stress corrosion cracking typically occurs when sensitized materials are exposed to polythionic acids (H₂SₓOₙ) that form from the reaction of sulfide scale with oxygen and moisture [1]. The industrial significance of PASCC is particularly pronounced in petroleum refining, chemical processing, and power generation facilities where components operate at elevated temperatures in sulfur-containing environments [2] [1].

The sensitization process, which is a prerequisite for PASCC susceptibility, occurs when austenitic stainless steels are exposed to temperatures between 482°C and 815°C (900°F to 1500°F) for prolonged periods [3] [4]. At these temperatures, chromium carbides precipitate along grain boundaries, creating chromium-depleted zones adjacent to these boundaries that become susceptible to corrosive attack [2]. When these sensitized materials are subsequently exposed to polythionic acids during operational shutdowns, startups, or maintenance activities, intergranular cracking can initiate and propagate rapidly, potentially leading to catastrophic equipment failure [1].

ASTM G35 provides a standardized testing methodology to evaluate the relative susceptibility of stainless steels and related alloys to this damaging mechanism [3] [5]. By simulating the service conditions that lead to PASCC in a controlled laboratory environment, this practice enables researchers and engineers to screen materials for applications in sulfur-containing environments, troubleshoot field failures, and qualify alternative materials for replacement components.

ASTM G35 Standard Practice - Overview and Significance

Scope and Application

ASTM G35 establishes a comprehensive framework for determining the susceptibility of stainless steels and related nickel-chromium-iron alloys to stress corrosion cracking in polythionic acids [3] [5]. The standard practice covers procedural guidelines for preparing and conducting polythionic acid tests at room temperature (22°C to 25°C/72°F to 77°F) to evaluate intergranular stress corrosion cracking susceptibility [5] [6]. This methodology can be applied to materials in the "as-received" condition or after being subjected to high-temperature service, making it valuable for both material selection and failure analysis applications [3].

The applicability of ASTM G35 extends across various product forms including wrought products, castings, and weld metals of stainless steels and related materials intended for use in environments containing sulfur or sulfides [3] [4]. Additionally, the standard can be utilized with a variety of stress corrosion test specimens, surface finishes, and methods of applying stress, providing flexibility in experimental design while maintaining standardized conditions for reliable comparison of results [5].

Technical Significance and Limitations

The testing environment specified in ASTM G35 provides a accelerated means of evaluating the resistance of stainless steels and related alloys to intergranular stress corrosion cracking [3]. According to the standard, failure is accelerated by the presence of increasing amounts of intergranular precipitate, allowing for relatively quick assessment of material susceptibility compared to actual service conditions [3]. However, it is important to recognize that the results from polythionic acid testing have not been correlated exactly with those of intergranular corrosion tests, and the test may not be relevant to stress corrosion cracking in chlorides or caustic environments [3].

The polythionic acid environment may produce areas of shallow intergranular attack in addition to the more localized and deeper cracking mode of attack [3]. This necessitates careful examination of failed specimens to confirm that failure occurred by cracking rather than mechanical failure of reduced sections [3]. The standard emphasizes that proper failure analysis is essential for accurate interpretation of results.

Table 1: Key Parameters of ASTM G35 Standard Practice

Parameter Specification Notes
Test Temperature 22°C to 25°C (72°F to 77°F) Room temperature, controlled environment [5]
Applicable Materials Stainless steels, nickel-chromium-iron alloys Can be applied to wrought products, castings, and weld metal [3]
Material Conditions "As received" or after high-temperature service (482°C to 815°C) Simulates service exposure conditions [4]
Test Environment Polythionic acids Environment containing sulfur or sulfides [3]
Stress Application Various methods permitted Compatible with different specimen types [5]

Experimental Design and Methodology

Critical Factors in PASCC Susceptibility

The susceptibility to PASCC is influenced by multiple material and environmental factors that must be considered when designing experiments according to ASTM G35. Material sensitization is the most critical factor, occurring when stainless steels are exposed to the sensitization temperature range of 482°C to 815°C (900°F to 1500°F), leading to chromium carbide precipitation at grain boundaries and consequent chromium depletion in adjacent areas [2]. The degree of sensitization (DOS) directly influences susceptibility, with higher DOS generally correlating with increased crack length and IGSCC susceptibility [7].

Environmental factors play an equally important role in PASCC. The presence of sulfur-containing deposits combined with oxygen and moisture is necessary for the formation of polythionic acids [2] [1]. These conditions typically occur during equipment shutdowns when air and moisture ingress, or during startups when condensation forms [1]. The applied stress magnitude, whether from residual stresses (e.g., from welding) or operational loads, also significantly influences crack initiation and propagation rates [7].

Additional factors include grain boundary characteristics, with research showing that low-Σ CSL boundaries (Σ ≤ 29) exhibit significantly higher resistance to intergranular stress corrosion than random boundaries [7]. Microstructural modifications through thermo-mechanical processing can enhance resistance to PASCC by optimizing the grain boundary character distribution [7].

Specimen Preparation and Configuration

Specimen preparation for ASTM G35 testing requires careful attention to represent the actual service conditions being evaluated. The standard supports various specimen configurations including U-bend specimens, C-ring specimens, bent beam specimens, and direct tension specimens [6]. The selection of specimen type depends on the stress application method, material form, and specific research objectives.

Surface finish of test specimens should generally represent the actual service surface condition, as surface characteristics can influence cracking behavior. For materials evaluated in the as-fabricated condition, surface finish should not be altered beyond normal cleaning procedures. For weldment evaluation, specimens should include the weld metal, heat-affected zone (HAZ), and base metal in proportions representative of the actual component [6].

Prior to testing, specimens must be thoroughly cleaned to remove any contaminants that might interfere with the test results, following standard practices for preparing corrosion test specimens [6]. The stress level applied to specimens should be documented and controlled, with many tests conducted at stress levels approaching or exceeding the material yield strength to accelerate cracking in susceptible materials.

Table 2: Specimen Types and Stress Application Methods Compatible with ASTM G35

Specimen Type Stress Application Method Applications Reference Standards
U-Bend Specimens Plastic deformation High-stress testing, simple preparation ASTM G30 [6]
C-Ring Specimens Mechanical loading Pipe and tube evaluations, precise stress control -
Bent Beam Specimens Elastic deformation Low to moderate stress levels, multiple specimens ASTM G39 [6]
Direct Tension Constant load Fundamental studies, precise stress quantification ASTM G49 [6]
Pre-cracked Specimens Wedge opening loading Fracture mechanics approach, crack growth rates ASTM G168 [6]

Detailed Experimental Protocols

Test Solution Preparation

The polythionic acid test solution is a critical component of the ASTM G35 methodology. While the exact preparation method may vary depending on the specific application, the solution typically contains sulfurous compounds that simulate the environment leading to PASCC in industrial settings. The test solution must be prepared using reagent-grade chemicals and high-purity water conforming to ASTM D1193 specifications [6].

Safety precautions are paramount when handling and preparing polythionic acid solutions due to the toxic nature of the chemicals involved. Appropriate personal protective equipment (PPE) including chemical-resistant gloves, safety goggles, and laboratory coats must be worn. Preparation should occur in a well-ventilated fume hood to prevent exposure to hazardous vapors. The standard emphasizes that users must establish appropriate safety and health practices and determine the applicability of regulatory limitations prior to use [3] [5].

Testing Procedure

The experimental workflow for conducting ASTM G35 testing involves a systematic sequence of steps to ensure reproducible and reliable results:

  • Specimen Installation: Mount stressed specimens in the test apparatus, ensuring they are fully immersed in the test solution without interfering with adjacent specimens. Record the initial dimensions and applied stress levels for each specimen.

  • Environmental Control: Maintain the test solution at the specified room temperature (22°C to 25°C) throughout the exposure period. Use sealed containers to prevent evaporation and contamination of the solution, which could alter its corrosivity.

  • Exposure Duration: The standard does not specify a fixed exposure duration, as this depends on the material susceptibility and test objectives. Typically, tests continue until specimen failure occurs or for a predetermined period (commonly 20-720 hours) after which specimens are examined for cracking.

  • Solution Monitoring: Periodically check the test solution for signs of degradation or contamination that might affect test results. For extended tests, consider replacing the solution at regular intervals to maintain consistent corrosivity.

  • Specimen Removal: After the predetermined exposure period, carefully remove specimens from the test apparatus. Gently rinse them with distilled water followed by ethanol or acetone to remove residual test solution and prevent further corrosion.

  • Examination for Cracking: Visually examine specimens for obvious cracks before further analysis. Use low-magnification microscopy (10-30X) to identify fine surface cracks that may not be visible to the unaided eye.

Post-Test Evaluation and Analysis

Comprehensive evaluation of tested specimens is essential for accurate assessment of PASCC susceptibility. The examination process should include:

  • Visual Examination: Document the location, orientation, and extent of any visible cracking. Note any areas of general corrosion or localized attack that might influence the cracking behavior.

  • Metallographic Examination: Prepare cross-sectional specimens through cracked areas to examine the crack morphology and path (intergranular vs. transgranular). Etching with appropriate reagents (e.g., oxalic acid for stainless steels) reveals the microstructure and helps identify sensitized grain boundaries [2] [7].

  • Fracture Surface Analysis: For completely fractured specimens, examine the fracture surfaces using scanning electron microscopy (SEM) to confirm the intergranular nature of the cracking and identify any secondary cracking features [2].

  • Microchemical Analysis: Utilize energy dispersive X-ray spectroscopy (EDS) in conjunction with SEM to analyze corrosion products and deposits within cracks, which can confirm the presence of sulfur and other elements associated with PASCC [2].

The following diagram illustrates the complete experimental workflow for ASTM G35 testing:

G35 Start Start ASTM G35 Testing SpecimenPrep Specimen Preparation • Select specimen type • Apply stress • Clean surface Start->SpecimenPrep SolutionPrep Test Solution Preparation • Use reagent-grade chemicals • Follow safety precautions SpecimenPrep->SolutionPrep TestSetup Test Setup • Immerse specimens • Record initial conditions SolutionPrep->TestSetup Exposure Controlled Exposure • Maintain 22-25°C • Monitor solution • Document duration TestSetup->Exposure Removal Specimen Removal • Rinse with distilled water • Dry with ethanol/acetone Exposure->Removal VisualExam Visual Examination • Document cracking • Low magnification inspection Removal->VisualExam MetroExam Metallographic Examination • Cross-section preparation • Microscopic analysis • Crack morphology assessment VisualExam->MetroExam AdvancedAnalysis Advanced Analysis • SEM/EDS analysis • Fracture surface examination • Microchemical analysis MetroExam->AdvancedAnalysis Reporting Results Interpretation • Classify susceptibility • Document findings • Prepare report AdvancedAnalysis->Reporting End Testing Complete Reporting->End

Figure 1: ASTM G35 Testing Workflow - This diagram illustrates the comprehensive experimental procedure for conducting polythionic acid stress corrosion cracking evaluation according to ASTM G35 standard practice, showing the sequential steps from specimen preparation through final reporting.

Data Interpretation and Implementation

Results Classification and Reporting

Systematic classification of test results is essential for meaningful interpretation of ASTM G35 testing. Specimens should be categorized based on the extent of cracking, time to failure, and crack morphology. The following classification system is commonly used:

  • Susceptible: Specimens exhibiting through-thickness cracking or multiple extensive cracks within the specified exposure period.
  • Moderately Susceptible: Specimens showing partial thickness cracking or limited crack networks that have not propagated through the entire cross-section.
  • Resistant: Specimens with only superficial intergranular attack or minor grain boundary etching without significant crack formation.
  • Highly Resistant: Specimens showing no visible cracking and minimal intergranular attack after extended exposure.

The test report should comprehensively document all relevant parameters and observations including: material specification, heat treatment condition, specimen type and dimensions, applied stress method and level, test solution composition, exposure duration, detailed cracking observations, and microstructural analysis results. This comprehensive documentation ensures the reproducibility of tests and facilitates comparison between different materials or heat treatments.

Industrial Implementation and Correlation

The implementation of ASTM G35 testing results in industrial contexts requires careful consideration of the correlation between laboratory tests and actual service conditions. While the test provides an accelerated evaluation of PASCC susceptibility, the specific conditions in operational equipment may vary significantly from the laboratory environment. Therefore, test results should be interpreted as providing relative susceptibility rankings rather than absolute predictions of service life.

Case studies demonstrate the practical relevance of ASTM G35 testing. For example, an analysis of a Type 304 stainless steel burner gas ring from a chemical plant boiler revealed PASCC after approximately 10 years of service [2]. The failure analysis showed characteristic intergranular attack, intergranular cracking, and grain fallout, with SEM/EDS analysis confirming the presence of sulfur in crack deposits [2]. This real-world failure underscores the importance of proper material selection and operational controls to prevent PASCC in sulfur-containing environments.

For equipment already in service, several mitigation strategies can be implemented based on ASTM G35 findings:

  • Soda ash washing of equipment before or after exposure to air and moisture to neutralize any polythionic acids [1]
  • Nitrogen purging to exclude oxygen during shutdowns [1]
  • Control of metal temperatures to avoid the sensitization range (482°C to 815°C) during operation [2]
  • Use of stabilized grades (e.g., 321, 347) or low-carbon grades (e.g., 304L, 316L) for new equipment in sulfur-containing environments
  • Implementation of specific welding procedures to minimize sensitization in heat-affected zones

Conclusions

ASTM G35 provides a valuable standardized methodology for evaluating the susceptibility of stainless steels and nickel-base alloys to polythionic acid stress corrosion cracking. When properly implemented with attention to the detailed protocols outlined in this document, this test method generates reproducible data that can guide material selection decisions and operational strategies for equipment exposed to sulfur-containing environments at elevated temperatures.

The comprehensive approach to testing—including careful specimen preparation, controlled testing conditions, and thorough post-test analysis—ensures that results accurately reflect the relative resistance of materials to this damaging failure mechanism. Implementation of the findings from ASTM G35 testing, combined with appropriate engineering controls and operational practices, can significantly reduce the risk of PASCC in industrial equipment, thereby enhancing facility safety and reliability.

As with any standardized test method, users should recognize that ASTM G35 provides an accelerated laboratory assessment that may not perfectly correlate with all service conditions. However, when applied and interpreted by experienced materials engineers, it remains an invaluable tool for managing the risk of polythionic acid stress corrosion cracking in industrial operations.

References

Comprehensive Application Notes and Protocols for Tetrathionate Hydrolase Reaction Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tetrathionate Hydrolase (TTH) Enzymes

Tetrathionate hydrolase (TTH) represents a unique class of enzymes that play a critical role in sulfur metabolism pathways of various acidophilic microorganisms. These enzymes specifically catalyze the hydrolysis of tetrathionate (S₄O₆²⁻), a key intermediate in the oxidation of reduced inorganic sulfur compounds (RISCs). TTH enzymes are primarily found in acidophilic sulfur-oxidizing bacteria and archaea that thrive in extreme environments such as hot springs, volcanic craters, and acidic mining drainage systems. The biological significance of TTH extends to geochemical sulfur cycling, bioleaching of metals, and potential biotechnological applications in environmental remediation [1] [2].

The fundamental reaction catalyzed by TTH involves the breakdown of tetrathionate into various sulfur-containing products, though the specific products can vary among different microorganisms. Recent studies have revealed intriguing diversity in TTH enzymes across different microbial species, with variations in structural properties, subcellular localization, and optimal reaction conditions. Understanding these differences is crucial for researchers aiming to optimize tetrathionate hydrolysis reactions for specific applications, whether in fundamental biochemical studies or industrial processes [1] [3] [2].

Biochemical Properties and Comparative Analysis

Structural Characteristics and Localization

Tetrathionate hydrolases exhibit distinct structural features that contribute to their functionality in various cellular compartments and environmental conditions. These enzymes typically display a β-propeller architecture with variations in subunit composition and molecular mass across different species:

  • Molecular Mass: TTH subunits range from approximately 54-57 kDa, with Acidianus ambivalens TTH at 54 kDa [2] and Metallosphaera cuprina TTH (TTHMc) at 57 kDa [1] [4].
  • Structural Motifs: TTH enzymes typically feature an eight-bladed β-propeller motif with each blade consisting of an average of four antiparallel β-strands [1]. This structural arrangement creates the active site cavity where tetrathionate hydrolysis occurs.
  • Dimerization Elements: Five α-helices located outside the β-propeller region participate in dimer formation, with two specific α-helices (α2-α3) implicated in the dimerization process [1].

The subcellular localization of TTH varies significantly among microorganisms, which has important implications for their physiological roles and experimental handling:

  • Metallosphaera cuprina Ar-4: TTHMc demonstrates a unique tripartite localization, with 72.3% in the cytoplasm, 24.0% in the periplasmic space, and 3.7% associated with the membrane [1] [4].
  • Acidianus ambivalens: Approximately 92% of TTH activity is located in the pseudo-periplasmic fraction associated with the surface layer, with only 7.3% in the soluble fraction and 0.3% in membrane fractions [2].
  • Acidithiobacillus ferrooxidans: TTH is primarily located in the periplasmic space [1], though some studies suggest outer membrane association [3].
Optimal Reaction Conditions and Kinetic Parameters

Table 1: Comparative Biochemical Properties of Tetrathionate Hydrolases from Different Microorganisms

Organism Optimal pH Optimal Temperature Km (mmol/L) Vmax Localization
Metallosphaera cuprina Ar-4 6.0 >95°C 0.35 86.3 μmol/L Cytoplasm (72.3%), Periplasm (24.0%), Membrane (3.7%)
Acidianus ambivalens 1.0 >95°C - 0.28 U/mg Pseudo-periplasm (92%)
Acidithiobacillus ferrooxidans 1.0-4.0 - - - Periplasm/Outer membrane
Acidithiobacillus caldus 3.0 40°C - - Periplasm

Table 2: Cation Effects and Reaction Products of Tetrathionate Hydrolases

Organism Mg²⁺ Effect (0.01 M) Ca²⁺ Effect (0.01 M) Major Reaction Products
Metallosphaera cuprina Ar-4 Enhanced activity Inhibited activity Thiosulfate, Pentathionate, Hexathionate
Acidithiobacillus ferrooxidans - - Thiosulfate, Elemental Sulfur (S⁰), Sulfate
Acidianus ambivalens No significant effect No significant effect Sulfate, Thiosulfate, Sulfite

The kinetic parameters of TTH enzymes provide crucial information for reaction optimization. TTHMc from Metallosphaera cuprina exhibits a Km of 0.35 mmol/L and Vmax of 86.3 μmol/L, indicating its substrate affinity and catalytic efficiency [1] [4]. The divalent cation effects on TTH activity represent another important consideration for reaction optimization, with Mg²⁺ enhancing TTHMc activity while Ca²⁺ exerts an inhibitory effect [1].

The reaction products of tetrathionate hydrolysis vary among different TTH enzymes, suggesting potential differences in catalytic mechanisms or subsequent non-enzymatic reactions:

  • Metallosphaera cuprina: Tetrathionate hydrolysis yields thiosulfate, pentathionate, and hexathionate [1] [4].
  • Acidithiobacillus ferrooxidans: Produces thiosulfate, elemental sulfur, and sulfate according to the equation: S₄O₆²⁻ + H₂O → S₂O₃²⁻ + S⁰ + SO₄²⁻ + 2H⁺ [3].
  • Alternative bacterial pathway: 8S₄O₆²⁻ + 8H₂O → 8S₂O₃²⁻ + S₈ + 8SO₄²⁻ + 16H⁺ [3].

Reaction Mechanisms and Structural Insights

Catalytic Mechanism and Key Residues

The catalytic mechanism of tetrathionate hydrolysis has been elucidated through structural studies, particularly on the Acidithiobacillus ferrooxidans enzyme. TTH employs a cysteine-independent mechanism that distinguishes it from many other sulfur-metabolizing enzymes. Key insights into the reaction mechanism include:

  • Essential Aspartate Residue: Asp325 in A. ferrooxidans TTH has been identified as a critical catalytic residue. Site-directed mutagenesis replacing Asp325 with asparagine (D325N) completely abolishes enzyme activity, indicating its essential role in catalysis [3]. This residue is located near polymerized sulfur atoms observed in the active site cavity of substrate-soaked crystals.
  • Proposed Acid Catalysis: Given that the A. ferrooxidans TTH reaction occurs only under acidic conditions, Asp325 likely functions as an acid catalyst for the first step of tetrathionate hydrolysis [3].
  • Cysteine Independence: Despite the presence of a single cysteine residue (Cys301) in A. ferrooxidans TTH, site-specific mutagenesis (C301A) demonstrates that this residue is not essential for enzyme activity or subunit assembly [5]. This reveals a novel cysteine-independent reaction mechanism for TTH.

Structural analyses using X-ray crystallography have revealed that TTH enzymes contain an active site cavity formed by insertion loops and the β-propeller region. This cavity accommodates the tetrathionate substrate and contains the essential catalytic residues. Unexplained electron densities observed in this cavity of substrate-soaked structures, coupled with anomalous difference maps, indicate the presence of polymerized sulfur atoms that may represent intermediate products in the catalytic cycle [3].

Structural Classification and Phylogenetic Distribution

TTH enzymes belong to the pyrroloquinoline quinone (PQQ) dehydrogenase superfamily based on sequence similarities, though interestingly, they function without PQQ cofactors. The enzymes exhibit the characteristic eight-bladed β-propeller fold of this family but lack important residues for PQQ binding [2]. Recombinant A. ferrooxidans TTH can be refolded into an active form without PQQ under acidic conditions, confirming this cofactor-independent functionality [3] [2].

The phylogenetic distribution of TTH enzymes spans both bacterial and archaeal domains, with identified sequences in Acidithiobacillus species, Acidianus species, and Metallosphaera species among others. The enzymes from different sources share structural similarities but exhibit adaptations to their specific environmental niches, particularly in their pH optima and thermal stability [1] [3] [2].

The schematic diagram below illustrates the sulfur oxidation pathway in acidophilic archaea, highlighting the role of tetrathionate hydrolase.

G S0 Elemental Sulfur (S⁰) SOR Sulfur Oxygenase Reductase (SOR) S0->SOR S2O3 Thiosulfate (S₂O₃²⁻) SO4 Sulfate (SO₄²⁻) S2O3->SO4 Further Oxidation TQO Thiosulfate:Quinone Oxidoreductase (TQO) S2O3->TQO S4O6 Tetrathionate (S₄O₆²⁻) TTH Tetrathionate Hydrolase (TTH) S4O6->TTH Hydrolysis S5O6 Pentathionate (S₅O₆²⁻) S6O6 Hexathionate (S₆O₆²⁻) SOR->S2O3 Production TQO->S4O6 Oxidation TTH->S2O3 Production TTH->S5O6 Production TTH->S6O6 Production

Experimental Protocols and Methodologies

Tetrathionate Hydrolase Activity Assay

The standard enzymatic assay for TTH activity measures the decrease in tetrathionate concentration over time using the cyanolysis method [2]. This protocol is suitable for monitoring TTH activity from various microbial sources with appropriate adjustments for pH and temperature optima.

Reagents and Solutions:

  • Assay Buffer: 100 mM maleic acid, pH 1.0 (for acidophilic TTH) or pH 6.0 (for neutral-pH TTH)
  • Substrate Solution: 1.5-1.8 mM K₂S₄O₆ in assay buffer
  • Magnesium Solution: 1 mM MgCl₂ in assay buffer (for Mg²⁺-enhanced TTH)
  • Cyanolyse Reagent: Freshly prepared 1 M KCN in deionized water
  • Formaldehyde Solution: 37% (v/v) formaldehyde in deionized water
  • Ferric Nitrate Reagent: 542.5 g Fe(NO₃)₃·9H₂O and 28.5 mL concentrated HNO₃ in final volume of 1 L

Procedure:

  • Prepare the reaction mixture containing 100 mM maleic acid, 1 mM MgCl₂ (if required), and an appropriate volume of enzyme extract in a total volume of 1 mL.
  • Pre-incubate the reaction mixture at the optimal temperature (80-95°C depending on enzyme source) for 5 minutes.
  • Initiate the reaction by adding 1.5-1.8 mM K₂S₄O₆ (final concentration).
  • Incubate at the optimal temperature for a specific time period (typically 10-30 minutes).
  • Stop the reaction by transferring 100 μL aliquots to tubes containing 0.9 mL of ice-cold 1 M KCN.
  • Add 0.5 mL of formaldehyde solution and mix thoroughly.
  • Add 2.5 mL of ferric nitrate reagent and mix immediately.
  • Measure the absorbance at 460 nm after 10 minutes against a blank prepared with inactivated enzyme.
  • Calculate tetrathionate concentration using a standard curve prepared with known tetrathionate concentrations.

Calculation of Activity: One unit of TTH activity (U) is defined as the amount of enzyme that hydrolyzes 1 μmol of tetrathionate per minute under assay conditions. Specific activity is expressed as units per mg of protein (U/mg).

Heterologous Expression and Refolding of Recombinant TTH

The protocol for heterologous expression and refolding of Acidithiobacillus ferrooxidans TTH provides a methodology for obtaining recombinant enzyme for biochemical studies [3] [5].

Expression in E. coli:

  • Clone the TTH gene (Af-tth for A. ferrooxidans) into an appropriate expression vector.
  • Transform the construct into E. coli expression strains such as BL21(DE3).
  • Grow transformed cells in LB medium with appropriate antibiotics at 37°C until OD₆₀₀ reaches 0.6-0.8.
  • Induce expression with 0.1-1.0 mM IPTG and continue incubation for 4-16 hours at appropriate temperature (typically 16-37°C).

Recovery from Inclusion Bodies and Refolding:

  • Harvest cells by centrifugation and resuspend in lysis buffer (50 mM Tris-HCl, pH 8.0, 1 mM EDTA).
  • Disrupt cells by sonication or French press and centrifuge at 15,000 × g for 30 minutes to pellet inclusion bodies.
  • Wash inclusion bodies with buffer containing 0.5% Triton X-100 and 2 M urea.
  • Solubilize inclusion bodies in denaturation buffer (6 M guanidine-HCl, 50 mM Tris-HCl, pH 8.0, 10 mM DTT).
  • Refold the protein by rapid dilution (1:100) into refolding buffer (50 mM sodium acetate, pH 4.0, 400 mM L-arginine, 5 mM glutathione, 0.5 mM glutathione disulfide).
  • Concentrate the refolded protein using ultrafiltration and exchange into appropriate storage buffer.

Activity Confirmation: Assay refolded protein for TTH activity using the standard cyanolysis method to confirm proper refolding and catalytic function.

Localization Studies in Archaeal Cells

The protocol for determining subcellular localization of TTH in archaeal cells such as Metallosphaera cuprina and Acidianus ambivalens involves differential fractionation techniques [1] [2].

Differential Fractionation Procedure:

  • Harvest cells by centrifugation at 10,000 × g for 15 minutes at 4°C.
  • Wash cells with appropriate buffer (e.g., 20 mM potassium phosphate, pH 7.0).
  • For periplasmic/proxy-periplasmic extraction:
    • Resuspend cells in a low-pH buffer (e.g., 50 mM sodium citrate, pH 3.0) or a hypertonic solution (20% sucrose in appropriate buffer).
    • Incubate with gentle shaking for 30-60 minutes at room temperature.
    • Centrifuge at 15,000 × g for 30 minutes to separate supernatant (periplasmic fraction) from pellet.
  • For membrane fraction isolation:
    • Disrupt the remaining cell pellet by sonication or French press.
    • Centrifuge at 15,000 × g for 30 minutes to remove unbroken cells and debris.
    • Ultracentrifuge the supernatant at 150,000 × g for 60 minutes to separate membrane (pellet) and cytoplasmic (supernatant) fractions.
  • Assay each fraction for TTH activity using standard protocols.
  • Calculate the distribution of TTH activity among different cellular compartments.

Research Applications and Future Perspectives

The study of tetrathionate hydrolase enzymes has important implications for multiple fields, including environmental microbiology, biogeochemistry, and industrial biotechnology. The optimization of tetrathionate hydrolysis reactions enables several key applications:

Environmental and Industrial Applications:

  • Bioleaching Processes: TTH enzymes play crucial roles in sulfur oxidation pathways of acidophilic microorganisms used in bioleaching of metals from ores. Understanding and optimizing TTH activity can enhance the efficiency of metal extraction processes [1].
  • Acid Mine Drainage Remediation: TTH-containing microorganisms contribute to the generation of acidic drainage in mining environments. Manipulating TTH activity could potentially help control these environmental challenges [2].
  • Sulfur Cycle Biogeochemistry: TTH enzymes contribute to the global sulfur cycle, particularly in extreme environments like hot springs and volcanic habitats [1] [2].

Future Research Directions:

  • Structural Studies: Further crystallographic analyses of TTH enzymes from diverse microorganisms will elucidate the molecular basis for differences in pH optimum, substrate specificity, and reaction products.
  • Genetic Manipulation Systems: Development of targeted gene disruption systems for TTH genes in various microorganisms will enable clearer understanding of their physiological roles in sulfur metabolism [3].
  • Biotechnological Engineering: Protein engineering approaches could optimize TTH enzymes for specific industrial applications, such as bioleaching or biosensing of sulfur compounds.

The unique properties of TTH enzymes, particularly their extreme acidophilicity and thermostability, make them valuable subjects for fundamental enzymology studies and potential sources of novel biocatalysts. The continuing investigation of these enzymes will undoubtedly yield new insights into sulfur metabolism in extreme environments and expand their practical applications in biotechnology.

References

Selenite Broth: Application Notes and Protocols for Pre-culture Enrichment of Salmonella

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Selenite Broth is a selective enrichment medium primarily used for the isolation of Salmonella spp. from clinical, food, and environmental samples. First devised by Leifson, this medium exploits the selective inhibitory properties of sodium hydrogen selenite to suppress the growth of gram-positive bacteria, coliforms, and other competing microbial flora present in specimens like feces, thereby facilitating the recovery of Salmonella species [1].

This document provides a comprehensive technical overview of Selenite F Broth, including its principle, composition, preparation, and standard operating procedures for its application in the selective enrichment of Salmonella prior to plating on solid selective media. Its uses extend to the cultivation of some Shigella species and the transport of Vibrio cholerae strains [1].

Principle and Composition

Principle of the Medium

Selenite F Broth functions through a combination of nutritional support and selective inhibition:

  • Casein enzymic hydrolysate provides essential nitrogenous substances, carbon compounds, and vitamins for bacterial growth [1].
  • Lactose serves as a fermentable carbohydrate. The acid produced by bacterial fermentation of lactose helps maintain a near-neutral pH, which is crucial because an alkaline pH increases the toxicity of selenite, leading to potential overgrowth of competing bacteria [1].
  • Sodium phosphate acts as a buffer to maintain a stable pH (7.1 ± 0.2) and also helps reduce the inherent toxicity of the selenite compound [1].
  • Sodium hydrogen selenite (Sodium biselenite) is the key selective agent. It is very toxic and corrosive, inhibiting many gram-positive and gram-negative bacteria, including coliforms like Escherichia coli and enterococci like Enterococcus faecalis [1]. The inhibitory effect is time-sensitive and is most effective within the first 12 hours of incubation.
Quantitative Composition

The table below details the standard composition of Selenite F Broth [1].

Table 1: Composition of Selenite F Broth

Ingredient Amount per Liter
Casein enzymic hydrolysate 5.0 g
Lactose 4.0 g
Sodium phosphate (Na₂HPO₄) 10.0 g
Sodium hydrogen selenite (NaHSeO₃) 4.0 g

Final pH: 7.1 ± 0.2 at 25°C [1].

Experimental Protocols

Preparation of Selenite F Broth

Important Safety Note: Sodium hydrogen selenite is a very toxic, corrosive agent and causes teratogenicity. Handle with great care while wearing appropriate personal protective equipment (PPE). If contact with skin occurs, wash immediately with plenty of water [1].

  • Suspend Ingredients: To approximately 1 liter of distilled or deionized water, add 4.0 g of sodium selenite powder. Subsequently, add the remaining powdered ingredients (totaling 19.0 g) to the solution [1].
  • Heat: Gently heat the mixture and bring it to a boil to ensure complete dissolution of the components. Do not overheat [1].
  • Dispense: Aseptically dispense the medium into sterile test tubes or bottles. A minimum depth of 5 cm is recommended to provide an adequate anaerobic environment for optimal selectivity [1].
  • Sterilize: DO NOT AUTOCLAVE. Autoclaving decomposes selenite, rendering the medium ineffective. Sterilize the dispensed broth in a boiling water bath or with free-flowing steam for 10 minutes [1].
  • Cool and Store: Cool the medium to room temperature (approximately 25°C) before use. Prepared broth should be stored under refrigeration and used promptly [1].
Sample Inoculation and Incubation
  • Inoculum: Inoculate the broth with a sample (e.g., 1 g of feces, 10 mL of liquid sample, or a portion from a food homogenate). The ratio of inoculum to broth volume should be appropriate to avoid excessive dilution of the selective agents.
  • Incubation: Incubate the inoculated broth aerobically at 35–37°C for 12–24 hours [1].
  • Critical Time Consideration: The inhibitory effect of selenite decreases after 6–12 hours of incubation. Therefore, do not incubate the broth for longer than 24 hours, as this may allow overgrowth of competing microorganisms [1].
Post-Enrichment Processing and Result Interpretation

After incubation, process the enriched culture as follows:

  • Visual Inspection: Growth of target organisms is often indicated by turbidity in the medium, though this is not a definitive confirmation [1].
  • Subculture: Using a sterile loop, subculture the broth onto selective and/or differential solid agar media, such as MacConkey Agar, Xylose Lysine Deoxycholate (XLD) Agar, or Hektoen Enteric (HE) Agar.
  • Incubation of Plates: Incubate the subcultured plates at 35–37°C for 18–24 hours.
  • Result Interpretation: Examine the plates for colonies characteristic of Salmonella or Shigella.

Table 2: Interpretation of Results after Subculture on MacConkey Agar

Result Colony Appearance on MacConkey Agar Examples
Positive for *Salmonella/Shigella* Colorless colonies (non-lactose fermenting) with good growth [1] Salmonella Typhimurium, S. enteritidis, Shigella sonnei [1]
Negative Result Pink colonies with bile precipitate (lactose fermenting), inhibited, or no growth [1] Escherichia coli, Enterococcus faecalis [1]
  • Confirmation: Presumptive positive colonies must be confirmed through further biochemical and serological tests.

The following workflow diagram illustrates the complete process from sample to confirmation.

G Sample Sample SeleniteBroth Enrichment in Selenite F Broth Sample->SeleniteBroth Incubation Incubate 35-37°C 12-24 hours SeleniteBroth->Incubation Subculture Subculture onto Selective Agar Incubation->Subculture ColonyID Colony Identification & Morphology Subculture->ColonyID Confirmation Biochemical & Serological Confirmation ColonyID->Confirmation

Applications and Limitations

Applications
  • Primary Use: Selective enrichment for the cultivation of Salmonella spp. from feces, urine, water, foods, and other materials of sanitary importance [1].
  • Secondary Uses: The broth can also be used as an enrichment medium for the isolation of some Shigella species and is recommended for the transport of Vibrio cholerae strains, which can survive for 2 to 5 days in this medium [1].
  • Context in Broader Workflows: Selenite broth is one of several selective enrichment media used in standardized methods. Its performance is well-established, though newer formulations like SVV broth have been developed for simultaneous enrichment of multiple pathogens like Salmonella, Vibrio parahaemolyticus, and V. cholerae from seafood [2]. Standardized protocols, such as those from ISO, often employ a combination of enrichment media like Rappaport-Vassiliadis (RVS) Broth and Mueller-Kauffmann Tetrathionate Novobiocin (MKTTn) Broth to cover a wider range of Salmonella serotypes [3].
Limitations and Safety Considerations
  • Toxicity: Sodium hydrogen selenite is highly toxic, corrosive, and teratogenic. Strict safety precautions must be observed during handling and preparation [1].
  • Not a Standalone Medium: Enrichment broths should not be used as the sole isolation medium. They must be used in conjunction with selective and non-selective plating media to maximize the probability of isolating pathogens, especially when they are present in small numbers [1].
  • Limited Incubation Time: The inhibitory effect of selenite is not sustained beyond 24 hours, which restricts the enrichment window [1].
  • Variable Strain Recovery: Due to natural nutritional and physiological variation, some strains of Salmonella or Shigella may grow poorly or fail to grow in this medium [1].
  • Viable But Non-Culturable (VBNC) State: Like all culture-based methods, it cannot detect pathogens that have entered a VBNC state, potentially leading to false negatives [3].

Troubleshooting Guide

Table 3: Troubleshooting Common Issues with Selenite Broth

Problem Potential Cause Recommended Solution
Overgrowth of competing bacteria Incubation exceeded 24 hours; ineffective selective agent. Ensure incubation does not exceed 24 hours. Check preparation method; avoid autoclaving. Verify reagent integrity and storage conditions.
No growth of target organism Strain is inhibited by the medium; inoculum size too small; medium prepared incorrectly. Use a combination of enrichment broths. Confirm sample viability. Check preparation protocol and pH of the final medium.
Precipitate in prepared broth Normal reaction of selenite. A slight precipitate is normal and does not interfere with performance. Ensure medium is mixed before use.
Turbidity without positive subculture Overgrowth of organisms resistant to selenite. Subculture at an earlier time point (e.g., 12 hours) in addition to 24 hours.

References

Introduction to the ttr Gene and Its Application in Salmonella Detection

Author: Smolecule Technical Support Team. Date: February 2026

The ttr (tetrathionate respiration) gene locus is a key genetic marker for detecting Salmonella [1]. This gene is involved in a specific metabolic pathway that allows Salmonella to utilize tetrathionate, providing a selective growth advantage in the inflamed gut environment. This specificity makes the ttr gene an excellent target for PCR-based detection methods, as it is present in all major Salmonella serovars, including Typhi and non-typhoidal Salmonella (NTS), and is absent in many closely related enteric bacteria [1].

Monoplex real-time PCR (qPCR) targeting the ttr gene offers a rapid and sensitive alternative to traditional, time-consuming stool culture methods, which can have a sensitivity as low as 62.88% [1]. This molecular approach is crucial for understanding both asymptomatic gastrointestinal exposure and symptomatic disease, which is a significant cause of global morbidity and mortality.

Performance Data of ttr PCR vs. Other Methods

The table below summarizes the performance characteristics of monoplex ttr PCR compared to other common detection methods, as evaluated in a study on asymptomatic Malawian children using a latent Markov model (which does not assume a perfect gold standard) [1].

Table 1: Comparative Performance of Salmonella Detection Methods

Detection Method Target Sensitivity (%) Specificity (%) PPV (%) NPV (%)
Monoplex qPCR ttr gene 99.53 95.46 - 99.67
Monoplex qPCR invA gene 95.06 90.31 - -
Multiplex qPCR ttr gene 90.30 99.30 - -
Multiplex qPCR invA gene 89.41 98.00 - -
Stool Culture Viable Bacteria 62.88 99.99 99.73 -

Abbreviations: PPV, Positive Predictive Value; NPV, Negative Predictive Value. Data adapted from [1].

Detailed Experimental Protocol for ttr Monoplex qPCR

This protocol is optimized for the detection of Salmonella in human stool specimens.

I. Sample Pre-enrichment and DNA Extraction

A pre-enrichment step in selenite broth is critical to increase the detection rate by inhibiting other flora and promoting Salmonella growth [1].

  • Selenite Broth Pre-culture:

    • Inoculate approximately 10 mg (matchstick head-size) of stool into 10 mL of Selenite F Broth.
    • Incubate aerobically at 37°C for 18–24 hours.
  • DNA Extraction:

    • Transfer 1 mL of the top layer of the overnight selenite pre-culture to a microcentrifuge tube.
    • Centrifuge at 20,000 × g for 5 minutes to pellet the bacterial cells.
    • Discard the supernatant. Proceed with DNA extraction from the pellet using a commercial bacterial DNA extraction kit, following the manufacturer's instructions.
    • The resulting DNA should be stored at -20°C until PCR amplification.
II. Monoplex Real-Time PCR Setup

The following reaction components and cycling conditions have been validated for the ttr gene target [1].

Table 2: qPCR Reaction Components

Component Final Concentration/Amount
PCR Master Mix (2X) 1X
Forward Primer (ttr) Optimized concentration (e.g., 0.2-0.5 µM)
Reverse Primer (ttr) Optimized concentration (e.g., 0.2-0.5 µM)
Hydrolysis Probe (ttr with 5' reporter dye, 3' quencher) Optimized concentration (e.g., 0.1-0.2 µM)
DNA Template 2-5 µL
Nuclease-free Water To final volume

Note: The precise primer and probe sequences for the ttr gene, as validated by the Federal Institute for Risk Assessment in Berlin, can be found in the primary literature, targeting the GenBank sequence AF282268 [1].

Table 3: qPCR Thermocycling Conditions

Step Temperature Time Cycles
Initial Denaturation 95°C 10-15 minutes 1
Denaturation 94°C 30-60 seconds 40
Annealing/Extension* 60°C 60-90 seconds 40

_Note: The annealing temperature and time may require optimization based on the specific primer-probe set and thermocycler used. The combined annealing/extension step is typical for TaqMan-based chemistry._*

III. Data Analysis
  • A sample is considered positive if the amplification curve crosses the threshold line within a defined cycle number (e.g., < 35 cycles), as determined by validation experiments.
  • Include appropriate controls in each run: a no-template control (NTC) to check for contamination, and a positive Salmonella DNA control to confirm assay performance.

Workflow and Primer Design Diagram

The following diagram illustrates the complete workflow and the key concept of primer design for the ttr PCR assay.

cluster_1 Primer Design Concept start Stool Sample pre_enrich Pre-enrichment in Selenite Broth (37°C, 18-24h) start->pre_enrich dna_extract DNA Extraction (Centrifuge 20,000 × g, 5 min) pre_enrich->dna_extract pcr_setup qPCR Setup with ttr-specific Primers & Probe dna_extract->pcr_setup thermocycle Real-time PCR Thermocycling pcr_setup->thermocycle result Analysis of Amplification Curve thermocycle->result ttr_gene Salmonella ttr Gene Locus primer_f Forward Primer ttr_gene->primer_f primer_r Reverse Primer ttr_gene->primer_r probe TaqMan Probe ttr_gene->probe amplicon Specific Amplicon primer_f->amplicon primer_r->amplicon probe->amplicon

Troubleshooting and Best Practices

  • PCR Inhibition: The presence of inhibitors in complex samples like stool can reduce sensitivity. The use of a pre-enrichment step and subsequent DNA purification helps mitigate this. If inhibition is suspected, consider diluting the DNA template or using an inhibitor removal kit.
  • Primer/Probe Optimization: For the highest sensitivity and specificity, the concentration of primers and probe must be empirically optimized.
  • Assay Validation: Always validate the entire workflow, including the pre-enrichment step, using known negative and positive control samples before applying it to clinical or research specimens.

Conclusion

The monoplex qPCR assay targeting the ttr gene is a robust, sensitive, and specific method for detecting Salmonella in stool samples. The incorporation of a selenite broth pre-enrichment step is a critical factor in enhancing the detection rate, making this protocol highly reliable for revealing the true extent of Salmonella exposure in both clinical and research settings [1].

References

Comprehensive Application Notes and Protocols: Sodium Citrate Solution for SO₂ Absorption

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Fundamental Principles

Sulfur dioxide (SO₂) represents a significant environmental challenge, primarily emitted from fossil fuel combustion in power plants and industrial processes. As a major contributor to acid rain and adverse human health effects, controlling SO₂ emissions has become a critical priority worldwide. Sodium citrate buffer solution has emerged as an efficient, regenerable technology for SO₂ removal from various gas streams, offering distinct advantages over traditional scrubbing methods. The citrate process demonstrates excellent absorption efficiency, flexible operation, and the capability for SO₂ resource recovery, making it particularly valuable for researchers and industrial applications seeking sustainable emission control technologies. [1] [2]

The fundamental chemical mechanism of SO₂ absorption by sodium citrate solution involves a series of equilibrium reactions that leverage the buffering capacity of the citrate system. When SO₂ contacts the aqueous citrate solution, it first dissolves and hydrolyzes to form bisulfite ions and hydrogen ions (H⁺). The citrate anions then effectively buffer the pH decrease by binding with these hydrogen ions, which maintains favorable conditions for continued SO₂ absorption and prevents rapid pH decline that would otherwise limit absorption capacity. This mechanism allows the citrate solution to maintain high absorption efficiency across extended operation periods. [1] [3]

The environmental benefits of the citrate process stem from its regenerative nature, which contrasts with throwaway scrubbing technologies. After absorption, the SO₂-rich solution can be regenerated through steam stripping at elevated temperatures, recovering concentrated SO₂ for resource utilization while restoring the absorption capacity of the citrate solution. This closed-loop system minimizes waste generation and reagent consumption, offering both economic and environmental advantages. Additionally, the citrate solution exhibits very low oxidation losses and negligible reagent decomposition, further enhancing its sustainability profile for long-term operation. [4] [3]

Enhanced Sodium Citrate Formulations

Sodium Humate Additive

Recent research has demonstrated that the addition of sodium humate (HA-Na) significantly enhances the SO₂ absorption performance of sodium citrate solutions. Sodium humate, a water-soluble sodium salt of humic acid, possesses a unique "sponge-like" structure that provides a substantial surface area (approximately 330-340 m²/g) and exhibits strong adsorption capacity. When introduced to the citrate system, sodium humate creates a synergistic effect that substantially extends both absorption efficiency and operational duration before saturation. This enhancement stems from the complementary chemical mechanisms of both compounds in binding and retaining SO₂ derivatives. [1]

The enhancement mechanism operates through several parallel pathways. The carboxyl (COO⁻) and hydroxyl (OH⁻) groups present in sodium humate rapidly react with H⁺ ions generated during SO₂ absorption, forming humic acid precipitate. This reaction effectively shifts the absorption equilibrium toward greater SO₂ dissolution by consuming hydrogen ions. Additionally, sodium humate itself functions as an acidic buffer solution, helping to moderate the rate of pH decline in the absorbing solution. The swelling property of sodium humate in aqueous solution further enhances its effectiveness by more fully exposing active groups and increasing contact probability with SO₂-derived ions. This multi-faceted enhancement makes the sodium citrate-sodium humate combination particularly valuable for applications requiring extended operation or high removal efficiencies. [1]

Performance Enhancement Data

Table 1: Enhancement of Sodium Citrate Desulfurization by Sodium Humate Additive

Sodium Humate Quantity (g) Absorption Efficiency (%) Break-through Time (min) Saturation Time (min)
0 (pure citrate) 90 20 40
0.05 92 25 45
0.1 94 30 48
0.2 96 35 52
0.4 97 40 58
0.8 98 45 62
1.2 98.5 50 67
2.4 99 55 70

[1]

The experimental data demonstrates that adding sodium humate to sodium citrate solutions produces dose-dependent improvements across all performance metrics. With optimal addition (2.4 g), absorption efficiency increases from 90% to 99%, while saturation time extends from 40 to 70 minutes—representing a 75% increase in operational duration. This enhancement effect is particularly valuable for industrial applications where continuous operation and consistent performance are critical. The combination also benefits from the cost-effectiveness of sodium humate, which can be sourced from natural materials like lignite and peat, making the enhanced formulation economically viable for large-scale implementation. [1]

Solution Preparation and Standard Protocol

Reagent Preparation and Specifications

Sodium citrate dihydrate (C₆H₅Na₃O₇·2H₂O) with a purity of ≥99.0% is recommended for preparing the absorption solution. For enhanced formulations, sodium humate should be selected with attention to particle size and solubility characteristics. All solutions should be prepared using ultra-pure water (18.2 MΩ·cm) to prevent interference from impurities that might affect absorption capacity or cause unwanted precipitation. The basic citrate solution is typically prepared at concentrations ranging from 0.01 to 0.1 mol/L, with 0.06 mol/L often identified as the optimal balance between efficiency and reagent consumption. [1] [5]

For standard sodium citrate solution preparation, accurately weigh the calculated mass of sodium citrate dihydrate and transfer to a volumetric flask. Add approximately 70% of the final volume of ultra-pure water and swirl until complete dissolution occurs, then bring to the final volume with water. For enhanced formulations, sodium humate should be added to the citrate solution at concentrations ranging from 0.05 to 2.4 g per liter depending on the desired performance characteristics. The solution should be mixed thoroughly for at least 30 minutes to ensure complete dissolution and homogenization of all components. Prepared solutions remain stable for several weeks when stored in sealed containers protected from direct sunlight. [1]

Experimental Setup and Absorption Procedure

The following experimental setup is recommended for laboratory-scale SO₂ absorption studies: A gas blending system capable of generating precise SO₂/air mixtures with concentrations typically ranging from 0.50% to 6.00% by volume; an absorption column (packed bed, bubble column, or air-lift-tube design) with temperature control capability; and SO₂ analytical equipment such as an online infrared analyzer or impinger sampling with ion chromatography. The air-lift-tube absorber has demonstrated particularly favorable performance for citrate-based absorption due to its excellent gas-liquid contact characteristics and efficient mass transfer. [2]

Table 2: Standard Operating Conditions for SO₂ Absorption Studies

Parameter Typical Range Optimum Value
Sodium citrate concentration 0.01 - 0.1 mol/L 0.06 mol/L
Sodium humate addition 0.05 - 2.4 g/L 0.8 - 1.2 g/L
Inlet SO₂ concentration 0.50 - 6.00 vol% 1.0 - 3.0 vol%
Gas flow rate 1.60 - 1.70 L/min 1.65 L/min
Operating temperature 40 - 70°C 50°C
Liquid hold-up 10 - 30% of column volume 20%

[1] [2] [4]

The basic absorption procedure involves continuously pumping the prepared citrate solution to the absorption column while introducing the SO₂/air mixture at the predetermined flow rate. The exit gas concentration should be monitored continuously to determine breakthrough curves and overall removal efficiency. Samples of the absorption solution may be periodically collected for pH measurement and chemical analysis to track loading capacity. The experiment typically continues until the exit SO₂ concentration reaches 10% of the inlet value, indicating solution saturation. For regeneration studies, the loaded solution is transferred to a stripping column where steam application at elevated temperatures releases concentrated SO₂ and regenerates the absorption capacity. [2] [3]

Performance Data and Optimization

Effects of Key Operational Parameters

The performance of sodium citrate for SO₂ absorption is influenced by several operational parameters that can be optimized for specific application requirements. The sodium citrate concentration significantly affects both absorption efficiency and duration. Research demonstrates that increasing citrate concentration from 0.01 to 0.1 mol/L extends desulfurization time from 20 to 80 minutes—a fourfold increase—while maintaining efficiency above 90% throughout this concentration range. This relationship isn't linear, however, with diminishing returns observed beyond 0.08 mol/L, making 0.06 mol/L the recommended optimum for balancing performance and reagent costs. [1]

The inlet SO₂ concentration has comparatively minor impact on absorption efficiency within the tested range (0.5-6.0%), though higher concentrations naturally lead to more rapid saturation. The gas flow rate inversely affects SO₂ removal, with efficiency decreasing as flow rates increase due to reduced gas-liquid contact time. Temperature demonstrates a complex relationship with absorption, with optimal performance typically observed around 50°C. Higher temperatures improve SO₂ absorption capacity (reaching 0.865 mol SO₂/L at 40°C) but also increase vapor pressure, which can complicate operation and reduce efficiency. The presence of oxygen in the gas stream has been found to improve SO₂ removal efficiency and prolong desulfurization time, possibly due to oxidative reactions that enhance absorption capacity. [1] [4]

Comprehensive Performance Metrics

Table 3: Vapor-Liquid Equilibrium Data for SO₂-Citrate System at Various Temperatures

SO₂ Concentration (vol%) Vapor Pressure at 40°C (kPa) Vapor Pressure at 50°C (kPa) Vapor Pressure at 70°C (kPa)
0.50 0.15 0.22 0.45
1.00 0.32 0.47 0.92
2.00 0.68 0.98 1.85
3.00 1.08 1.52 2.82
4.00 1.52 2.10 3.85
5.00 2.00 2.72 4.92
6.00 2.52 3.38 6.05

[4]

The equilibrium data demonstrates that vapor pressure increases with temperature at constant SO₂ concentration, which has important implications for the regeneration process. During absorption, lower temperatures favor greater SO₂ retention, while during regeneration, higher temperatures facilitate more complete SO₂ release. This thermodynamic behavior is exploited in the industrial implementation of the citrate process, where absorption typically occurs at moderate temperatures (40-50°C) while regeneration employs elevated temperatures (70-100°C) to efficiently strip SO₂ from the solution. [4] [3]

The buffer composition ratio also significantly influences system performance. Solutions with citrate molar ratios (Cₜₒₜₐₗ/Cₐᵢ𝒹) of 0.50/1.00, 1.00/1.00, and 2.00/1.00 have been systematically investigated, with the 1.00/1.00 ratio generally providing the best balance between absorption capacity and pH stability. The development of an extended two-parameter model has enabled accurate prediction of SO₂ vapor pressure over citrate solutions, with mean square deviations below 0.005 across the investigated conditions, providing a valuable tool for process design and optimization. [4]

Regeneration and Industrial Implementation

Solution Regeneration Protocol

A key advantage of the sodium citrate process is the regenerability of the absorption solution, which enables continuous operation and SO₂ resource recovery. The regeneration process utilizes steam stripping at reduced pressure to decompose the SO₂-citrate complexes and release concentrated SO₂. Typical regeneration conditions involve temperatures of 70-100°C at pressures slightly below atmospheric, which favors the decomposition equilibrium while minimizing energy consumption. The stripping process continues until the solution pH returns to approximately its original value, indicating complete SO₂ removal and regeneration of absorption capacity. [3]

Industrial implementation of the citrate process has been demonstrated at various scales, including successful pilot plants at copper and lead smelters. The Bureau of Mines citrate process incorporates sodium thiosulfate as an additive to mitigate oxidation side reactions. In this integrated approach, the absorbed SO₂ is reacted with H₂S to precipitate elemental sulfur, providing an alternative to steam stripping that may be economically favorable in specific industrial contexts. This variation demonstrates the process flexibility that makes citrate technology adaptable to diverse application scenarios. [6]

Scale-up Considerations

For industrial-scale implementation, air-lift-tube absorbers have shown excellent performance for citrate-based SO₂ removal due to their efficient gas-liquid contact and relatively low energy requirements. Design correlations have been developed that enable reliable scale-up based on laboratory data, particularly focusing on the overall volumetric oxygen transfer coefficient as a key parameter. Maintenance of proper liquid hold-up (typically 20% of column volume) and optimization of gas velocity are critical for achieving design performance in full-scale applications. [2]

Long-term operational data from pilot plants indicates that the citrate process demonstrates high flexibility regarding gas-liquid flow ratios, making it suitable for applications with variable gas flow rates and SO₂ concentrations. The process also exhibits very low SO₂ oxidation losses and negligible reagent decomposition over extended operation, contributing to low operating costs and minimal waste generation. These characteristics have established citrate technology as a viable alternative to conventional limestone scrubbing and other throwaway processes, particularly when SO₂ recovery for resource utilization is desirable. [4]

Experimental Extensions and Detection Methodologies

Advanced Detection Techniques

Beyond traditional analytical methods, recent research has developed novel detection approaches for SO₂ that can be integrated with absorption studies. Colorimetric and surface-enhanced Raman scattering (SERS) dual-responsive films have been created using functionalized nanoparticles embedded in metal-organic frameworks (MOFs). These systems enable highly sensitive detection with a wide concentration range (from 10⁻⁸ to 2×10⁻³ M), providing powerful analytical capabilities for research applications requiring precise SO₂ quantification in complex matrices. [5]

The dual-mode detection strategy offers several advantages for absorption studies. Colorimetric responses are suitable for rapid visual assessment of high SO₂ concentrations (≥5 μM), while SERS assays provide quantitative precision across broad concentration ranges. This combination facilitates both rapid screening and accurate quantification within a single platform. The methodology is particularly valuable for monitoring both gas-phase and dissolved SO₂, enabling comprehensive mass balance calculations during absorption experiments. [5]

Safety and Environmental Considerations

Standard laboratory safety protocols should be followed when working with SO₂, which is a toxic gas with excellent warning properties due to its pungent odor. Appropriate ventilation, leak detection, and personal protective equipment are essential. Sodium citrate and sodium humate present minimal hazards, though standard precautions for handling chemical powders should be observed. Waste streams from absorption experiments should be neutralized before disposal, though the low toxicity of the reagents simplifies waste management compared to many alternative absorption technologies. [1] [2]

From an environmental perspective, the citrate process offers significant advantages over alternative technologies. The biodegradability of the reagents and absence of toxic metabolites minimize environmental impacts in case of accidental releases. When integrated with SO₂ conversion to elemental sulfur or sulfuric acid, the process provides a completely closed-loop system with minimal waste generation. These characteristics align with green chemistry principles and make the technology particularly attractive for applications where environmental compliance is strictly regulated. [1] [6]

Graphical Workflows and Process Schematics

G SO₂ Absorption with Sodium Citrate: Experimental Workflow Start Prepare Sodium Citrate Solution A Weigh Sodium Citrate (0.01-0.1 mol/L) Start->A B Add Sodium Humate (0.05-2.4 g/L) A->B C Dilute with Ultra-pure Water (18.2 MΩ·cm) B->C D Mix for 30 Minutes Until Complete Dissolution C->D E Set Up Absorption Apparatus (Gas Blending + Column) D->E F Establish SO₂/Air Mixture (0.5-6.0 vol%) E->F G Initiate Absorption Process Monitor Exit Gas Concentration F->G H Collect Solution Samples for pH and Analysis G->H I Continue Until Saturation (Exit SO₂ > 10% Inlet) H->I J Regenerate Solution (Steam Stripping 70-100°C) I->J K Analyze Data Calculate Efficiency & Capacity J->K

SO₂ Absorption with Sodium Citrate: Experimental Workflow - This diagram outlines the comprehensive experimental procedure for SO₂ absorption studies using sodium citrate solutions, including preparation, operation, and regeneration phases.

G SO₂ Absorption Chemical Mechanism SO2_gas SO₂ (Gas) SO2_aq SO₂ (Aqueous) SO2_gas->SO2_aq Dissolution HSO3_minus HSO₃⁻ + H⁺ SO2_aq->HSO3_minus Hydrolysis R_COONa R-(COONa)ₙ (Sodium Humate) HSO3_minus->R_COONa H⁺ Consumption Citrate Citrate³⁻ Buffer HSO3_minus->Citrate H⁺ Buffering R_COOH R-(COOH)ₙ (Humic Acid Precipitate) R_COONa->R_COOH Acid Precipitation H_Citrate H-Citrate Complex Citrate->H_Citrate Complex Formation Products Regenerated Solution + Recovered SO₂ H_Citrate->Products Steam Stripping (70-100°C)

SO₂ Absorption Chemical Mechanism - This diagram illustrates the fundamental chemical reactions involved in SO₂ absorption by sodium citrate solutions and the enhancement mechanism provided by sodium humate additive.

References

preventing polythionic acid stress corrosion cracking

Author: Smolecule Technical Support Team. Date: February 2026

Understanding PASCC

  • What is PASCC? Polythionic Acid Stress Corrosion Cracking is a form of intergranular cracking that affects sensitized austenitic stainless steels and some nickel-based alloys [1] [2]. It typically occurs during shutdowns, start-ups, or maintenance when equipment is exposed to air and moisture [3].

  • What causes it? Cracking requires the simultaneous presence of five conditions [4]:

    • A sensitized microstructure in the metal.
    • A sulfide scale on the metal surface.
    • Tensile stress (residual or applied).
    • Liquid water.
    • Oxygen.

The following diagram illustrates how these elements interact to cause failure.

O2 Oxygen (Air) PTA Polythionic Acid (PTA) O2->PTA Formation H2O Moisture H2O->PTA Formation Scale Sulfide Scale Scale->PTA Formation Metal Sensitized Steel PASCC Intergranular Cracking (PASCC) Metal->PASCC Stress Tensile Stress Stress->PASCC PTA->PASCC Acts on

  • What is "Sensitization"? Sensitization occurs when austenitic stainless steels are exposed to temperatures between 450°C and 900°C [1]. At these temperatures, chromium carbides precipitate at the grain boundaries. This depletes the surrounding area of chromium, making it susceptible to corrosion [1]. Sensitization can happen during high-temperature service or from welding during fabrication [1].

Prevention and Mitigation Strategies

Prevention focuses on eliminating one or more of the five essential conditions for PASCC, primarily during shutdown periods.

Strategy Method Key Details
Alkaline Washing [1] [2] [3] Flush equipment with an alkaline solution (e.g., soda ash). Neutralizes any polythionic acids that form upon exposure to air and moisture.
Inert Environment [1] [2] Purge equipment with dry nitrogen or a nitrogen/ammonia mixture. Excludes oxygen, preventing the formation of polythionic acids.
Moisture Control [3] Use dehumidified air purge. Effective only if the dew point of the air is lower than the metal surface temperature (min. 22°C).
Material Selection [5] [1] Use low-carbon (L-grades) or stabilized (e.g., 321, 347) stainless steels. Reduces risk of sensitization from welding. Note: Prolonged high-temperature service can still cause sensitization.

Inspection and Detection

Inspecting for PASCC is most effective during shutdowns, as cracks may not be present or detectable during operation [3].

  • Common NDE Methods:

    • Dye Penetrant Testing (PT): A common method for detecting surface cracks. Tightly adhering deposits must be removed first via light grinding for accurate results [3].
    • Eddy Current Testing (ECT): Useful for detecting surface cracks on the initiation side [3].
    • Ultrasonic Testing (SWUT/PAUT): Effective for detecting sub-surface cracks, depending on equipment thickness and accessibility [3].
  • Laboratory Testing: Standard tests like the Slow Strain Rate Test (SSRT) are used to evaluate material susceptibility by simulating corrosive conditions in a controlled environment [5].

Industry Standards and Best Practices

The following industry standards provide comprehensive guidelines for managing PASCC risk:

  • NACE SP0170: Details methods for protecting austenitic stainless steels from PASCC during the shutdown of refinery equipment [1] [4].
  • API RP 571: Provides a general description of the damage mechanism, susceptible materials, critical factors, and inspection methods [2].

Frequently Asked Questions

  • Which equipment is most vulnerable to PASCC? Equipment in refineries and petrochemical plants that handle sulfur-containing hydrocarbons at high temperatures is most at risk. This includes fired heater tubes, heat exchanger tubes, reactor systems in hydroprocessing units, bellows, and piping in fluid catalytic cracking (FCC) and crude distillation units [2] [3].

  • What is the difference between PASCC and Chloride Stress Corrosion Cracking (Cl-SCC)? While both affect austenitic stainless steels, they have different causes and characteristics. PASCC is intergranular and requires a sensitized structure and sulfide scale [6]. Cl-SCC is transgranular and can occur without sensitization, primarily driven by chlorides, oxygen, and water, often concentrating under insulation or in crevices [4] [6].

References

sensitized austenitic stainless steel PTA SCC

Author: Smolecule Technical Support Team. Date: February 2026

Fundamentals of PTA-SCC

Q1: What is PTA-SCC and what are the essential conditions for its occurrence?

Polythionic Acid Stress Corrosion Cracking (PTA-SCC) is a form of intergranular cracking that affects sensitized austenitic stainless steels and some nickel-based alloys. Failure requires the simultaneous presence of three conditions [1] [2] [3]:

  • A Sensitized Microstructure: This occurs when the steel is exposed to temperatures between approximately 400°C and 800°C (752°F to 1472°F), leading to chromium carbide (M23C6) precipitation at grain boundaries. This leaves adjacent regions depleted in chromium, making them susceptible to attack [1].
  • Tensile Stress: This can be either residual stress from welding/fabrication or applied operational stress [1].
  • Corrosive Environment: The presence of a sulfide scale (e.g., iron sulfide) that reacts with oxygen and moisture (typically during unit shutdowns) to form polythionic acids (H₂SₓO₆, where x is often 4 for tetrathionic acid) [1] [3].

Q2: Which materials and equipment are most susceptible?

The table below summarizes the key susceptible components and materials [1] [2] [3]:

Susceptibility Factor Details
Common Equipment Hydroprocessing reactor circuits (reactors, piping, exchangers), fired heater tubes, bellows, Fluid Catalytic Cracking (FCC) unit components (e.g., air rings, cyclones) [1] [2] [3].
Common Materials Non-stabilized austenitic stainless steels (e.g., 304, 304H). Even stabilized grades (321, 347) and low-carbon grades (304L, 316L) can sensitize after prolonged exposure [1] [2]. Nickel-based alloys like Alloy 800 and 825 can also be susceptible [1].

Prevention & Mitigation Strategies

Q3: How can PTA-SCC be prevented during shutdowns?

The primary goal is to prevent air and moisture from contacting the sulfide scale. The following table compares common methods [1] [2] [3]:

Method Key Procedure Important Notes
Alkaline Washing (Neutralization) Circulate a 2-2.5 wt% soda ash (sodium carbonate) solution under inert atmosphere before air exposure. Soak/circulate for minimum 2 hours, maintaining pH ≥ 9 [2]. Use low-chloride water (< 50-1000 ppm max) to avoid Chloride-SCC. Adding sodium nitrate inhibitor (0.4 wt%) is recommended. A thin alkaline film must be maintained on surfaces throughout the shutdown [1] [2].
Inert Gas Purging Maintain a nitrogen blanket with oxygen levels below 50 ppm [2]. Cost-effective if no internal work is required. Commercial nitrogen can have high oxygen levels, so verification is critical [2].
Dry Air Purging Circulate dehumidified air, ensuring the equipment metal temperature stays above the dew point by at least 40°F (∼4.5°C) [2]. Prevents condensation. Requires careful control of humidity and temperature [2].

Q4: Are there corrosion-resistant materials that are immune to PTA-SCC?

Yes, proper material selection is a long-term solution. A proprietary version of Type 347LN (UNS S34751, commercially known as smiLLe) has been developed with very low carbon content and optimized nitrogen. This alloy has been shown not to sensitize even after long-term exposure (e.g., 10,000 hours at 565°C) and is therefore considered immune to PTA-SCC, eliminating the need for neutralization procedures [4].

Experimental Protocols & Analysis

Q5: What are the standard methods for evaluating sensitization and PTA-SCC susceptibility?

The following workflow outlines a typical laboratory methodology for assessing susceptibility and studying cracking mechanisms. This workflow synthesizes procedures from industry standards and research practices [1] [5] [4].

Start Start Sensitize Material Sensitization Start->Sensitize ASTM_A262 ASTM A262 Practice A (Oxalic Acid Etch Test) Sensitize->ASTM_A262 A262_Pass No Ditching? (Not Sensitized) ASTM_A262->A262_Pass Expose Corrosive Environment Exposure (e.g., Tetrathionate Solution) A262_Pass->Expose Ditching (Sensitized) Result Report PTA-SCC Susceptibility A262_Pass->Result Yes Analyze Microstructural & Fracture Analysis (Microscopy, EBSD, XRD) Expose->Analyze Analyze->Result

Experimental Workflow for PTA-SCC Evaluation

Key Experimental Details:

  • Material Sensitization: Coupons of the test alloy are heated to a target temperature (e.g., 565°C - 675°C) for a set duration (1 hour to over 10,000 hours) to induce chromium carbide precipitation. This is often done in sealed, nitrogen-purged quartz ampoules to prevent oxidation [4].
  • Sensitization Check (ASTM A262 Practice A): This is a rapid electrochemical screening test. The sensitized sample is etched in oxalic acid and examined under a microscope. A structure showing "ditching" along the grain boundaries indicates a sensitized microstructure and potential susceptibility to intergranular attack [1] [4].
  • Corrosive Environment Exposure: A common laboratory method uses a tetrathionate solution to simulate the polythionic acid environment. Tests can involve immersing stressed (e.g., U-bend specimens) or unstressed coupons, often under constant load [5] [4].
  • Microstructural & Fracture Analysis:
    • Metallography: A polished cross-section of the sample is examined with an optical microscope. Confirmation of PTA-SCC requires observing a branched, intergranular crack path. Grains may fall out during preparation, a tell-tale sign [1].
    • Advanced Techniques: As highlighted in the workflow, techniques like Electron Backscatter Diffraction (EBSD) and X-ray Diffraction (XRD) are used in research to analyze the early stages of SCC. They can measure local strain, dislocation density, and crystal orientation, helping to understand that cracks initiate at grain boundaries with high local deformation (often correlated with a high Schmid factor) [5].
    • Scanning Electron Microscopy (SEM): Used to examine the fracture surface. A classic "rock candy" appearance confirms an intergranular fracture, though adherent sulfide scale can sometimes obscure this view [1].

References

NACE SP0170 shutdown procedures PTA SCC

Author: Smolecule Technical Support Team. Date: February 2026

Understanding PTA-SCC and NACE SP0170

Q1: What is Polythionic Acid Stress Corrosion Cracking (PTA-SCC)? PTA-SCC is an intergranular cracking phenomenon that affects austenitic stainless steels and other austenitic alloys [1]. It requires the simultaneous presence of three conditions:

  • A Sensitized Microstructure: The alloy must have chromium-depleted zones adjacent to grain boundaries. This "sensitization" occurs when the metal is exposed to temperatures within the sensitizing range (approximately 400°C to 815°C), leading to the precipitation of chromium carbides at grain boundaries and a local loss of corrosion resistance [2] [3] [4].
  • Tensile Stress: This can be residual stress from welding or fabrication, or applied operational stress [2] [4].
  • Polythionic Acid (PTA): This acid forms when sulfide scales (formed from exposure to H₂S during operation) react with oxygen and moisture (air and water) during unit shutdowns or maintenance [1] [2] [3].

Q2: What is the purpose of NACE SP0170? NACE SP0170 is a standard practice that provides mitigation methods to protect austenitic alloys from PTA-SCC during the shutdown, startup, and downtime of refinery equipment [1]. Its goal is to break one of the essential links in the PTA-SCC failure chain, primarily by preventing the formation of polythionic acid or its contact with sensitized metal surfaces.

Mitigation Methods as per NACE SP0170

The standard outlines four primary methods for mitigation. The choice of method depends on a risk assessment that considers the equipment's condition, plant capabilities, and potential exposure risks during implementation [1].

The table below summarizes the core protection methods:

Mitigation Method Core Principle Key Technical Parameters Application Notes
Material Selection [1] Use alloys resistant to sensitization (e.g., low-carbon or stabilized grades). Risk-based assessment of PTA SCC. Does not eliminate risk; sensitization can still occur over time [3] [4].
Nitrogen Purging [1] Exclude oxygen using an inert gas blanket. Use of dry nitrogen; maintain positive pressure. Also helps exclude water. Requires careful monitoring of pressure and oxygen ingress.
Alkaline Washing [1] Neutralize any polythionic acid on metal surfaces. Use of soda ash (sodium carbonate) solution; must ensure all surfaces are wetted. Effective but can be difficult to drain fully from complex equipment like vertical heater tubes, risking concentrated salts causing other issues [1].
Dry Air [1] Prevent condensation of liquid water. Maintain dew point of air > 22°C (40°F) below internal metal surface temperature. Uses dehumidified air. Requires monitoring of dew point and metal temperature.

Decision Workflow for Shutdown Protection

The following diagram illustrates the logical decision-making process for selecting and implementing a PTA-SCC mitigation strategy during a shutdown, based on the guidelines of NACE SP0170.

G Start Start Shutdown Procedure Hot Will equipment remain closed and hot above the water dew point? Start->Hot NoAction No additional PTA SCC protection required Hot->NoAction Yes Open Will equipment be opened or cooled? Hot->Open No End Protected Shutdown NoAction->End Open->NoAction No SelectMethod Select and implement one or more PTA SCC mitigation methods Open->SelectMethod Yes Validate Validate compliance with standard SelectMethod->Validate Validate->End

Troubleshooting Common Scenarios

Scenario 1: Ineffective Alkaline Washing

  • Problem: Residual alkaline wash solution is trapped in vertical heater tubes. Upon startup, boiling concentrates carbonate and chloride salts, leading to SCC or solids plugging [1].
  • Solution: Develop and validate effective draining and drying procedures, such as nitrogen sponge pigging. Alternatively, circulate hydrocarbon (with turbulent flow) during startup to flush out residual solutions [1].

Scenario 2: Protection of Heater Tubes

  • Problem: Internal surfaces are coked, preventing alkaline wash solution from contacting the metal surface [1].
  • Solution: Perform decoking prior to or concurrent with alkaline washing. Ensure tubes do not see water condensation before decoking is complete and protection is applied [1].
  • Problem: External surfaces of tubes have sulfide scales from fuel-rich combustion [1].
  • Solution: Consider PTA SCC protection based on risk. Options include alkaline washing external surfaces, maintaining tube temperature above dew point with pilots, or using dehumidification in the firebox [1].

Scenario 3: Material Limitations

  • Problem: Even low-carbon (L-grades) and stabilized (e.g., 321, 347) stainless steels can sensitize after prolonged high-temperature service, requiring ongoing PTA-SCC protection during every shutdown [3] [4].
  • Solution: For new equipment or replacements, consider advanced alloys designed for high sensitization resistance. Some proprietary versions of Type 347LN have been shown to be immune to sensitization after long-term exposure, potentially eliminating the need for NACE SP0170 mitigation procedures [3].

Key Takeaways for Researchers

For your research and development work, especially when designing experimental systems that simulate refinery conditions, the core principles are:

  • Understand the Failure Mechanism: PTA-SCC is a specific threat that arises from the combination of sensitized microstructure, tensile stress, and a specific corrosive environment (polythionic acid) [2] [3].
  • Focus on Prevention: The most robust strategies involve breaking the environmental link by rigorously excluding oxygen and moisture via nitrogen purging or controlled atmospheres [1].
  • Validate Your Methods: Simply following a procedure is insufficient. NACE SP0170 emphasizes the need to validate compliance, for example, by monitoring dew points, pressure, and ensuring complete coverage of alkaline solutions [1].

References

polythionic acid corrosion resistant alloys

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What is Polythionic Acid Stress Corrosion Cracking (PASCC)? Polythionic Acid Stress Corrosion Cracking (PASCC) is a form of intergranular stress corrosion cracking that affects sensitized austenitic stainless steels and some nickel-based alloys [1] [2]. It occurs when sulfide scale on metal surfaces is exposed to air and moisture during shutdowns, leading to the formation of polythionic acids (H₂SₓO₆, where x=3-6) [3] [4]. This can cause rapid crack propagation, potentially resulting through-wall cracking in a matter of hours or days [1].

Q2: Which materials are most susceptible to PASCC? Austenitic stainless steels are the most commonly susceptible materials [5]. This includes grades such as 304, 316, and 321 [5]. Nickel-based alloys, and some high-strength steels can also be susceptible under specific environmental conditions [5]. Susceptibility requires a sensitized microstructure, where chromium-depleted zones form adjacent to grain boundaries due to exposure to temperatures in the range of approximately 400°C to 800°C [2].

Q3: What environmental conditions lead to PASCC? Three key elements are required [1]:

  • Sulfide Scale: Formed from exposure to hydrogen sulfide (H₂S) during operation.
  • Oxygen and Moisture: Introduced when equipment is opened for shutdown, inspection, or maintenance.
  • Sensitized Microstructure: As described above.

Q4: In which equipment is PASCC most commonly found? PASCC is prevalent in refinery and petrochemical units processing sulfur-containing feedstocks [1] [2]. Highly susceptible equipment includes:

  • Fired heater tubes (burning oil, gas, or other sulfur-containing fuels)
  • Heat exchanger tubes
  • Bellows in hydroprocessing units
  • Piping in Crude Distillation Units (CDU), Vacuum Distillation Units (VDU), and Coker units
  • Various components in Fluid Catalytic Cracking (FCC) units (e.g., air rings, slide valves, cyclones) [1]

Troubleshooting Guide: Identifying & Preventing PASCC

Problem Area Symptoms & Identification Immediate Mitigation & Long-Term Prevention
Cracking during Shutdown Microcracks found during inspection after unit shutdown. Cracks are typically intergranular [1] [2]. Pre-shutdown: Alkaline wash (soda ash) per NACE SP0170 to neutralize acids. Use nitrogen purging to exclude air and maintain dryness [1] [2].
Sensitized Material Weld heat-affected zones (HAZs) or components exposed to 400-800°C show cracking [2]. Material Selection: Specify low-carbon stainless steels (L-grades) or stabilized grades (e.g., 321, 347). For new equipment, consider duplex stainless steels or nickel-based alloys for improved resistance [5].
Sulfide Scale Formation Heavy, black scale on equipment internal surfaces after processing sour (H₂S-containing) streams. Process Control: Control feedstock sulfur content where possible. Chemical Inhibition: Use appropriate inhibitors during operation [5].

Experimental Protocols for PASCC

1. Protocol: Slow Strain Rate Test (SSRT) for PASCC Susceptibility This standard laboratory test simulates environmental conditions to evaluate material susceptibility [5].

  • Objective: To determine the susceptibility of a metal sample to PASCC.
  • Materials: Test specimen, environmental chamber, polythionic acid solution, hydrogen sulfide, chlorides.
  • Methodology:
    • Place a small, stressed specimen in a test cell containing an aqueous solution with polythionic acid, H₂S, and chlorides.
    • Subject the specimen to a slow, constant strain rate to mimic real-world deformation.
    • Maintain and monitor desired temperature and pressure.
    • Monitor the specimen for signs of cracking, elongation, or fracture.
  • Analysis: Compare time-to-failure and fracture surface morphology (using SEM) with a control specimen tested in an inert environment. A significant reduction in ductility indicates susceptibility [5].

2. Protocol: Field Inspection for PASCC Regular inspection is critical for detecting PASCC before it leads to failure [5].

  • Objective: To identify and characterize PASCC in field equipment.
  • Methods:
    • Visual Inspection: Look for surface cracks, especially near welds and high-stress areas.
    • Non-Destructive Testing (NDT):
      • Liquid Penetrant Testing (PT): Effective for finding surface-breaking cracks.
      • Magnetic Particle Testing (MT): For ferromagnetic materials.
      • Ultrasonic Testing (UT): For detecting subsurface flaws.
  • Key Challenge: PASCC can initiate internally and may not be visible on the surface, necessitating a combination of NDT methods [5].

Polythionic Acid Corrosion-Resistant Alloys

For your experiments and material selection, the following table summarizes the performance of different alloy classes.

Alloy Class / Specific Grade Relative Resistance to PASCC Key Characteristics & Rationale
Austenitic Stainless Steel (304, 316) Low (if sensitized) Susceptible due to formation of chromium-carbides and sensitized microstructure [5] [2].
Stabilized Stainless Steel (321, 347) Medium Ti or Nb additions stabilize carbon, reducing sensitization risk [2].
Low-Carbon "L-Grades" (304L, 316L) Medium Reduced carbon content minimizes chromium-carbide formation, lowering sensitization susceptibility [2].
Duplex Stainless Steel High Suggested as a material with improved resistance for new equipment [5].
Nickel-Based Alloys High Recommended for improved resistance in corrosive environments [5].

PASCC Formation and Prevention Workflows

The following diagrams, created with Graphviz, illustrate the logical relationships in the processes leading to PASCC and its prevention.

Diagram 1: PASCC Formation Mechanism

This diagram shows the sequential conditions leading to Polythionic Acid Stress Corrosion Cracking.

Diagram 2: PASCC Prevention Strategies

This diagram outlines the primary strategies for preventing PASCC, focusing on material selection and shutdown procedures.

References

minimizing sulfate formation in tetrathionate hydrolysis

Author: Smolecule Technical Support Team. Date: February 2026

Tetrathionate Hydrolysis Troubleshooting FAQ

Q: Why is my tetrathionate hydrolysis experiment producing too much sulfate? A: Sulfate is a direct enzymatic product of tetrathionate hydrolase (TTH). High sulfate yields typically indicate reaction conditions that favor the complete hydrolysis of the tetrathionate molecule and its intermediates toward sulfate. To minimize this, you need to shift the conditions to favor the competing abiotic reactions that lead to elemental sulfur formation [1] [2].

Q: What are the key factors I can control to minimize sulfate formation? A: The three most critical factors to control are pH, oxygen availability, and substrate concentration.

  • pH: The TTH enzyme from Acidithiobacillus ferrooxidans is only active under acidic conditions [2]. Performing the reaction at a higher pH (closer to neutral) could slow down the enzymatic hydrolysis that produces the sulfate precursor.
  • Oxygen Limitation: Shifting the culture to Oxygen-Limiting Conditions (OLC) has been shown to trigger massive production of extracellular sulfur globules and a decrease in tetrathionate, coinciding with an accumulation of sulfite instead of further oxidation to sulfate [1].
  • Tetrathionate Concentration: Evidence suggests that higher tetrathionate concentrations (above 400 μM) can lead to visible sulfur globule formation, whereas lower concentrations may be fully oxidized to sulfate [1].

The table below summarizes the effect of these key parameters and how to adjust them:

Parameter Effect on Sulfate Formation Recommended Adjustment to Minimize Sulfate
pH Enzymatic hydrolysis is favored at low pH. Increase pH (e.g., towards neutral) to reduce TTH activity [2].
Oxygen Availability High O₂ favors complete oxidation to sulfate. Implement Oxygen-Limiting Conditions (OLC) to promote sulfur globule formation [1].
Tetrathionate Concentration Low concentration may lead to full oxidation. Use higher initial tetrathionate concentrations (e.g., >400 μM) [1].

Experimental Protocol: Minimizing Sulfate via Oxygen Limitation

This protocol is adapted from the methodology used in Frontiers in Microbiology to generate extracellular sulfur globules under oxygen-limiting conditions [1].

  • Culture Preparation:

    • Grow Acidithiobacillus ferrooxidans (e.g., ATCC 23270) in DSMZ medium 71 with thiosulfate as the energy source under standard, oxygen-sufficient conditions (e.g., in a flask with a large headspace volume, with shaking at 150 RPM) until the mid- to late-exponential phase [1].
  • Inducing Oxygen-Limiting Conditions (OLC):

    • Transfer a large volume (200-250 mL) of the grown culture into a small flask (e.g., 250 mL). This creates a high culture-to-flask volume ratio (0.8:1.0), rapidly depleting dissolved oxygen.
    • Incubate this culture at 30°C without shaking [1].
  • Monitoring and Analysis:

    • Sulfur Globules: Visually inspect the culture for the formation of extracellular, milky sulfur globules.
    • Tetrathionate Consumption: Monitor the disappearance of tetrathionate from the culture supernatant, for example, using ion-pair HPLC [1] [2].
    • Sulfite/Sulfate Analysis: Use ion chromatography on the culture supernatant to check for the accumulation of sulfite and a reduced yield of sulfate [1].

Understanding the Reaction Mechanism

The following diagram illustrates the branched pathway of tetrathionate hydrolysis. Minimizing sulfate formation involves promoting the abiotic reactions (right) that lead to elemental sulfur, over the enzymatic and oxidative pathways (left) that produce sulfate.

G Tetrathionate Tetrathionate DSMSA Disulfane Monosulfonic Acid Tetrathionate->DSMSA TTH Enzyme (Acidic pH) Sulfate1 Sulfate DSMSA->Sulfate1  Further Hydrolysis/  Oxidation (High O₂)   Sulfur Elemental Sulfur (S8) DSMSA->Sulfur Abiotic Condensation (Favored in OLC) Sulfite Sulfite DSMSA->Sulfite Sulfate2 Sulfate Thiosulfate Thiosulfate Sulfite->Thiosulfate Abiotic Reaction

Figure 1: Branched Pathway of Tetrathionate Hydrolysis

As shown in Figure 1, the tetrathionate hydrolase (TTH) enzyme first hydrolyzes tetrathionate into disulfane monosulfonic acid (DSMSA) and sulfate [2]. DSMSA is highly reactive and represents a critical branch point:

  • Under oxygen-sufficient conditions, DSMSA is more likely to be hydrolyzed or oxidized further, leading to additional sulfate formation.
  • Under oxygen-limiting conditions (OLC), the abiotic condensation of DSMSA is favored. This reaction polymerizes DSMSA to form elemental sulfur (S₈) and sulfite [1] [2]. The sulfite can then react abiotically to form thiosulfate.

The key is to create conditions that favor the abiotic condensation pathway.

Key Technical Considerations

  • Enzyme Specificity: The strategy outlined here is based on the S4-intermediate pathway used by acidophilic bacteria like Acidithiobacillus ferrooxidans, where TTH is a key enzyme [1] [2]. The relevance of these specific parameters may vary for other microorganisms.
  • Analytical Verification: To confirm you are successfully minimizing sulfate, use analytical methods like ion chromatography to quantify sulfate and sulfite in your supernatant, and HPLC to monitor tetrathionate consumption [1] [2].

References

Salmonella Stool Culture: Workflow & Media Guide

Author: Smolecule Technical Support Team. Date: February 2026

The standard culture method for detecting Salmonella involves a multi-step process to isolate the organism from complex stool samples. The workflow below outlines the key stages.

G A Stool Specimen B Pre-enrichment Non-selective Broth (e.g., BPW) A->B  Inoculate C Selective Enrichment Broth (e.g., Selenite, TT) B->C  Incubate  18-24h D Selective Plating (e.g., XLD, HE Agar) C->D  Subculture E Presumptive Colonies (Lactose non-fermenter, H₂S+) D->E  Incubate  18-24h F Confirmation (Biochemical & Serological Tests) E->F  Pick Colony G Confirmed Salmonella Isolate F->G  Identify

Enrichment broths are critical for recovering low numbers of Salmonella and resuscitating stressed cells [1]. Selective agars differentiate Salmonella from other gut bacteria based on biochemical reactions [2].

Media Type Media Name Key Characteristics Role in Detection
Pre-enrichment Broth Buffered Peptone Water (BPW) [1] Non-selective Recovers damaged cells and allows initial growth [1].
Selective Enrichment Broth Selenite Broth [3] [1] Selective Inhibits normal flora, enriches for Salmonella [3].
Tetrathionate (TT) Broth [1] Selective Inhibits normal flora, enriches for Salmonella [1].
Selective & Differential Agar Hektoen Enteric (HE) Agar [3] Blue-green colonies with black centers (H₂S production) [2]. Selective isolation and presumptive identification [3].
Xylose Lysine Deoxycholate (XLD) Agar [2] Red colonies with black centers (H₂S production) [2]. Selective isolation and presumptive identification.
Salmonella-Shigella (SS) Agar [2] Colorless colonies with black centers (H₂S production) [2]. Selective isolation.
MacConkey Agar [2] Colorless/pale colonies (lactose non-fermenting) [2]. Differentiates lactose fermenters.

Frequently Asked Questions & Troubleshooting

Improving Sensitivity and Specificity

Q1: How can I improve the detection of low levels of Salmonella in a sample? A: The key is using both pre-enrichment and selective enrichment steps [4] [1].

  • Pre-enrichment: Use a non-selective broth like Buffered Peptone Water (BPW). This is crucial for resuscitating sub-lethally injured Salmonella cells that might otherwise not grow in selective media [1].
  • Selective Enrichment: Follow pre-enrichment with a selective broth (e.g., Selenite or Tetrathionate). This inhibits the growth of competing fecal flora, allowing Salmonella to multiply to detectable levels [4] [1].
  • Plating Protocol: Inoculate from the enrichment broth onto at least two different selective agars (e.g., HE and XLD) to increase the chance of recovery [5].

Q2: Our lab sometimes gets false-positive Salmonella results. What are the potential causes? A: Laboratory cross-contamination is a common cause of false positives [6]. Key sources and solutions include:

  • Enrichment Broths: The high bacterial load in enrichment broths is a major risk. Use good aseptic technique and single-use, graduated pipettes with filter tips to prevent aerosol contamination [6].
  • Environmental Monitoring: Implement an Environmental Monitoring Program (EMP) for Salmonella. Swab critical control points like incubators, pipettors, and benches to detect and resolve contamination early [6].
  • Isolate Typing: Maintain an archived list of all Salmonella isolates (including Proficiency Testing and control strains). Typing isolates (serotyping or molecular methods) can quickly identify matches that suggest lab cross-contamination [6].
Protocols and Procedures

Q3: What is the recommended method for processing a stool specimen for Salmonella culture? A: Here is a detailed protocol based on standard laboratory practices [3] [1]:

  • Specimen Collection & Transport: Collect 1-5 grams of fresh feces in a container with transport medium (e.g., Cary-Blair). Preserve the specimen within 2 hours of collection. Transport to the lab promptly; the specimen is stable for up to 4 days at ambient or refrigerated temperatures [3].
  • Enrichment: Inoculate the specimen into a non-selective pre-enrichment broth (e.g., BPW) and incubate at 35–37°C for 16–24 hours [1]. Then, transfer a portion into a selective enrichment broth (e.g., Selenite F broth) and incubate further for 12–18 hours [3].
  • Plating: After selective enrichment, streak the broth onto selective and differential agars like Hektoen Enteric (HE) Agar and XLD Agar. Incubate plates at 35–37°C for 18–24 hours [3].
  • Colony Identification: Look for presumptive Salmonella colonies (e.g., transparent green colonies with black centers on HE Agar) [2].
  • Confirmation: Pick suspect colonies and perform confirmatory biochemical tests (e.g., Triple Sugar Iron agar, Urea hydrolysis) and serological agglutination tests [3].

Q4: When should we use molecular methods like PCR instead of culture? A: Culture remains the gold standard as it provides a viable isolate necessary for antibiotic susceptibility testing, serotyping, and public health surveillance [4]. PCR offers advantages in speed and is excellent for environmental surveillance or as a high-throughput screening tool. For enteric samples, running PCR in conjunction with culture is recommended to maximize sensitivity. A positive PCR can guide further culture work to obtain the isolate [4].

References

FAQ: Overcoming PCR Inhibition in Stool Samples

Author: Smolecule Technical Support Team. Date: February 2026

Q1: Why are stool samples so problematic for PCR? Stool samples are complex matrices that contain a wide range of inherent PCR inhibitors. These can include complex polysaccharides, bile salts, bilirubin, lipids, and various metabolic by-products. Furthermore, the tough eggshells of helminths (e.g., Ascaris lumbricoides) and the hard cuticles of larvae (e.g., Strongyloides stercoralis) are difficult to lyse, often leading to false-negative results as the DNA is not efficiently released [1].

Q2: What is the most effective way to eliminate these inhibitors? A combination of mechanical and chemical lysis is most effective. Mechanical disruption, such as bead-beating, is crucial for breaking down the sturdy structures of parasites. This should be paired with a purification method that uses reagents, like guanidine salts, which are excellent at denaturing inhibitory proteins and inactivating nucleases, while also facilitating binding to a purification matrix [1] [2]. Silica-based methods, especially those in specialized stool DNA kits, are designed to efficiently wash away these contaminants [1].

Q3: How can I check if my extracted DNA still contains inhibitors? You can perform a plasmid spike-in test. Take a portion of your extracted DNA sample and add a known quantity of a plasmid containing a specific target gene. Then, attempt to amplify this target via PCR. If the PCR fails or has a significantly reduced yield, it indicates the presence of residual PCR inhibitors in your DNA solution [1].

Comparison of DNA Extraction Methods for Stool

The choice of DNA extraction method significantly impacts the success of downstream PCR. The following table summarizes the key findings from a comparative study of four different methods [1]:

Extraction Method Key Features Relative DNA Yield PCR Detection Rate Effectiveness Against Inhibitors
Phenol-Chloroform (P) Traditional chemical lysis; organic solvents High (~4x QB) Very Low (8.2%) Poor
Phenol-Chloroform + Bead-Beating (PB) Adds mechanical lysis with glass beads Higher than P Low (similar to P) Poor
QIAamp Fast DNA Stool Mini Kit (Q) Silica-column based; optimized for stool Low Moderate (higher than P) Moderate; failed for some parasites
QIAamp PowerFecal Pro DNA Kit (QB) Mechanical + chemical lysis; silica-column Low Highest (61.2%) Excellent

As the data shows, the QIAamp PowerFecal Pro DNA Kit (QB) demonstrated the highest PCR detection rate and was the most effective at removing PCR inhibitors, successfully extracting DNA from all parasite groups tested [1].

Optimized DNA Extraction Workflow

For the highest quality DNA, follow a rigorous protocol. The diagram below outlines the general workflow for an optimized, inhibitor-free DNA extraction from stool samples, incorporating best practices from the cited research [1] [2].

Start Stool Sample (200 mg) Step1 Wash with Sterile Water (3 times) Start->Step1 Step2 Homogenize in Lysis Buffer Step1->Step2 Step3 Mechanical Lysis (Bead-beating with 0.5 mm glass beads) Step2->Step3 Step4 Chemical Lysis & Binding (Incubate with Guanidine Salts and Silica Beads, pH ~4.1) Step3->Step4 Step5 Wash Steps (Remove contaminants and salts) Step4->Step5 Step6 Elute DNA in TE Buffer Step5->Step6 Step7 DNA Quality Control Step6->Step7 End PCR-ready DNA Step7->End

Key steps in the workflow:

  • Sample Pretreatment: Washing the stool sample with sterile water helps remove some soluble inhibitors prior to lysis [1].
  • Dual Lysis: The critical step is combining mechanical lysis (bead-beating) to break open tough parasite forms with chemical lysis (guanidine salts at low pH) to denature proteins, inactivate nucleases, and promote binding to silica [1] [2].
  • Efficient Binding: Using a low-pH (~4.1) binding buffer reduces the negative charge on both the silica matrix and DNA, minimizing electrostatic repulsion and maximizing DNA binding efficiency [2].
  • Thorough Washing: Multiple wash steps are essential to remove PCR inhibitors like salts and organic residues completely.
  • Final Elution: Eluting in TE buffer is recommended for long-term storage and stability of DNA [3].

Essential DNA Quality Control

After extraction, always assess the quality and quantity of your DNA before proceeding to PCR.

Parameter Recommended Method Target Values for Pure DNA What Deviations Indicate
DNA Mass Fluorometer (e.g., Qubit) N/A More accurate than spectrophotometry, especially with RNA contamination [3].
Purity (OD 260/280) Spectrophotometer (e.g., NanoDrop) ~1.8 Ratio <1.8: protein/phenol contamination. Ratio >1.8: RNA contamination [3].
Purity (OD 260/230) Spectrophotometer (e.g., NanoDrop) 2.0 - 2.2 Ratio <2.0: contamination from salts, chaotropic agents, or carbohydrates [3].
Inhibitor Check Plasmid Spike-in Test Successful PCR Failed amplification indicates presence of PCR inhibitors [1].

I hope this technical support guide helps you optimize your experiments for reliable and reproducible results.

References

Troubleshooting Guide: Controlling Polythionate Decomposition

Author: Smolecule Technical Support Team. Date: February 2026

Issue Possible Cause Solution Key Parameters & Notes
Rapid Decomposition in Aqueous Solution Solution is too acidic or alkaline [1] [2]. Maintain a near-neutral pH (around pH 7) [1]. Decomposition accelerates at low pH (<6) and can be catalyzed by heavy metals [2].
Presence of catalytic impurities (e.g., heavy metals, sulfides) [2]. Use high-purity reagents and water. Add stabilizers like propylene glycol, glycerol, or alkali metal citrates [3]. Stabilizers are effective at concentrations as low as 0.01% to 2.0% by weight [3].
Unintended Polythionate Formation Oxidation of sulfide materials (e.g., during leaching or flotation processes) [2]. Minimize exposure to oxidants before the target reaction. Maintain acid concentration >5 g/L H2SO4 during oxidative leaching [2]. Low acid conditions (<1 g/L) can promote formation of over 100 mg/L of polythionates [2].
Instability During Storage High temperature; extended storage time. Store solutions at low temperatures and minimize retention time between production and use [2]. The decomposition of related sulfur compounds (dithionite) is temperature-sensitive with an activation energy of ~18 kcal/mol [1].
Interference in Downstream Processes Co-loading of polythionates on ion-exchange resins, displacing target anions [2]. Keep the time between leaching and ion exchange (or other purification) as short as possible [2]. Polythionates have a high selectivity for strong-base anion exchange resins [2].

FAQ on Polythionate Solutions

Q1: What are the primary decomposition pathways for polythionates? The decomposition is complex and highly dependent on environmental conditions. Key pathways include:

  • Acidic Conditions: In acidic media (pH <6), decomposition can be catalyzed by impurities and leads to the formation of various sulfur byproducts, including sulfur dioxide (SO₂) and sulfinic acid [4] [1] [2].
  • Reaction with Other Sulfur Species: Polythionates can react with nucleophiles like sulfite (SO₃²⁻) and thiosulfate (S₂O₃²⁻), which break the sulfur-sulfur bonds in the polythionate chain [1].
  • Oxidation: In oxidative environments, polythionates can be further oxidized, although this rate is often slower than the oxidation of their precursors like thiosulfate [2].

Q2: How can I analyze polythionate concentrations in my solution? Ion-Interaction Chromatography (also known as ion-pair chromatography) is an effective method.

  • Principle: This technique can separate and quantify individual polythionates (trithionate, tetrathionate, pentathionate) in a mixture.
  • Example Protocol: Separation can be achieved within 18 minutes using an eluent with an acetonitrile gradient (15-28% v/v), 3 mM TBAOH (tetrabutylammonium hydroxide) as the ion-pair reagent, and 2.5 mM sodium carbonate on a suitable column (e.g., Dionex NS1) [5] [6].
  • Detection: Both conductivity and UV detection can be used, with detection limits in the range of 1-13 mg/L depending on the specific polythionate [5] [6].

Q3: Can carbonates be used with polythionates? Yes, but with caution. While one study notes that carbonates can enhance the antibacterial activity of polythionates, this is due to an increase in pH that promotes their decomposition into active sulfur species [7]. Therefore, if your goal is stabilization, combining polythionates with carbonates may be counterproductive. Carbonates are, however, useful as a buffer in the analytical separation of polythionates by chromatography [6].

Stabilization & Formation Workflows

The following diagrams illustrate the key processes of stabilization and formation based on the gathered technical information.

Start Unstable Polythionate Solution Cause1 Improper pH Level Start->Cause1 Cause2 Catalytic Impurities (Heavy metals, sulfides) Start->Cause2 Cause3 High Temperature Start->Cause3 Action1 Adjust to near-neutral pH (≈7) Cause1->Action1 Action2 Add Stabilizers: Propylene glycol, glycerol, alkali metal citrates (0.01-2.0%) Cause2->Action2 Action3 Store at low temperature and minimize storage time Cause3->Action3 Result Stabilized Solution (Controlled Decomposition) Action1->Result Action2->Result Action3->Result

Start Sulfide Material (e.g., FeS₂) + Oxidative Conditions Step1 Initial Oxidation Start->Step1 Int1 Forms Thiosulfate (S₂O₃²⁻) Step1->Int1 Step2 Further Oxidation & Reactions Int1->Step2 Int2 Forms Polythionates (SₓO₆²⁻) Step2->Int2 Result High Polythionate Concentration in Solution Int2->Result Cond1 Condition: Low Acid (<1g/L H₂SO₄) Cond1->Step2 Cond2 Condition: Neutral to Alkaline pH Cond2->Step2

Experimental Protocol: Stabilization with Additives

This protocol is based on the methods described in patent US2768875A [3].

  • Objective: To significantly slow the decomposition of polythionate ions in an aqueous solution by adding small quantities of a stabilizer.
  • Materials:
    • Test Solution: An aqueous solution of a polythionate salt (e.g., potassium pentathionate).
    • Stabilizers: Reagent-grade stabilizers such as propylene glycol, glycerol, sodium citrate, or potassium acetate.
    • Control: A sample of the test solution without any stabilizer added.
    • Equipment: Glassware, pipettes, analytical equipment for sulfur species (e.g., ion chromatography as described above).
  • Procedure:
    • Prepare multiple samples of your polythionate test solution.
    • To the experimental samples, add a selected stabilizer. The patent indicates effective concentrations are very low, in the range of 0.01% to 2.0% by weight [3].
    • Leave one sample without any additive as a control.
    • Store all samples under the same conditions (e.g., room temperature or an elevated temperature to accelerate aging).
    • Monitor the polythionate concentration in all samples over time using a calibrated analytical method like ion-interaction chromatography [5] [6].
  • Expected Outcome: The stabilized solutions should show a markedly slower decrease in polythionate concentration compared to the control, confirming the efficacy of the additive.

References

Fundamental Concepts: Sensitization and PTA SCC

Author: Smolecule Technical Support Team. Date: February 2026

Concept Description Key Mechanism
Alloy Sensitization Metallurgical condition where specific heating causes precipitation of chromium carbides at grain boundaries [1] [2]. Chromium depletion near boundaries creates zones with less than 10.5% Cr, making them anodic and susceptible to intergranular attack [3] [2].
Polythionic Acid Stress Corrosion Cracking (PTA SCC) Intergranular cracking of sensitized austenitic alloys in specific environments [1] [2]. Sulfide scale on metal reacts with air (O₂) and moisture (H₂O) to form polythionic acids (H₂SₓOₖ), which corrode chromium-depleted grain boundaries [1] [3] [4].

Sensitization Temperature Ranges for Austenitic Alloys

The table below summarizes reported temperature ranges for sensitization, which is a critical factor for PTA SCC susceptibility [1].

Material / Condition Sensitization Temperature Range Notes / References
General Austenitic Stainless Steels 400°C to 800°C (approx. 750°F to 1500°F) [4] [2]. Rate of sensitization increases with temperature within this range [1].
Weld Heat-Affected Zones (HAZ) -- Particularly susceptible due to thermal cycles during welding [4].
Low-Carbon "L" Grades (e.g., 304L, 316L) -- Less susceptible to sensitization from welding; can sensitize after several hours above ~540°C (~1000°F) or long-term above ~400°C (~750°F) [4] [2].
Chemically Stabilized Grades (e.g., 321, 347) -- Grades with Ti or Nb resist sensitization by forming carbides before chromium [1].

PTA SCC Prevention and Mitigation Strategies

Preventing PTA SCC requires a strategy that addresses the material, environment, and stress. The following methods are recommended in industry standards like NACE SP0170 [1] [2] [5].

Method Key Procedure Details Application Notes
Alkaline Washing (Neutralization) Rinse with 2-2.5 wt% soda ash solution; circulate/soak min. 2 hrs; maintain pH ≥9 and chlorides <1000 ppm (prefer <50 ppm); add 0.4 wt% sodium nitrate inhibitor [1]. Must occur under inert atmosphere before air exposure; ensure solution contacts all internal surfaces; effective draining is critical to prevent other corrosion [1] [5].
Nitrogen Purging Use dry nitrogen to exclude oxygen; maintain O₂ level <50 ppm [1] [5]. Keeps system dry and oxygen-free; good for short outages or when equipment remains closed [1] [5].
Dry Air Purge Use dehumidified air; maintain dew point of air ≥22°C (40°F) below internal metal temperature [1] [5]. Prevents moisture condensation on metal surfaces [5].
Material Selection Use low-carbon "L" grades or stabilized grades (321, 347) [1] [4] [2]. "L" grades resist sensitization from welding; stabilized grades resist sensitization from high-temp service [1] [4].
Operational Protection for Heaters Keep firebox heated above dew point using pilots or portable heaters [1] [5]. Protects external surfaces of tubes from condensation when sulfide scales are present [1] [5] [6].

Inspection and Detection of PTA SCC

Detecting PTA SCC can be challenging and often requires specific techniques [4].

  • Primary Method: Liquid Penetrant Testing (PT) [4].
    • Challenge: Cracks are often filled with tight, corrosive deposits that can hide the flaw. Light sanding with a flapper disc may be necessary to clean the surface and improve the sensitivity of the inspection [4].
  • Laboratory Analysis: For positive identification, metallographic analysis and Scanning Electron Microscopy (SEM) are used. These methods confirm the intergranular crack path and can help differentiate PTA SCC from other failure types [3] [4].

The following diagram illustrates the logical workflow for preventing PTA SCC during a shutdown, integrating the key strategies discussed above.

Start Start: Unit Shutdown Decision1 Will equipment be opened to air & moisture? Start->Decision1 Option1 Keep System Closed & Hot Decision1->Option1 No Option2 Apply PTA SCC Protection Decision1->Option2 Yes Success PTA SCC Risk Mitigated Option1->Success SubDecision Select Primary Protection Method Option2->SubDecision Method1 Nitrogen Purging (Maintain O₂ < 50 ppm) SubDecision->Method1 Method2 Alkaline Washing (2% Soda Ash, pH≥9, Circulate ≥2h) SubDecision->Method2 Method3 Dry Air Purge (Dew Point 22°C below metal temp) SubDecision->Method3 Method1->Success Method2->Success Method3->Success

References

tetrathionate hydrolase activity comparison archaea bacteria

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile of Tetrathionate Hydrolases

The following tables summarize key characteristics of TTH enzymes purified from various archaeal and bacterial species.

Table 1: Biochemical Properties of Characterized TTHs

Organism Domain Optimal pH Optimal Temp. (°C) Key Kinetic Parameters Primary Localization Key Products of Hydrolysis
Metallosphaera cuprina [1] Archaea 6.0 >95 ( K_m ): 0.35 mmol/L; ( V_{max} ): 8.63 μmol/L Cytoplasm, Periplasm Thiosulfate, Pentathionate, Hexathionate
Acidianus ambivalens [2] Archaea 1.0 >95 N/A Pseudo-periplasm, Extracellular Thiosulfate, Sulfur, Sulfate
Acidithiobacillus ferrooxidans [3] Bacteria 2.5 - 4.0 N/A N/A Periplasm / Outer Membrane Thiosulfate, Sulfur, Sulfate
Acidithiobacillus caldus [3] Bacteria 3.0 40 N/A Periplasm Thiosulfate, Pentathionate, Sulfate

Table 2: Regulatory and Cofactor Features

Organism Domain Gene / Protein Name Expression Trigger Cofactor Requirement
Metallosphaera cuprina [1] Archaea Mcup_1281 (TTHMc) Tetrathionate, Elemental Sulfur (S⁰) Enhanced by Mg²⁺; Inhibited by Ca²⁺
Acidianus ambivalens [2] Archaea TTH1 Tetrathionate Does not require PQQ
Acidithiobacillus ferrooxidans [3] Bacteria Af-tth (TetH) Tetrathionate Does not require PQQ

Detailed Experimental Protocols

The data in the tables above are derived from established experimental methods. Below is a summary of key protocols used in the cited studies.

  • 1. Enzyme Activity Assay (Cyanolysis Method) [2]

    • Principle: This method continuously monitors the decrease in tetrathionate concentration.
    • Procedure: The standard reaction mixture (1 mL, pH 1-6 depending on the enzyme) contains buffer (e.g., 100 mM maleic acid), 1 mM MgCl₂, and the substrate (1.5-1.8 mM K₂S₄O₆). The reaction is initiated by adding the protein extract. At intervals, aliquots are taken and mixed with a cyanide solution. Tetrathionate reacts with cyanide to form thiocyanate, which can be quantified spectrophotometrically. One unit (U) of enzyme activity is often defined as the amount of enzyme that hydrolyzes 1 μmol of tetrathionate per minute under the specified conditions [1] [2].
  • 2. Enzyme Localization Studies [1] [2]

    • Differential Fractionation: Cells are fractionated to separate the cytoplasm, periplasm (or pseudo-periplasm in archaea), and membrane components. This often involves gentle lysis and centrifugation steps.
    • pH Shock Treatment: For some archaea, a simple pH shock (shifting the pH of the cell suspension) can liberate enzymes associated with the surface layer (S-layer) without fully disrupting the cells, allowing the collection of the "pseudo-periplasmic" fraction [2].
    • Activity Measurement: TTH activity is then measured in each fraction to determine its primary localization.
  • 3. Gene Expression Analysis (RT-qPCR) [1]

    • Culture Conditions: The microorganism is cultured with different energy sources (e.g., tetrathionate, elemental sulfur, or an organic compound like yeast extract).
    • RNA Extraction & cDNA Synthesis: Total RNA is extracted from cells in each condition and reverse-transcribed into complementary DNA (cDNA).
    • Quantitative PCR: The relative abundance of TTH gene transcripts (mRNA) is quantified using specific primers and normalized to a stable reference gene (e.g., 16S rRNA). A significant increase in transcript levels in tetrathionate-grown cells versus control confirms the gene is regulated by its substrate.

Metabolic Pathway of Sulfur Oxidation

Tetrathionate hydrolase is a key enzyme in the S4-intermediate (S4I) pathway for dissimilatory sulfur oxidation, which is prevalent in acidophilic bacteria and archaea. The following diagram illustrates its role.

G cluster_legend Pathway Legend Thiosulfate Thiosulfate Tetrathionate Tetrathionate Thiosulfate->Tetrathionate Oxidation TQO_TSD TQO_TSD Thiosulfate->TQO_TSD TQO / TSD TTH_Reaction TTH_Reaction Tetrathionate->TTH_Reaction Hydrolysis Other_Products Other_Products TTH_Reaction->Other_Products Sulfur_Compounds Sulfur_Compounds TTH_Reaction->Sulfur_Compounds TQO_TSD->Tetrathionate Substrate Substrate Enzyme_Reaction Enzyme / Reaction End_Products End Products Other_Enzyme Other Enzyme

  • Pathway Context: The diagram shows that TTH acts after tetrathionate is formed from thiosulfate oxidation by enzymes like thiosulfate:quinone oxidoreductase (TQO) or thiosulfate dehydrogenase (TSD). The hydrolysis of tetrathionate by TTH produces various reduced inorganic sulfur compounds (RISCs) like thiosulfate, sulfur, and sulfate, which can re-enter the metabolic cycle [3].

Key Comparative Insights

  • pH Optima Diverge: A striking difference is observed in the optimal pH for activity. Bacterial TTHs and some archaeal TTHs (like Acidianus ambivalens) are highly acidophilic (pH 1-4), aligning with their ecological niche. In contrast, Metallosphaera cuprina TTH has a much higher pH optimum of 6.0, suggesting niche-specific adaptation [1] [3] [2].
  • Conserved Regulation: Both archaeal and bacterial TTHs are strongly upregulated when tetrathionate is used as an energy source, highlighting its crucial and conserved role in this specific metabolic pathway [1] [3].
  • Structural Similarity: TTHs from both domains belong to the pyrroloquinoline quinone (PQQ) protein family but typically function without the PQQ cofactor, indicating a divergent evolutionary history [3] [2].

References

polythionic acid SCC susceptibility different stainless steels

Author: Smolecule Technical Support Team. Date: February 2026

PASCC Susceptibility of Stainless Steels

The table below summarizes the PASCC susceptibility of various stainless steels and nickel alloys, based on experimental data and industrial case studies [1] [2] [3].

Material Type / Grade Key Compositional Features Sensitization & PASCC Susceptibility Key Experimental & Field Observations
Standard Austenitic (304/304H) ~18% Cr, ~8% Ni, Higher C (>0.03%) High Susceptibility [4] [5] [6] Susceptible to rapid sensitization at 450-900°C; prone to intergranular PASCC [3] [5].
Standard Austenitic (316/316L) ~18% Cr, ~10% Ni, ~2% Mo, Lower C (L grade) Moderate to High Susceptibility (L grade offers better resistance) Lower carbon content slows sensitization; remains susceptible with prolonged high-temp exposure [3].
Stabilized Austenitic (321) Ti addition Lower Susceptibility (when properly stabilized) Ti/Cb forms carbides, slowing Cr depletion; requires 1000-4000+ hours at 427-927°C to sensitize [2] [3].
Stabilized Austenitic (347/347H) Nb (Cb) addition Lower Susceptibility (when properly stabilized) Excellent long-term stability; Nb slows sensitization but can occur after long-term exposure (e.g., 762°C) [2] [6].
Low-Carbon Austenitic (304L, 316L) Carbon < 0.03% Moderate Susceptibility Shifts sensitization curve to longer times; not immune to PASCC with extended high-temp exposure [1] [2] [3].
Austenitic Castings (CF-8C, CF-3 Mod.) High Cr, Ni, C; some with controlled ferrite Low Susceptibility (with high ferrite content) Excellent PASCC resistance with low C, high ferrite content (>~20%); ferrite suppresses austenite sensitization [1].
Weld Deposited Metals (308L, 309NbL) Low C, high ferrite content Low Susceptibility Excellent PASCC resistance due to high ferrite content; ferrite content is critical for IGSCC resistance [1].
High-Nickel Alloys (Alloy 800, 825) High Ni, Fe, Cr Susceptible Can sensitize and suffer PASCC; not a guaranteed preventive measure [2] [3].

Experimental Protocols for PASCC Evaluation

The experimental methods for evaluating PASCC susceptibility focus on creating the conditions for cracking and then assessing the damage.

Key Test Environment and Specimen Preparation

A widely used method involves exposing sensitized specimens to an acidified potassium tetrathionate (K₂S₄O₆) solution, which simulates the presence of polythionic acids [1]. Another common test solution contains thiosulfate anions (S₂O₃²⁻) [3]. The standard acidified copper sulfate test (per ASTM A262 Practice E) can also be used for quality control, as its sensitization range overlaps with that of polythionic acid [2].

Specimens must be sensitized before testing by heat-treating within the 450-900°C range to precipitate chromium carbides at grain boundaries [3]. Applied or residual tensile stress is required, introduced via U-bend specimens, C-rings, or constant load tests [7] [8].

Damage Assessment and Analysis

After exposure, samples are examined for cracks. The primary analysis involves:

  • Metallographic Examination: Polished cross-sections are examined under a microscope. The hallmark of PASCC is intergranular cracking (cracks following grain boundaries), often with branching and grain fallout [4] [3].
  • Fractography: Scanning Electron Microscopy (SEM) of the fracture surface reveals a "rock candy" appearance, characteristic of intergranular fracture [3] [6].
  • Microchemical Analysis: Energy Dispersive X-ray Spectroscopy (EDS) can detect sulfur in crack deposits, confirming the role of the corrosive agent [4] [6].
  • Sensitization Confirmation: A standard test like ASTM A262 Practice A (Oxalic Acid Etch) is performed to confirm a "ditched" microstructure indicative of sensitization [3].

PASCC Mechanism and Experimental Workflow

The diagram below illustrates the PASCC mechanism and its experimental evaluation workflow.

cluster_Prerequisites Prerequisites for PASCC cluster_ExpConditions Experimental Conditions cluster_Assessment Damage Assessment Sensitization Sensitization SulfideScale SulfideScale Microstructure Microstructure Sensitization->Microstructure AcidFormation AcidFormation SulfideScale->AcidFormation TensileStress TensileStress CorrosiveEnv CorrosiveEnv AcidFormation->CorrosiveEnv AppliedStress AppliedStress TensileStress->AppliedStress PASCC_Testing PASCC_Testing Microstructure->PASCC_Testing CorrosiveEnv->PASCC_Testing AppliedStress->PASCC_Testing Assessment Assessment PASCC_Testing->Assessment Visual Visual Assessment->Visual Metallographic Metallographic Assessment->Metallographic SEM_EDS SEM_EDS Assessment->SEM_EDS SensitizationTest SensitizationTest Assessment->SensitizationTest

Key Factors Influencing PASCC Susceptibility

The data indicates that PASCC susceptibility is not a simple yes/no for each grade but is governed by a few critical metallurgical and environmental factors.

  • Sensitization is a Prerequisite: The single most important factor is the sensitized microstructure, where chromium carbides precipitate at grain boundaries, creating chromium-depleted zones that are anodic and susceptible to attack [4] [3]. This occurs when the material is exposed to the temperature range of approximately 400-900°C (752-1652°F) for a sufficient time [3] [5].

  • The Critical Role of Composition:

    • Carbon Content: Lower carbon grades (L grades) and stabilized grades (with Ti or Nb) are more resistant because they slow down the kinetics of chromium carbide formation, shifting the time-temperature-sensitization curve to longer times [1] [2] [3].
    • Ferrite Content: In castings and weld metals, a higher ferrite content significantly improves PASCC resistance. Ferrite provides a fast diffusion path for chromium, preventing its depletion at austenite grain boundaries [1].
  • The Formation of Polythionic Acid: The corrosive environment is created during shutdowns. Sulfide scale (e.g., FeS) formed during operation reacts with oxygen and moisture (from air and water washing) to produce polythionic acids (H₂SₓOₙ) [7] [3] [5]. Therefore, equipment is most vulnerable during out-of-service periods.

References

monoplex PCR vs multiplex PCR Salmonella detection

Author: Smolecule Technical Support Team. Date: February 2026

Performance Overview at a Glance

The table below summarizes the core differences between monoplex and multiplex PCR based on the search results.

Feature Monoplex PCR Multiplex PCR
Targets per Reaction One [1] Multiple (e.g., 2-5) [1]
Primary Advantage High sensitivity; "gold standard" for verification [2] [3] [4] High throughput, cost-effective, saves time and reagents [1] [5]
Key Disadvantage Low throughput; inefficient for large panels [1] More complex assay design and optimization [1]; can have lower sensitivity for some targets [2] [3] [4]
Best Use Case Verification of results, quantification, low-copy targets [2] [4] Simultaneous detection of multiple pathogens or serovars [5] [6] [7]

Experimental Data & Methodologies

Here is specific experimental data and protocols from studies on Salmonella detection and other pathogens that highlight the practical performance of both techniques.

Salmonella Serotyping with Multiplex PCR

A study aimed to differentiate common Salmonella enterica serotypes using two five-plex PCR assays. The assays targeted specific genetic loci from serovars Typhimurium and Typhi [6].

  • Sample Preparation: 61 Tunisian Salmonella strains (from patients and food) were used. DNA was prepared by boiling a bacterial suspension [6].
  • Primer Design: Primers were designed from genomic regions identified via microarray comparisons to be specific to certain serotypes [6].
  • PCR Protocol:
    • Reaction Mix: 34 µL final volume, containing 5 µL template DNA, 0.2 mM dNTPs, 2 mM MgCl₂, 50 ng of each primer, and 5.0 units of Taq polymerase [6].
    • Cycling Conditions: Initial denaturation at 94°C for 5 min; 40 cycles of: 94°C for 30 s, 62°C for 30 s, 72°C for 1 min; final extension at 72°C for 5 min [6].
  • Results & Performance: The multiplex system correctly identified and differentiated 15 different serotypes, proving to be a rapid and cost-effective molecular serotyping method [6].
Multiplex qPCR for Direct Detection in Food Matrices

Researchers developed a triplex qPCR for the simultaneous detection of Salmonella spp., S. Typhimurium, and S. Enteritidis in various food matrices [5].

  • Target Genes: invA (for Salmonella spp.), STM4200 (for Typhimurium), and SEN1392 (for Enteritidis) [5].
  • Validation:
    • Inclusivity: 100% for 225 Salmonella isolates (including 72 S. Typhimurium and 53 S. Enteritidis) [5].
    • Exclusivity: 100% for Salmonella spp. and S. Enteritidis; 94.6% for S. Typhimurium. All 34 non-Salmonella isolates tested negative [5].
  • Comparison to Culture: The limit of detection (LOD) for the qPCR was similar to conventional culture methods across most matrices (poultry, minced meat, eggs, etc.), making it suitable for rapid screening [5].
Sensitivity Comparison in Respiratory Pathogen Detection

A study on respiratory infections, which provides an excellent model for comparing sensitivity, evaluated a novel 23-plex PCR microarray against a comprehensive set of monoplex real-time PCR assays [3] [4].

  • Findings: The monoplex PCR assays, used as the gold standard, had a higher positivity rate (55%) compared to the multiplex assay (46%) in 300 prospectively collected clinical samples [4].
  • Key Reason: False-negative results in the multiplex PCR were mainly due to low target concentration, highlighting a common trade-off where multiplexing can reduce sensitivity for some targets [4].

Key Takeaways for Your Audience

Based on the analyzed data, here are the critical points for researchers and scientists to consider:

  • Choose Multiplex for Efficiency: For surveillance, screening, or when a sample needs to be checked for a panel of common pathogens or serovars (e.g., confirming S. Typhimurium and S. Enteritidis), multiplex PCR is the most efficient and cost-effective choice [5] [6].
  • Rely on Monoplex for Verification and Sensitivity: When verifying results, testing for a single target, or when working with samples expected to have very low pathogen concentrations, the superior sensitivity of a monoplex assay is indispensable [2] [4].
  • A Combined Approach is Powerful: A common and robust strategy is to use a multiplex assay for initial, high-throughput screening and then confirm positive or ambiguous results with specific monoplex PCRs. This balances throughput with accuracy [6].

PCR Workflow Comparison

The following diagram visualizes and compares the key stages of monoplex and multiplex PCR workflows.

PCR_Workflow cluster_monoplex Monoplex PCR cluster_multiplex Multiplex PCR start Start: Sample Collection and DNA Extraction m1 Single Primer Pair per reaction start->m1 mp1 Multiple Primer Pairs per reaction start->mp1 m2 Amplification of One Target m1->m2 m3 Analysis: Simple High Sensitivity m2->m3 mp2 Amplification of Multiple Targets mp1->mp2 mp3 Analysis: Complex Potential for Competition mp2->mp3

References

Comprehensive Comparison of Cytoplasmic vs Periplasmic Tetrathionate Hydrolase Localization in Microorganisms

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tetrathionate Hydrolase and Its Metabolic Role

Tetrathionate hydrolase (TTH) is a key enzyme in the sulfur oxidation pathways of various acidophilic bacteria and archaea, catalyzing the hydrolysis of tetrathionate (S₄O₆²⁻) to thiosulfate, sulfur, and other sulfur intermediates. This enzyme plays an essential role in the tetrathionate intermediate (S4I) pathway for thiosulfate oxidation, which is particularly important in extremophiles inhabiting acidic environments such as solfataras, volcanic hot springs, and bioleaching systems. The subcellular localization of TTH varies significantly among different microorganisms, with important implications for substrate accessibility, metabolic efficiency, and regulatory control of sulfur metabolism.

The localization diversity of TTH reflects evolutionary adaptations to specific environmental challenges and metabolic requirements. While some species localize TTH primarily in the periplasmic space or pseudo-periplasm (in archaea), others retain significant enzyme activity in the cytoplasmic compartment. This variation influences how microorganisms handle sulfur compound transformations, manage energy conservation, and respond to environmental fluctuations in pH and substrate availability. Understanding these localization patterns provides crucial insights into the physiological adaptations of sulfur-oxidizing prokaryotes and has practical implications for optimizing bioleaching processes and understanding biogeochemical sulfur cycling.

Comparative Localization of Tetrathionate Hydrolase Across Species

Bacterial vs Archaeal Localization Patterns

Table 1: Comparison of Tetrathionate Hydrolase Localization Across Microorganisms

Organism Type Primary Localization Secondary Localization Optimal pH Optimal Temperature Key Features
Acidianus ambivalens Archaea Pseudo-periplasmic (92%) Cytoplasmic (7.3%) 1.0 >95°C Acidophilic, thermoacidophilic, connected to S-layer
Metallosphaera cuprina Ar-4 Archaea Cytoplasmic (72.3%) Periplasmic (24.0%) 6.0 >95°C Unique cytoplasmic preference in archaea, membrane-associated (3.7%)
Acidithiobacillus caldus Bacteria Periplasmic Not detected 3.0 40°C Common in bioleaching environments, regulated by RsrS-RsrR system
Acidithiobacillus ferrooxidans Bacteria Periplasmic Not detected 2.5-4.0 ~30°C Well-characterized, requires acidic refolding for activation
Acidiphilium acidophilum Bacteria Periplasmic Not detected 2.5-4.0 ~30°C Membrane-associated or soluble forms

The localization patterns revealed in Table 1 demonstrate a clear evolutionary divergence between bacterial and archaeal TTH systems, with most bacterial species exhibiting exclusively periplasmic localization, while archaea show more compartmental distribution. In Acidianus ambivalens, a thermoacidophilic archaeon, TTH is predominantly located in the pseudo-periplasmic space (92% of total activity), with only minor activity detected in the cytoplasmic fraction (7.3%) and membrane fraction (0.3%) [1]. This pseudo-periplasmic localization in archaea represents a functional analog to the bacterial periplasm, despite differences in cell envelope structure. The differential fractionation experiments involving a pH shock demonstrated that TTH could be liberated from intact cells, strongly supporting the pseudo-periplasm hypothesis of the S-layer in Archaea [1].

In contrast, Metallosphaera cuprina Ar-4, another archaeon, exhibits a surprising predominantly cytoplasmic localization (72.3% of total activity), with periplasmic and membrane-associated activity accounting for 24.0% and 3.7% respectively [2]. This represents a unique distribution pattern among known TTH enzymes in archaea and suggests potential functional specialization within the sulfur oxidation pathway. The dual localization in M. cuprina indicates possible isoenzyme forms or post-translational regulation that directs the enzyme to different cellular compartments under varying metabolic conditions. This compartmentalization may represent an adaptive strategy to optimize sulfur compound metabolism in fluctuating environmental conditions.

Experimental Localization Data and Methodologies

Experimental verification of TTH localization has been achieved through various techniques including differential fractionation, enzyme activity assays in isolated cellular compartments, and transcriptomic/proteomic analyses. In Acidianus ambivalens, researchers employed careful cell fractionation protocols followed by TTH activity measurements using cyanolysis assays to quantify the enzyme distribution [1]. The TTH activity in the pseudo-periplasmic fraction (≈0.28 U/mg protein) was significantly higher than in other compartments, and this activity was only detected in tetrathionate-grown cells, not in sulfur-grown cells, indicating substrate-dependent regulation of enzyme expression [1].

Similarly, in Metallosphaera cuprina, researchers used cell fractionation techniques combined with continuous enzyme activity assays monitoring absorbance at 290 nm to determine the subcellular distribution of TTH activity [2]. The discovery of predominant cytoplasmic localization in this archaeon was further supported by genomic analysis predicting a transmembrane region and extracellular association with the cell membrane [2]. These findings highlight the importance of empirical verification of enzyme localization, as predictions based solely on sequence analysis may not always reflect the actual cellular distribution. The RT-qPCR analyses in M. cuprina showed that TTH gene expression increased by 5.4-fold and 4-fold when K₂S₄O₆ and S⁰ were used as energy sources compared to yeast extract, confirming the enzyme's role in sulfur metabolism regardless of its atypical localization [2].

Experimental Methods for Determining TTH Localization

Cellular Fractionation Techniques

Differential centrifugation coupled with selective permeabilization methods forms the cornerstone of TTH localization studies. The protocols generally involve cell disruption using gentle methods that preserve organelle integrity, followed by sequential centrifugation to separate cellular compartments. For bacterial species like Acidithiobacillus caldus, researchers have optimized fractionation protocols that separate periplasmic contents from cytoplasmic components through osmotic shock or controlled detergent treatment, allowing for specific recovery of periplasmic proteins without cytoplasmic contamination [3]. The purity of fractions is typically verified using marker enzyme assays for compartment-specific enzymes.

In archaeal species such as Acidianus ambivalens, researchers have employed a pH shock method to selectively release pseudo-periplasmic proteins while maintaining cell viability [1]. This approach takes advantage of the unique acid stability of these organisms and their S-layer structure. Freshly harvested cells are subjected to a brief pH shift treatment that causes the release of pseudo-periplasmic proteins without disrupting the cytoplasmic membrane. The effectiveness of this fractionation is confirmed by microscopic examination and activity measurements of compartment-specific marker enzymes. For Metallosphaera cuprina, researchers used a combination of mechanical disruption and density gradient centrifugation to separate cytoplasmic, membrane, and periplasmic fractions, followed by TTH activity measurements in each fraction [2].

Enzyme Activity Assays and Kinetic Analyses

Tetrathionate hydrolase activity is typically measured using cyanolysis assays that monitor the decrease in tetrathionate concentration over time [1] [4]. The standard assay mixture includes maleic acid buffer (pH optimized for each enzyme), MgCl₂, K₂S₄O₆ as substrate, and the protein extract. The reaction is terminated at specific time points, and remaining tetrathionate is quantified through cyanolysis where tetrathionate reacts with cyanide to form thiocyanate, which is then detected spectrophotometrically after reaction with ferric ions. One unit of enzyme activity is typically defined as the amount of enzyme that hydrolyzes 1 μmol of tetrathionate per minute under optimal conditions.

For the TTH from Metallosphaera cuprina, researchers employed a continuous enzyme activity assay monitoring the increase in absorbance at 290 nm, corresponding to the formation of sulfur intermediates [2]. This assay allowed real-time monitoring of enzyme activity and more accurate determination of kinetic parameters. The kinetic constants Kₘ and Vₘₐₓ for TTH enzymes vary significantly between species, reflecting their adaptation to different environmental conditions. For example, TTH from M. cuprina has a Kₘ of 0.35 mmol/L and Vₘₐₓ of 8.63 μmol/L, while enzymes from other species show different kinetic profiles optimized for their respective habitats [2]. These kinetic analyses provide insights into the catalytic efficiency and substrate affinity of TTH from different localizations.

Functional Implications of Localization Differences

Physiological Advantages of Different Localizations

The subcellular localization of TTH provides distinct physiological advantages tailored to specific environmental challenges and metabolic strategies. Periplasmic localization, as observed in most acidithiobacilli, offers direct access to extracellular substrates and allows for immediate processing of tetrathionate transported into the periplasmic space. This arrangement is particularly advantageous in acidic environments where tetrathionate is more stable compared to neutral pH conditions [3]. The periplasmic positioning also enables efficient coupling with other sulfur-oxidizing enzymes in the same compartment, creating metabolic channels that minimize the loss of intermediate compounds and enhance overall pathway efficiency.

Cytoplasmic localization, as observed in Metallosphaera cuprina, may provide protection against external extreme conditions and allow for tighter metabolic regulation through direct interaction with cytoplasmic regulatory components [2]. This compartmentalization necessitates efficient tetrathionate transport systems across the cell membrane but offers the advantage of performing sulfur transformations in a controlled cytoplasmic environment. The dual localization pattern seen in some archaea suggests a sophisticated metabolic flexibility that allows these organisms to adjust TTH activity in different compartments based on substrate availability and environmental conditions. This distribution may represent an evolutionary adaptation to habitats with fluctuating nutrient availability and physicochemical parameters.

Regulatory Control and Gene Expression

The regulation of TTH expression differs significantly between bacteria and archaea and is influenced by sulfur source availability, environmental pH, and specific regulatory systems. In Acidithiobacillus caldus, TTH expression is regulated by the RsrS-RsrR two-component system, which responds to tetrathionate availability and activates transcription of the TTH gene cluster [3]. This system includes a membrane-bound sensor histidine kinase (RsrS) that detects tetrathionate and a cognate response regulator (RsrR) that binds to a specific inverted repeat sequence in the promoter region of the TTH genes, activating their transcription.

In archaea such as Acidianus ambivalens, TTH expression is strongly induced when tetrathionate serves as the sole sulfur source, with no detectable activity in sulfur-grown cells [1]. This substrate-dependent regulation occurs at the transcriptional level, as demonstrated by Northern hybridization experiments showing that the TTH gene (tth1) is transcribed in tetrathionate-grown cells but not in cells grown on other sulfur sources [1]. The presence of paralogous TTH genes in some archaeal genomes suggests potential for functional specialization and differential regulation under varying growth conditions. In Metallosphaera cuprina, RT-qPCR analyses revealed that TTH gene expression increases significantly not only with tetrathionate but also with elemental sulfur as energy source, indicating a broader role in sulfur metabolism beyond tetrathionate hydrolysis [2].

Technical Protocols and Visualization

Experimental Workflow for Localization Studies

The following diagram illustrates the general experimental workflow for determining tetrathionate hydrolase localization in bacterial and archaeal systems:

G Cell Culture\n(Growth with S⁰ or S₄O₆²⁻) Cell Culture (Growth with S⁰ or S₄O₆²⁻) Cell Fractionation Cell Fractionation Cell Culture\n(Growth with S⁰ or S₄O₆²⁻)->Cell Fractionation Periplasmic\nFraction Periplasmic Fraction Cell Fractionation->Periplasmic\nFraction Cytoplasmic\nFraction Cytoplasmic Fraction Cell Fractionation->Cytoplasmic\nFraction Membrane\nFraction Membrane Fraction Cell Fractionation->Membrane\nFraction TTH Activity Assay TTH Activity Assay Periplasmic\nFraction->TTH Activity Assay Cytoplasmic\nFraction->TTH Activity Assay Membrane\nFraction->TTH Activity Assay Cyanolysis Method Cyanolysis Method TTH Activity Assay->Cyanolysis Method Continuous Monitoring\n(A₂₉₀) Continuous Monitoring (A₂₉₀) TTH Activity Assay->Continuous Monitoring\n(A₂₉₀) Kinetic Analysis Kinetic Analysis Cyanolysis Method->Kinetic Analysis Continuous Monitoring\n(A₂₉₀)->Kinetic Analysis Localization Profile Localization Profile Kinetic Analysis->Localization Profile

Figure 1: Experimental Workflow for TTH Localization Studies

This workflow begins with culturing microorganisms on different sulfur sources (elemental sulfur or tetrathionate) to induce TTH expression, followed by cell fractionation to separate cellular compartments. The enzyme activity in each fraction is then quantified using specific assays, and kinetic analyses are performed to determine catalytic efficiency. The resulting localization profile provides a quantitative distribution of TTH across cellular compartments, enabling comparisons between species and growth conditions.

Sulfur Oxidation Pathways and TTH Integration

The diagram below illustrates the position of tetrathionate hydrolase in the context of sulfur oxidation pathways in acidophilic microorganisms:

G Elemental Sulfur\n(S⁰) Elemental Sulfur (S⁰) Sulfur Activation Sulfur Activation Elemental Sulfur\n(S⁰)->Sulfur Activation Sulfur Dioxygenase\n(SDO) Sulfur Dioxygenase (SDO) Sulfur Activation->Sulfur Dioxygenase\n(SDO) Sulfite + Sulfane Sulfur Sulfite + Sulfane Sulfur Sulfur Dioxygenase\n(SDO)->Sulfite + Sulfane Sulfur Thiosulfate Thiosulfate Sulfite + Sulfane Sulfur->Thiosulfate Non-enzymatic Thiosulfate:Quinone\nOxidoreductase (TQO) Thiosulfate:Quinone Oxidoreductase (TQO) Thiosulfate->Thiosulfate:Quinone\nOxidoreductase (TQO) Periplasmic Space Periplasmic Space Thiosulfate->Periplasmic Space Tetrathionate\n(S₄O₆²⁻) Tetrathionate (S₄O₆²⁻) Thiosulfate:Quinone\nOxidoreductase (TQO)->Tetrathionate\n(S₄O₆²⁻) Tetrathionate Hydrolase\n(TTH) Tetrathionate Hydrolase (TTH) Tetrathionate\n(S₄O₆²⁻)->Tetrathionate Hydrolase\n(TTH) Cytoplasmic Membrane Cytoplasmic Membrane Tetrathionate\n(S₄O₆²⁻)->Cytoplasmic Membrane Sulfur Intermediates\n(S⁰, S₅O₆²⁻, S₆O₆²⁻) Sulfur Intermediates (S⁰, S₅O₆²⁻, S₆O₆²⁻) Tetrathionate Hydrolase\n(TTH)->Sulfur Intermediates\n(S⁰, S₅O₆²⁻, S₆O₆²⁻) Cytoplasm Cytoplasm Tetrathionate Hydrolase\n(TTH)->Cytoplasm Sulfate\n(SO₄²⁻) Sulfate (SO₄²⁻) Sulfur Intermediates\n(S⁰, S₅O₆²⁻, S₆O₆²⁻)->Sulfate\n(SO₄²⁻)

Figure 2: TTH in Sulfur Oxidation Pathways

This pathway illustrates how TTH integrates into the broader sulfur oxidation network, receiving tetrathionate produced by thiosulfate:quinone oxidoreductase (TQO) and generating various sulfur intermediates that are further oxidized to sulfate. The compartmentalization of these steps (periplasmic, membrane-associated, or cytoplasmic) varies between microorganisms and influences the overall efficiency of sulfur compound metabolism. The dashed lines indicate potential variations in subcellular localization across different species.

Conclusion

The localization of tetrathionate hydrolase represents a key adaptive feature in sulfur-oxidizing prokaryotes, with significant variations between bacterial and archaeal systems. While most bacterial species localize TTH exclusively in the periplasmic space, archaea exhibit more diverse patterns including pseudo-periplasmic predominance (Acidianus ambivalens) and unexpected cytoplasmic localization (Metallosphaera cuprina). These localization differences reflect evolutionary adaptations to specific environmental challenges and metabolic requirements in extreme habitats.

References

culture vs molecular methods Salmonella detection

Author: Smolecule Technical Support Team. Date: February 2026

Performance and Characteristics at a Glance

The table below summarizes the core characteristics of traditional and molecular detection methods based on the gathered research.

Feature Culture-Based Methods Molecular Methods (General) Viability PCR (vPCR) Electrochemical MIP Sensor
Basis of Detection Growth in selective media [1] Genetic material (DNA/RNA) [1] Genetic material from live cells (membrane integrity) [2] Lipopolysaccharide (LPS) structure [3]
Total Time 3-5 days [2] Hours to 1 day [1] Faster than culture [2] "Rapid" / On-site [3]
Sensitivity (Detection Limit) Not specified in results High (varies by method) Not specified 10 CFU/mL [3]
Quantification Yes (CFU) Possible with qPCR [2] Possible with qPCR [2] Yes (linear range 10²–10⁸ CFU/mL) [3]
Ability to Distinguish Viability Yes (inherent) No (detects DNA from live and dead cells) Yes (uses dyes like PEMAX) [2] Presumed yes (targets LPS)
Throughput Low High High potential [2] High for on-site use
Ease of Use / Automation Labor-intensive, skill-dependent [2] Requires lab equipment and expertise Requires optimized protocol [2] Designed for simplicity, minimal preprocessing [3]
Key Advantage Gold standard, viable cells Speed, sensitivity, specificity [1] Speed + viability distinction [2] Extreme speed and portability
Key Limitation Slow, cannot detect VBNC states [2] Cannot distinguish live/dead cells, higher cost [2] Risk of false positives without optimization [2] Newer technology, limited long-term data

Detailed Experimental Protocols

For researchers looking to implement these techniques, here are the detailed methodologies for two advanced molecular detection protocols cited in the search results.

Viability PCR (vPCR) for Live Salmonella Detection

This protocol, developed to minimize false positives, uses PEMAX dye to differentiate live from dead cells [2].

  • Sample Treatment & Viability Staining
    • PEMAX Dye Addition: Add PEMAX dye to the sample for a final concentration of 100 µM.
    • Incubation: Incubate in the dark at 37°C for 30 minutes to allow the dye to penetrate dead cells with compromised membranes.
    • Photo-Activation: Perform photo-induced crosslinking by exposing the sample to light for 15 min, then 10 min in darkness, followed by another 15 min of light. This step is performed twice, with the sample transferred to a new reaction tube in between, to neutralize DNA from dead cells and reduce tube-wall adhesion artifacts [2].
  • DNA Extraction
    • Use a commercial v-DNA reagent and buffer kit. Resuspend the cell pellet in the reagent, vortex, and incubate at 80°C for 10 minutes. Add the buffer, vortex again, centrifuge, and collect the supernatant containing DNA [2].
  • Real-Time PCR Amplification
    • Reaction Mix: Use a HOT FIREPol Probe qPCR Mix, primers, and a TaqMan probe targeting a 262 bp fragment of Salmonella spp.
    • Cycling Conditions: 95°C for 15 min (initial denaturation), followed by 45 cycles of 95°C for 15 sec and 60°C for 40 sec (with data acquisition) [2].
Electrochemical MIP Sensor for On-Site Detection

This protocol describes the use of a molecularly imprinted polymer (MIP) sensor for rapid, sensitive detection [3].

  • Sensor Fabrication (MIP Synthesis)
    • Polydopamine (PDA) Core: Synthesize PDA particles by mixing ammonia solution, water, ethanol, and dopamine hydrochloride, stirring for 24 hours.
    • Boronic Acid Functionalization: Functionalize the PDA particles with 4-formylphenylboronic acid (FPBA) and sodium cyanoborohydride in ethanol for 24 hours to enable binding to LPS.
    • Template Imprinting: Stir the functionalized particles with S. typhimurium LPS to allow binding, then wash away unbound LPS.
    • Polymer Formation: Imprint the LPS-bound nanoparticles with a final layer of dopamine hydrochloride in Tris buffer.
    • Template Removal: Wash the particles with an eluting solvent (5% acetic acid, 30% acetonitrile) to remove the LPS template, creating the specific binding cavities [3].
  • Sensor Preparation and Measurement
    • Electrode Modification: Drop-cast the synthesized MIP dispersion onto a carbon working electrode and dry at 60°C. Repeat three times to form a stable MIP-coated electrode.
    • Sample Incubation: Incubate the prepared electrode in the analyte-containing solution.
    • Electrochemical Detection: Perform Differential Pulse Voltammetry (DPV) measurements in a solution containing 5 mmol/L [Fe(CN)₆]³⁻/⁴⁻. A decrease in current signal corresponds to the binding of Salmonella cells [3].

Methodological Workflow Diagram

The following diagram, generated using Graphviz, visually compares the key steps and timeframes of the three main detection methods.

Salmonella_Detection_Methods cluster_culture Culture-Based Method (3-5 days) cluster_molecular Viability PCR (vPCR) cluster_mip MIP Sensor (Rapid) start Food Sample culture_pre Pre-enrichment start->culture_pre vpcr_enrich Short Enrichment (if needed) start->vpcr_enrich mip_prep Sample Preparation (Minimal) start->mip_prep culture_sel Selective Enrichment culture_pre->culture_sel culture_plate Plating & Incubation culture_sel->culture_plate culture_conf Biochemical & Serological Confirmation culture_plate->culture_conf culture_result Viable CFU Result culture_conf->culture_result vpcr_pemax PEMAX Dye Treatment vpcr_enrich->vpcr_pemax vpcr_photo Double Photo-activation vpcr_pemax->vpcr_photo vpcr_dna DNA Extraction vpcr_photo->vpcr_dna vpcr_qpcr Real-time PCR vpcr_dna->vpcr_qpcr vpcr_result Live Cell Detection vpcr_qpcr->vpcr_result mip_load Direct Sample Loading mip_prep->mip_load mip_bind Target Binding to MIP mip_load->mip_bind mip_read Electrochemical Reading mip_bind->mip_read mip_result Quantitative Result mip_read->mip_result

Diagram Title: Salmonella Detection Method Workflows

This diagram illustrates the fundamental trade-off between the time-intensive but definitive nature of culture methods and the rapid but sometimes more complex workflows of molecular and biosensor techniques [1] [2] [3].

Insights for Method Selection

Based on the compiled data, here are some key considerations for selecting a detection method:

  • For Regulatory Compliance and Definitive Results: Culture-based methods remain the mandatory gold standard for official controls in many jurisdictions due to their proven reliability and ability to provide viable isolates for further characterization [1] [4].
  • For Speed and High-Throughput Labs: Molecular methods like vPCR are ideal when time is critical and the distinction between live and dead cells is important. The optimized vPCR protocol effectively addresses the traditional drawback of false positives from dead cells [2].
  • For On-Site and Routine Monitoring: Emerging technologies like the electrochemical MIP sensor show great promise for decentralised testing in food processing environments, offering results in minutes with minimal sample preparation [3].
  • Market Trends: The market data indicates a clear shift towards molecular-based methods, driven by the need for faster results, with this segment experiencing significant growth [4].

References

Comparison of PTA-SCC Resistant Stainless Steels

Author: Smolecule Technical Support Team. Date: February 2026

Grade Key Characteristics Chemical Composition (Key Elements) Applicable Standard (ASTM/ASME) Reported PTA-SCC Resistance
NEXAGE 317AP Resistance to weld and stress relief cracking; naphthenic acid corrosion resistance [1] 17Cr-14Ni-3Mo-0.3Nb-N [1] S31740 (ASME CC3038) [1] Yes [1]
347AP Resistance to weld and stress relief cracking [1] 18Cr-10Ni-0.3Nb-Extra low C [1] S34751 [1] Yes [1]
NEXAGE 347AlPha High-temperature strength; resistance to weld and stress relief cracking [1] 18Cr-11Ni-3Cu-Mo-Nb-B-N-Extra low C [1] S34752 (ASME CC2984) [1] Yes [1]

Understanding PTA-SCC and Material Solutions

Polythionic Acid Stress Corrosion Cracking (PTA-SCC) is a form of intergranular attack that can occur in sensitized austenitic stainless steels when exposed to polythionic acids, which form in environments where sulfur compounds and moisture are present [2].

  • The Sensitization Problem: Standard austenitic stainless steels like 304H can become "sensitized" when heated in a critical temperature range (approximately 800–1500°F / 427–816°C). During this exposure, chromium carbides precipitate along the grain boundaries, depleting the surrounding matrix of chromium and making it susceptible to intergranular corrosion and cracking [2].
  • The Stabilized Solution: Alloys like those in the 347 family are "stabilized" through the addition of niobium (also known as columbium). Niobium has a stronger affinity for carbon than chromium. It forms stable niobium carbides, which prevents chromium depletion and thereby confers resistance to intergranular corrosion and PTA-SCC [1] [2]. The "extra low carbon" content in modern variants like 347AP further enhances this resistance by reducing the amount of carbon available to form harmful carbides [1].

Suggested Experimental Protocol

To experimentally compare the PTA-SCC resistance of different alloys, the following standard test method is commonly used. You can adapt this protocol for comparing Type 347LN and Type 304H.

Start Start Experiment Step1 1. Sample Preparation - Cut specimens to standard dimensions - Apply solution heat treatment - Sensitize heat treatment (e.g., 1150°F/621°C for 1 hour) Start->Step1 Step2 2. Test Environment Setup - Generate polythionic acid solution (by reacting H₂S with moisture/air) - Maintain environment in sealed vessel Step1->Step2 Step3 3. Specimen Exposure - Introduce sensitized specimens - Apply a constant tensile load (U-bend, C-ring, or direct tension) Step2->Step3 Step4 4. Monitoring & Data Collection - Record time to failure - Monitor for crack initiation - Document exposure duration - Note environmental conditions Step3->Step4 Step5 5. Post-Test Analysis - Examine under microscope - Determine crack depth/length - Assess failure mode (intergranular) Step4->Step5 End Generate Comparative Report Step5->End

Standard Test Method for PTA-SCC Resistance [2]

  • Objective: To evaluate the susceptibility of sensitized stainless steels to cracking in a polythionic acid environment.
  • 1. Sample Preparation:
    • Prepare specimens from the alloys to be tested (e.g., Type 347LN, Type 304H).
    • Sensitization Heat Treatment: Crucially, expose the specimens to a temperature within the sensitization range (e.g., 1150°F / 621°C for 1 hour) and then air-cool. This step intentionally creates the condition that promotes susceptibility.
  • 2. Test Environment:
    • Generate a polythionic acid environment. This is often done in a lab by creating an atmosphere containing H₂S and moisture.
  • 3. Testing:
    • Place the sensitized specimens in the test environment. Stressed specimens (e.g., U-bend or C-ring) are typically used to accelerate cracking.
  • 4. Evaluation:
    • After a predetermined exposure time, remove the specimens.
    • Examine them, typically under a microscope, for evidence of intergranular cracking.
    • The time to failure or the extent of cracking is used as a measure of resistance.

Interpretation Guidance and Future Research

  • Interpreting the Available Data: The presence of niobium stabilization in 347LN suggests inherent PTA-SCC resistance. Type 304H, lacking stabilization and with higher carbon content, is inherently susceptible after sensitization. A direct comparative experiment would quantify their performance difference.
  • Future Research Directions: You could design a study focusing on the threshold conditions (e.g., minimum sensitization time, critical stress level, or environmental concentration) under which Type 347LN maintains its resistance compared to Type 304H. Investigating the performance of their weldments would also be highly valuable for industrial applications.

References

aqueous vs organic absorbents for SO2 removal

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of SO₂ Absorbents

Absorbent Type Specific Absorbent Reported SO₂ Removal Efficiency Key Experimental Conditions
Aqueous (Inorganic) Seawater > 99.36% [1] Counter-current flow in a Hollow Fiber Membrane Contactor (HFMC) [1]
Sodium Hydroxide (NaOH) ~62% [1] Counter-current flow in a Hollow Fiber Membrane Contactor (HFMC) [1]
Ammonium Bicarbonate High (rate depends on conc. & flow) [2] Bubble Column Reactor; efficiency depends on concentration and gas flow rate [2]
Chlorine Dioxide Solution ~100% [3] Lab-scale bubbling reactor [3]
Aqueous (Organic) Dimethyl Aniline (DMA) ~55% [1] Counter-current flow in a Hollow Fiber Membrane Contactor (HFMC) [1]
Organic Solvents Hybrid Amine-Diol Formulations [4] Developed for "total" organic sulfur removal [4] Patent-covered process for acid gas removal [4]

Detailed Experimental Insights

The following section provides more context on the experimental setups and mechanisms behind the data in the table.

Aqueous Absorbents

Aqueous absorbents remove SO₂ primarily through absorption followed by chemical reactions in the liquid phase.

  • Seawater, NaOH, and DMA in HFMCs: A 2023 computational fluid dynamics study directly compared these three absorbents in a Hollow Fiber Membrane Contactor (HFMC), a system where gas and liquid streams contact each other through a membrane without direct mixing [1].
    • Mechanism: In an HFMC, the SO₂-laden gas flows on one side (e.g., the shell side), and the liquid absorbent flows on the other (e.g., the tube side). SO₂ diffuses through the microporous membrane and is absorbed and reacted in the liquid phase [1].
    • Key Finding: The study concluded that seawater was the most efficient absorbent under the simulated conditions, outperforming both NaOH and the organic solvent DMA. This high efficiency is attributed to the complex carbonate buffer system in seawater (CO₂–H₂O–HCO₃⁻–CO₃²⁻), which enhances the mass transfer and absorption of SO₂ [1].
  • Ammonium Bicarbonate in a Bubble Column Reactor:
    • Protocol: This method uses a bubble column reactor, where the SO₂-containing gas mixture is sparged through an aqueous solution of ammonium bicarbonate (NH₄HCO₃) [2].
    • Critical Parameter: The process has a critical pH value. The removal rate remains high until the solution pH drops below this critical point, after which the efficiency decreases sharply [2].
  • Chlorine Dioxide Solution:
    • Application: This strong oxidizing agent is effective for the simultaneous removal of SO₂ and NO from flue gas [3].
    • Performance: Experiments in a lab-scale bubbling reactor demonstrated nearly 100% SO₂ removal efficiency across a wide pH range, offering operational flexibility [3].
Organic Absorbents

Organic absorbents can offer advantages like lower volatility and higher selectivity for certain species.

  • Dimethyl Aniline (DMA): In the HFMC study, DMA achieved about 55% separation efficiency. The mechanism involves the absorption of SO₂ followed by a reaction with DMA to form a compound (C₆H₅N(CH₃)₂·SO₂) [1].
  • Hybrid Amine-Diol Formulations: A patent describes hybrid solvent formulations that use a mixture of an amine (e.g., secondary or tertiary amine) and a diol (e.g., polyethylene or polypropylene glycol) for the combined removal of organic sulfur and acidic gases [4]. These are designed as physical or chemical solvents for industrial gas treatment processes [4].

Experimental Workflow for Absorbent Evaluation

The following diagram outlines a generalized methodology for evaluating SO₂ absorbents in a controlled laboratory setting, synthesizing protocols from the cited research.

cluster_prep Preparation Phase cluster_system System Setup Start Start: Define Experimental Objective S1 1. Absorbent & Gas Stream Preparation Start->S1 S2 2. Select Contactor System S1->S2 A1 Prepare aqueous/organic absorbent solution A2 Prepare standard SO₂/ air gas mixture S3 3. Set Operational Parameters S2->S3 B1 e.g., Hollow Fiber Membrane Contactor (HFMC) B2 e.g., Bubble Column Reactor S4 4. Process Monitoring & Data Collection S3->S4 C1 e.g., Gas/Liquid flow rates, concentrations, temperature S5 5. Performance Analysis S4->S5 D1 Measure SO₂ concentration at inlet and outlet D2 Monitor parameters like solution pH End Report Results S5->End E1 Calculate Removal Efficiency and Absorption Kinetics

Key Considerations for Selection

When choosing between aqueous and organic absorbents for SO₂ removal, consider these factors derived from the research:

  • Efficiency vs. Complexity: While seawater shows remarkably high efficiency and is eco-friendly, its application is geographically limited. Common alkaline absorbents like NaOH offer a strong, widely applicable alternative [1].
  • Process Configuration Matters: The efficiency of an absorbent is highly dependent on the contactor system (e.g., HFMC, bubble column, spray tower). The design dictates the interfacial contact area and mass transfer rates [1] [5].
  • Beyond SO₂: Some absorbents, like chlorine dioxide and certain ammonia-based processes, are designed for the simultaneous removal of multiple pollutants (SO₂ and NOx), which can be a significant advantage for flue gas treatment [6] [3].
  • The Role of Modeling: Computational Fluid Dynamics (CFD) is a powerful tool for predicting absorbent performance and optimizing process parameters, reducing the need for costly and extensive experimental trials [1].

How to Probe Deeper

For researchers and scientists, the following steps are recommended to build upon this information:

  • Investigate Kinetics: The data here primarily speaks to removal efficiency. A deeper analysis of reaction kinetics and mass transfer coefficients is crucial for reactor design and scaling. Reference [5] provides a detailed numerical analysis of these parameters.
  • Examine Regeneration and Waste Streams: A full techno-economic analysis requires understanding if the absorbent can be regenerated (like in some amine processes) and how the resulting waste stream (e.g., sulfite/sulfate salts) is managed.
  • Explore Material Compatibility: The corrosivity of absorbents like acidic chlorine dioxide or alkaline NaOH on process equipment is a critical factor for industrial implementation.

References

Substrate Comparison for Tetrathionate Hydrolase (TTH)

Author: Smolecule Technical Support Team. Date: February 2026

The following tables consolidate key experimental findings regarding how S₄O₆²⁻ and S⁰ influence TTH expression and function.

Table 1: Expression Levels and Kinetics of TTH

Feature Tetrathionate (S₄O₆²⁻) Elemental Sulfur (S⁰)
Gene Expression (Fold Change) 5.4-fold increase [1] [2] 4.0-fold increase [1] [2]
Reported Km Constant 0.35 mmol/L [1] [2] Information not specified in search results
Reported Vmax Constant 8.63 - 86.3 μmol/L [1] [2] Information not specified in search results
Optimal Activity pH 6.0 (for M. cuprina TTH) [1] [2] Information not specified in search results
Optimal Activity Temp. >95 °C (for M. cuprina TTH) [1] [2] Information not specified in search results

Table 2: Cellular Localization & Cofactors

Feature Details
Primary Cellular Localization Cytoplasm (72.3%), Periplasmic Space (24.0%), Membrane (3.7%) [1] [2]
Cofactor Requirement Belongs to PQQ family, but active without PQQ cofactor [3]
Key Activator/Inhibitor Activity enhanced by Mg²⁺; inhibited by Ca²⁺ [1] [2]

Experimental Protocols for Key Data

The quantitative data presented above were generated using standard biochemical and molecular biology techniques:

  • Gene Expression Analysis (RT-qPCR): Total RNA was extracted from Metallosphaera cuprina cells cultured in media with different energy sources: 5 mmol/L K₂S₄O₆ (tetrathionate), 5 g/L S⁰ (elemental sulfur), or 2 g/L yeast extract (control). The transcription levels of the TTH gene (mcup_1281) were detected via RT-qPCR, using the 16S rRNA gene as a reference gene for normalization [1] [2].
  • Enzyme Activity Assay: A continuous enzyme activity assay was used to detect TTH activity in cell lysates. One unit of enzyme activity (U) was defined as the increase in absorbance at 290 nm, which corresponds to the formation of sulfur-oxygen bonds during tetrathionate hydrolysis [1] [2].
  • Determination of Kinetic Constants: The Michaelis-Menten constants (Km and Vmax) were determined by measuring enzyme activity under varying substrate concentrations [1] [2].
  • Cellular Localization: The subcellular localization of TTH was determined by fractionating cells into cytoplasmic, periplasmic, and membrane components, followed by measuring the enzyme activity in each fraction [1] [2].

TTH in the Sulfur Oxidation Pathway

The diagram below illustrates the role of TTH in the S4I pathway of sulfur oxidation, providing context for its function.

S2O3 Thiosulfate (S₂O₃²⁻) TSD_TQO TSD / TQO S2O3->TSD_TQO Oxidation S0 Elemental Sulfur (S⁰) S4O6 Tetrathionate (S₄O₆²⁻) S0->S4O6 (Via other steps) TTH Tetrathionate Hydrolase (TTH) S4O6->TTH Hydrolysis Products Thiosulfate, Sulfur, & other polythionates TTH->Products TSD_TQO->S4O6

This diagram shows that TTH acts after tetrathionate (S₄O₆²⁻) is produced, either from thiosulfate oxidation or through other steps involving elemental sulfur, cleaving it into various sulfur compounds [3].

Key Conclusions for Researchers

  • S₄O₆²⁻ is the Preferred Inducer: While both sulfur compounds upregulate TTH gene expression, tetrathionate is a stronger inducer than elemental sulfur [1] [2].
  • High-Temperature Activity: TTH from acidothermophilic archaea like M. cuprina is highly thermostable, with optimal activity above 95°C, which is a critical consideration for experiments involving thermophilic organisms [1] [2].
  • Atypical pH Profile: Unlike many TTH enzymes that function best in highly acidic conditions (pH 1.0-4.0), the TTH from M. cuprina has a unique neutral pH optimum (pH 6.0), indicating significant biochemical diversity within this enzyme family across different microorganisms [1] [2].

References

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Related CAS

10101-86-7 (di-hydrochloride salt)
13721-29-4 (di-hydrochloride salt, dihydrate)
13932-13-3 (di-potassium salt)

MeSH Pharmacological Classification

Indicators and Reagents

Other CAS

13760-29-7

Wikipedia

Tetrathionic acid

Dates

Last modified: 02-18-2024

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